molecular formula C7H6O4 B3056787 2,3,5-Trihydroxybenzaldehyde CAS No. 74186-01-9

2,3,5-Trihydroxybenzaldehyde

Cat. No.: B3056787
CAS No.: 74186-01-9
M. Wt: 154.12 g/mol
InChI Key: HUTITODAYBWJRG-UHFFFAOYSA-N
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Description

2,3,5-Trihydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H6O4 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-3-4-1-5(9)2-6(10)7(4)11/h1-3,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTITODAYBWJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431430
Record name Benzaldehyde, 2,3,5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74186-01-9
Record name Benzaldehyde, 2,3,5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Natural occurrence of 2,3,5-trihydroxybenzaldehyde in plants

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Natural Occurrence of Trihydroxybenzaldehydes in the Plant Kingdom for Researchers, Scientists, and Drug Development Professionals

A Note on 2,3,5-Trihydroxybenzaldehyde: An extensive review of scientific literature and chemical databases reveals a significant lack of information regarding the natural occurrence of this compound in plant species. While other isomers of trihydroxybenzaldehyde are well-documented as natural products with a range of biological activities, this compound is not prominently reported as a naturally occurring compound in the plant kingdom. Therefore, this guide will provide a comprehensive overview of the well-characterized and naturally occurring isomers of trihydroxybenzaldehyde in plants, offering valuable insights for research and development in phytochemistry and drug discovery.

Introduction to Trihydroxybenzaldehydes in Plants

Trihydroxybenzaldehydes are a class of phenolic compounds characterized by a benzene ring substituted with one aldehyde group and three hydroxyl groups. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. Their presence in various plant species underscores the vast chemical diversity of the plant kingdom and offers a promising avenue for the discovery of new therapeutic agents. This guide will focus on the most commonly reported naturally occurring isomers: 2,3,4-trihydroxybenzaldehyde, 2,4,5-trihydroxybenzaldehyde, and 3,4,5-trihydroxybenzaldehyde.

2,3,4-Trihydroxybenzaldehyde

2,3,4-Trihydroxybenzaldehyde is a phenolic aldehyde with documented antibacterial and antioxidant properties. It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2]

Natural Occurrence

The primary documented natural source of 2,3,4-trihydroxybenzaldehyde is the plant species Pluchea sagittalis.[3]

Plant SpeciesFamilyPart of PlantCommon Name
Pluchea sagittalisAsteraceaeNot specifiedWingstem
Biological Activities and Potential Applications

2,3,4-Trihydroxybenzaldehyde has demonstrated a range of biological activities that make it a compound of interest for pharmaceutical development:

  • Antioxidant Properties: Its phenolic structure allows it to scavenge free radicals, suggesting potential applications in cosmetics and food preservation.[4]

  • Anti-inflammatory and Antimicrobial Activity: This compound has shown potential in the formulation of anti-inflammatory and antimicrobial agents.[2]

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of benserazide, a drug used in the treatment of Parkinson's disease.[1] It is also used in the preparation of other chemical derivatives with antimicrobial activity.[1]

Proposed Biosynthetic Pathway

The biosynthesis of benzaldehydes in plants is generally understood to originate from the shikimate pathway. While the specific pathway for 2,3,4-trihydroxybenzaldehyde has not been fully elucidated, a plausible route can be proposed based on known biochemical reactions in plants.

2,3,4-Trihydroxybenzaldehyde Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid β-oxidation Dihydroxybenzoic_Acid 2,3-Dihydroxybenzoic Acid Benzoic_Acid->Dihydroxybenzoic_Acid Hydroxylation Trihydroxybenzaldehyde 2,3,4-Trihydroxybenzaldehyde Dihydroxybenzoic_Acid->Trihydroxybenzaldehyde Hydroxylation & Reduction

Caption: Proposed biosynthetic pathway of 2,3,4-Trihydroxybenzaldehyde.

2,4,5-Trihydroxybenzaldehyde

2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) is another isomer that has been identified in plant extracts and synthesized for the evaluation of its biological activities.[5]

Natural Occurrence

This compound has been identified as a component in the ethyl acetate extract of Beta vulgaris var. cicla seeds.

Plant SpeciesFamilyPart of PlantCommon Name
Beta vulgaris var. ciclaAmaranthaceaeSeedsSwiss Chard
Biological Activities and Potential Applications

Research has highlighted the following activities of 2,4,5-THBA:

  • Antioxidant and Free Radical-Quenching Activity: 2,4,5-THBA has been evaluated for its ability to quench free radicals and its antioxidant bioactivity.[5]

  • Cytotoxicity: Studies have shown that 2,4,5-THBA exhibits significant cytotoxicity against certain cancer cell lines, such as human leukemia HL-60 cells, suggesting its potential as a chemopreventive or chemotherapeutic agent.[5]

3,4,5-Trihydroxybenzaldehyde

Also known as gallaldehyde, 3,4,5-trihydroxybenzaldehyde is a derivative of gallic acid and is recognized for its potent antioxidant properties.[6]

Natural Occurrence

This isomer has been isolated from Geum japonicum.

Plant SpeciesFamilyPart of PlantCommon Name
Geum japonicumRosaceaeNot specifiedJapanese Avens
Biological Activities and Potential Applications

3,4,5-Trihydroxybenzaldehyde is a well-studied compound with significant biological activities:

  • Antioxidant Activity: It exhibits strong antioxidant properties, characteristic of phenolic compounds.[6]

  • Therapeutic Potential: Its biological activities make it a potential therapeutic agent, and it is used as a reagent in organic synthesis.[6]

Experimental Protocols: Extraction and Isolation of Trihydroxybenzaldehydes

The extraction and isolation of trihydroxybenzaldehydes from plant materials typically involve solvent extraction followed by chromatographic separation. The choice of solvent and chromatographic conditions is crucial for achieving high purity and yield.

General Workflow for Extraction and Isolation

Extraction and Isolation Workflow Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Fractionation Active_Fraction Active Fraction Fractionation->Active_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Active_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Isolated Trihydroxybenzaldehyde HPLC->Isolated_Compound

Sources

Biotransformation of TSG to 2,3,5-Trihydroxybenzaldehyde: Mechanisms, Protocols, and Safety Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) is the primary bioactive stilbene glycoside in Polygonum multiflorum (He Shou Wu).[1] While TSG exhibits neuroprotective and anti-aging properties, it is also implicated in the idiosyncratic hepatotoxicity associated with the herb.

2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) is a specific cleavage product of TSG formed via a two-step enzymatic biotransformation. This process, mediated primarily by fungal enzymes (e.g., from Ganoderma lucidum), involves deglycosylation followed by oxidative cleavage of the stilbene double bond. Crucially, this biotransformation is identified as a detoxification pathway , significantly attenuating the hepatotoxic potential of the parent compound.

This guide provides a technical roadmap for researchers to generate, isolate, and analyze 2,3,5-THBA, serving as a critical reference for drug safety assessment and metabolic stability studies.

Mechanistic Pathway

The conversion of TSG to 2,3,5-THBA is not a spontaneous degradation but a regulated enzymatic cascade. It requires the sequential action of a hydrolase and an oxidative peroxidase.

The Two-Step Enzymatic Cascade
  • Hydrolysis (Deglycosylation): The enzyme

    
    -D-glucosidase  hydrolyzes the 
    
    
    
    -glycosidic bond at the C-2 position of TSG, releasing D-glucose and the aglycone, 2,3,5,4'-tetrahydroxystilbene .
  • Oxidative Cleavage: The aglycone is highly susceptible to oxidation. Lignin Peroxidase (LiP) attacks the olefinic double bond (C=C) of the stilbene skeleton. This oxidative cleavage splits the molecule into two distinct benzaldehyde derivatives:

    • This compound (derived from the A-ring).

    • 4-Hydroxybenzaldehyde (derived from the B-ring).

Pathway Visualization

TSG_Biotransformation TSG TSG (2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside) MW: 406.38 Aglycone Aglycone Intermediate (2,3,5,4'-tetrahydroxystilbene) Unstable TSG->Aglycone Step 1: Hydrolysis Enzyme: β-D-glucosidase Glucose D-Glucose TSG->Glucose THBA This compound (Target Product) MW: 154.12 Aglycone->THBA Step 2: Oxidative Cleavage Enzyme: Lignin Peroxidase (LiP) HBA 4-Hydroxybenzaldehyde (By-product) Aglycone->HBA Cleavage

Figure 1: Enzymatic cascade converting TSG to this compound via aglycone formation and oxidative cleavage.

Experimental Protocols

The following protocols are designed for the in vitro generation and detection of 2,3,5-THBA using a Ganoderma lucidum mediated system, which is the gold standard for this specific biotransformation.

Reagents and Equipment
  • Substrate: TSG standard (purity >98%).

  • Biocatalyst Source: Ganoderma lucidum (strain adaptable, e.g., HG) or purified

    
    -glucosidase (EC 3.2.1.21) and Lignin Peroxidase (EC 1.11.1.14).
    
  • Medium: Potato Dextrose Broth (PDB) or defined minimal medium containing veratryl alcohol (LiP inducer).

  • Analysis: HPLC-DAD or LC-MS/MS (C18 column).

Biotransformation Workflow

Objective: To produce 2,3,5-THBA from TSG.

  • Culture Initiation: Inoculate G. lucidum into PDB medium and incubate at 28°C with shaking (150 rpm) for 3–5 days to reach mid-log phase.

  • Substrate Addition: Add TSG to the culture to a final concentration of 0.5 mg/mL .

    • Note: Dissolve TSG in a minimal volume of DMSO or methanol (<1% v/v final concentration) before addition to prevent precipitation.

  • Incubation: Continue incubation at 28°C.

    • Timepoint 1 (Hydrolysis): 12–24 hours. Aglycone peaks appear.

    • Timepoint 2 (Cleavage): 48–72 hours. Aglycone decreases; 2,3,5-THBA and 4-hydroxybenzaldehyde accumulate.

  • Termination: Harvest supernatant. Centrifuge at 12,000 rpm for 10 min to remove mycelia.

  • Extraction:

    • Adjust supernatant pH to 3.0 with HCl (to protonate phenolic groups).

    • Extract 3x with equal volumes of Ethyl Acetate.

    • Combine organic layers and evaporate to dryness under nitrogen.

    • Reconstitute in Methanol for HPLC analysis.

Analytical Detection (HPLC-DAD-MS)

Objective: To confirm the identity of 2,3,5-THBA.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 5%→20% B; 10-30 min: 20%→50% B; 30-40 min: 50%→95% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm (general phenol) and 320 nm (TSG)
MS Mode Negative Ion Mode (ESI-)
Target Mass [M-H]⁻ = 153.02 (Calculated for C₇H₆O₄)

Data Interpretation:

  • TSG Retention: ~20-25 min (varies by column).

  • 2,3,5-THBA Retention: Elutes earlier than TSG due to lower molecular weight and loss of the glucose moiety, typically around 10-15 min.

  • Validation: The MS spectrum must show a parent ion at m/z 153. Fragmentation may yield losses of CO (28 Da) typical of phenolic aldehydes.

Safety & Toxicological Implications

Understanding the toxicity profile of 2,3,5-THBA is essential for evaluating the safety of Polygonum multiflorum preparations.

Detoxification Hypothesis

Research indicates that the conversion of TSG to 2,3,5-THBA represents a detoxification event.

  • TSG Toxicity: High doses of TSG (or specific isomers) can induce liver injury via immune-mediated mechanisms or direct cytotoxicity.

  • Metabolite Profile: In comparative cytotoxicity assays (e.g., MTT assays on L-02 hepatocytes), the biotransformation mixture containing 2,3,5-THBA showed significantly lower cytotoxicity compared to the parent TSG at equivalent molar concentrations.

Comparative Data
CompoundMolecular WeightOriginHepatotoxicity PotentialPrimary Mechanism
TSG 406.38Parent (Plant)Moderate/High (Dose-dependent)Immune stress / Oxidative damage
2,3,5-THBA 154.12Metabolite (Fungal)Low / Attenuated Reactive aldehyde (Rapidly oxidized to acid)
Biological Activity

While less toxic than TSG in the context of liver injury, 2,3,5-THBA retains biological activity:

  • Antioxidant: The presence of three hydroxyl groups (catechol moiety) confers strong radical scavenging ability.[2]

  • Reactivity: As an aldehyde, it can form Schiff bases with amines. However, in biological systems, it is likely rapidly oxidized to 2,3,5-trihydroxybenzoic acid , which is highly polar and readily excreted.

References

  • Investigation of toxicity attenuation mechanism of tetrahydroxy stilbene glucoside in Polygonum multiflorum Thunb. by Ganoderma lucidum .[3][4][5][6][7][8] Journal of Ethnopharmacology.

  • Angel or devil: the dual roles of 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucopyranoside in the development of liver injury . Frontiers in Pharmacology.

  • A Systematic Strategy for the Characterization of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside Metabolites In Vivo . Journal of Agricultural and Food Chemistry.

  • Lignin-Modifying Enzymes of the White-Rot Basidomycete Ganoderma lucidum . Applied and Environmental Microbiology.

Sources

The Biological and Analytical Profile of 2,3,5-Trihydroxybenzaldehyde: From Hepatotoxicity Attenuation to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,5-Trihydroxybenzaldehyde (C₇H₆O₄) is a phenolic aldehyde that occupies a unique intersection between pharmacology and analytical chemistry. Biologically, it is a critical terminal metabolite formed during the detoxification of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), the primary idiosyncratic hepatotoxin found in the traditional medicinal herb Polygonum multiflorum[1]. Analytically, its dual functional groups (carbonyl and phenolic hydroxyls) make it a highly effective reactive matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)[2].

This technical guide dissects the mechanistic pathways of its formation, its role in toxicity attenuation, and provides field-proven protocols for its application in advanced mass spectrometry.

Metabolic Origin and Toxicity Attenuation Mechanism

Polygonum multiflorum (He Shou Wu) is widely utilized in traditional medicine, but its clinical application is severely limited by idiosyncratic hepatotoxicity[1]. Recent metabolomic and toxicological studies have identified THSG as the primary driver of this liver injury[1][3].

To mitigate this toxicity, researchers have developed biological detoxification methods utilizing Ganoderma lucidum (Reishi mushroom)[1]. The co-cultivation or enzymatic treatment of THSG with G. lucidum results in a complete structural degradation of the hepatotoxic pharmacophore, yielding This compound and p-hydroxybenzaldehyde as the primary stable metabolites[1][3].

The Enzymatic Cascade

The biotransformation is driven by a two-step extracellular enzymatic cleavage[1]:

  • Deglycosylation: Extracellular β-D-glucosidase hydrolyzes the glycosidic bond, removing the sugar moiety from THSG to form a tetrahydroxystilbene aglycone[1][3].

  • Oxidative Cleavage: Lignin peroxidase (LiP) subsequently attacks the central alkene (double bond) of the stilbene backbone[1][3]. The oxidative cleavage of this bond neutralizes the reactive nature of the stilbene, splitting the molecule into two distinct, non-hepatotoxic phenolic aldehydes: this compound and p-hydroxybenzaldehyde[1].

Causality Insight: The hepatotoxicity of THSG is heavily dependent on the intact stilbene backbone, which can form reactive quinone methide intermediates in the liver. By utilizing LiP to irreversibly cleave this double bond, the metabolic pathway fundamentally eliminates the molecule's capacity to induce idiosyncratic oxidative stress in hepatocytes, rendering the resulting this compound biologically benign in this context[1][4].

G THSG THSG (Hepatotoxic Precursor) Enz1 β-D-glucosidase (Deglycosylation) THSG->Enz1 Aglycone Tetrahydroxystilbene Aglycone Enz1->Aglycone Enz2 Lignin Peroxidase (LiP) (Double Bond Cleavage) Aglycone->Enz2 Metab1 This compound (Attenuated Toxicity) Enz2->Metab1 Metab2 p-Hydroxybenzaldehyde Enz2->Metab2

Metabolic biotransformation of THSG to this compound via G. lucidum enzymes.

Analytical Utility: Reactive Matrix in MALDI-TOF MS

Beyond its biological origin, this compound serves a highly specialized role in analytical chemistry. The detection of primary amines (mono-, di-, and polyamines) via MALDI-TOF MS is notoriously difficult due to poor ionization efficiency and low molecular weights.

To solve this, this compound is utilized as a reactive matrix [2].

  • Derivatization Agent: The aldehyde group reacts quantitatively with primary amines to form stable Schiff bases[2].

  • Energy Transfer: The trihydroxy-substituted aromatic ring efficiently absorbs UV laser energy, facilitating the desorption and ionization (D/I) of the newly formed Schiff base complex[2].

Causality Insight: Traditional MS workflows require a separate, time-consuming derivatization step before mixing the analyte with a standard matrix. By using an aromatic carbonyl compound like this compound, the derivatization and matrix co-crystallization occur simultaneously in-situ on the target plate, drastically reducing sample preparation time and minimizing analyte loss[2][5].

G Amine Primary Amine Analyte Reaction In-Situ Derivatization (Schiff Base Formation) Amine->Reaction Matrix This compound (Reactive Matrix) Matrix->Reaction Crystal Co-Crystallization on MALDI Target Plate Reaction->Crystal Laser UV Laser Irradiation Crystal->Laser MS TOF Mass Spectrometry Detection Laser->MS

Workflow for MALDI-TOF MS analysis of primary amines using this compound matrix.

Quantitative Data & Comparative Analysis

The following table summarizes the key physicochemical and biological differences between the parent compound (THSG) and its terminal metabolite, highlighting the rationale behind the detoxification process.

ParameterTHSG (Precursor)This compound (Metabolite)
Molecular Formula C₂₀H₂₂O₉C₇H₆O₄[6]
Molecular Weight ~406.38 g/mol 154.12 g/mol [6]
Primary Source Polygonum multiflorum (Raw Extract)[1]Biotransformation / Reimer-Tiemann byproduct[1][7]
Hepatotoxicity Profile High (Idiosyncratic, dose-dependent)[3]Attenuated / Benign[1][3]
Enzymatic Drivers N/A (Endogenous to plant)β-D-glucosidase & Lignin Peroxidase (LiP)[1]
Analytical Role Target Analyte / BiomarkerReactive Matrix for MALDI-TOF MS[2]

Experimental Protocols

Protocol A: Enzymatic Biotransformation of THSG for Toxicity Attenuation

This self-validating protocol utilizes targeted enzymatic action to degrade THSG, confirming the structural conversion via HPLC.

  • Enzyme Preparation: Cultivate Ganoderma lucidum in a liquid fermentation medium to induce the secretion of extracellular β-D-glucosidase and Lignin Peroxidase (LiP)[1]. Centrifuge the broth at 10,000 x g for 15 minutes at 4°C to harvest the enzyme-rich supernatant.

  • Substrate Incubation: Dissolve standard THSG in a localized buffer (pH 4.5 - 5.5, optimal for LiP activity). Add the G. lucidum enzyme supernatant to the substrate solution.

  • Reaction Kinetics: Incubate the mixture at 30°C under continuous shaking (150 rpm) for 24 to 48 hours.

  • Termination & Extraction: Terminate the enzymatic reaction by adding an equal volume of cold Methanol (MeOH) and adjusting the pH with 1M HCl[8]. Extract the organic layer.

  • HPLC-DAD-MSn Validation: Inject the extract into an HPLC system. Monitor the chromatogram at 254 nm. The successful biotransformation is validated by the disappearance of the THSG peak (typically eluting around 22.3 min) and the emergence of the this compound peak[8].

Protocol B: In-Situ Derivatization of Primary Amines for MALDI-TOF MS

This protocol leverages the dual chemical nature of this compound to streamline mass spectrometry workflows.

  • Matrix Preparation: Prepare a saturated solution of this compound (Matrix) in a solvent system of 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA).

  • Analyte Mixing: Mix the primary amine analyte solution (e.g., aliphatic polyamines) with the matrix solution at a volumetric ratio of 1:10 (Analyte:Matrix) in a microcentrifuge tube[2].

  • In-Situ Reaction & Spotting: Deposit 1.0 µL of the mixture directly onto a stainless-steel MALDI target plate. Allow the droplet to dry at room temperature. Note: The Schiff base formation occurs quantitatively during the solvent evaporation and co-crystallization phase[2].

  • Desorption/Ionization: Irradiate the crystallized spot using a standard UV laser (e.g., 337 nm N₂ laser or 355 nm Nd:YAG laser).

  • Data Acquisition: Record the mass spectra in positive ion mode. Calculate the number of terminal NH₂ groups by analyzing the mass increments of the introduced benzaldehyde groups[2].

References

  • BenchChem Technical Support Team. 2,3,4-Trihydroxybenzaldehyde | 2144-08-3 | Benchchem. Benchchem.
  • BLD Pharm. 74186-01-9|this compound|BLD Pharm. BLD Pharm.
  • Lin, Y., et al. (2019). Investigation of Tetrahydroxystilbene Glucoside, the Idiosyncratic Hepatotoxic Component of Polygonum multiflorum Thunb.
  • Lin, Y., et al. (2021). Investigation of toxicity attenuation mechanism of tetrahydroxy stilbene glucoside in Polygonum multiflorum Thunb. by Ganoderma lucidum. PubMed (NIH).
  • Merck/Sigma-Aldrich. Reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry of primary amines. Merck Millipore.
  • ResearchGate. A New Stilbene Glucoside from Biotransformation-Guided Purification of Chinese Herb Ha-Soo-Oh.
  • Wu, X., et al. (2011). Toxicity of raw and processed roots of Polygonum multiflorum.

Sources

Technical Guide: 2,3,5-Trihydroxybenzaldehyde in IRE-1α Inhibition

[1]

Executive Summary

2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) represents a distinct pharmacophore within the Hydroxy Aryl Aldehyde (HAA) class of small-molecule inhibitors targeting Inositol-Requiring Enzyme 1 alpha (IRE-1α) . Unlike kinase-inhibiting RNase attenuators (KIRAs) that allosterically modulate the enzyme, 2,3,5-THBA and its structural analogs function as direct, reversible covalent inhibitors of the IRE-1α RNase domain.

This guide details the biochemical mechanism, experimental validation, and therapeutic utility of 2,3,5-THBA. It is designed for researchers investigating the Unfolded Protein Response (UPR) , specifically the blockade of XBP1 splicing and Regulated IRE1-Dependent Decay (RIDD) in oncogenic and fibrotic disease models.

Part 1: Mechanistic Profile & Structural Biology

The Target: IRE-1α Dual Activity

IRE-1α is a transmembrane sensor with two enzymatic activities:

  • Serine/Threonine Kinase : Autophosphorylation drives oligomerization.

  • Endoribonuclease (RNase) : Executes the splicing of XBP1 mRNA and the degradation of diverse mRNAs (RIDD).[1]

Mechanism of Action: The Lys907 Schiff Base

2,3,5-THBA inhibits IRE-1α through a precise chemical interaction within the RNase active site. It does not compete for the ATP binding pocket (Kinase domain) but directly engages the catalytic core of the RNase domain.

  • Primary Interaction (Covalent): The aldehyde group (-CHO) of 2,3,5-THBA forms a reversible Schiff base (imine) with the ε-amino group of Lysine 907 (Lys907) . This residue is critical for the proton transfer required for RNA cleavage.

  • Secondary Interactions (Stabilization):

    • Ortho-Hydroxyl (2-OH): Forms an intramolecular hydrogen bond with the imine nitrogen, stabilizing the Schiff base intermediate.

    • Pi-Stacking: The benzene ring intercalates into a shallow hydrophobic pocket defined by Histidine 910 (His910) and Phenylalanine 889 (Phe889) .[2]

    • Accessory Hydroxyls (3-OH, 5-OH): These moieties likely engage in water-mediated hydrogen bonding network with Tyrosine 892 (Tyr892) and Asparagine 906 (Asn906) , further locking the inhibitor in the active site.

Specificity Profile
  • Selectivity: High selectivity for IRE-1α RNase over the Kinase domain.

  • Class Comparison: Unlike 4µ8C (a chromenone derivative), 2,3,5-THBA is a simpler benzenoid scaffold, often used as a fragment lead or a specific probe to dissect the contribution of the 3- and 5-hydroxyl groups to binding affinity.

Part 2: Experimental Validation Framework

In Vitro FRET-Based RNase Activity Assay

Objective: Quantify the IC50 of 2,3,5-THBA against recombinant IRE-1α.

Protocol:

  • Reagent Prep:

    • Enzyme: Recombinant human IRE-1α (cytosolic domain, Linker-Kinase-RNase).

    • Substrate: 5' FAM-labeled, 3' BHQ-labeled RNA stem-loop sequence (matches XBP1 splice site).

    • Buffer: 20 mM HEPES (pH 7.5), 50 mM KOAc, 1 mM Mg(OAc)2, 1 mM DTT, 0.05% Tween-20.

  • Reaction Setup:

    • Incubate IRE-1α (10-50 nM) with 2,3,5-THBA (serial dilutions: 0.1 µM – 100 µM) for 30 min at RT.

    • Add FRET RNA substrate (100 nM).

  • Measurement:

    • Monitor fluorescence (Ex: 485 nm, Em: 535 nm) kinetically for 45 minutes.

    • Slope Calculation: Calculate initial velocity (

      
      ) from the linear phase.
      
    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Cellular XBP1 Splicing Assay (RT-PCR)

Objective: Confirm target engagement in living cells (e.g., U266 multiple myeloma or RPMI-8226).

Protocol:

  • Cell Treatment:

    • Pre-treat cells with 2,3,5-THBA (10-50 µM) for 2 hours.

    • Induce ER stress with Thapsigargin (100 nM) or Tunicamycin (1 µg/mL) for 4 hours.

  • RNA Extraction: Use Trizol or column-based kit to isolate total RNA.

  • RT-PCR:

    • Primers flanking the XBP1 splice site (26 nt intron).

    • Forward: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'

    • Reverse: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'

  • Analysis:

    • Run products on a 2.5% agarose gel or 15% polyacrylamide gel (critical for resolving the 26 bp difference).

    • Result: Effective inhibition results in the retention of the upper band (unspliced XBP1u) and disappearance of the lower band (spliced XBP1s).

Part 3: Visualization of Signaling & Mechanism

Diagram: IRE-1α Pathway and Inhibition Point

This diagram illustrates the UPR signaling flow and precisely where 2,3,5-THBA intervenes.

UPR_Pathwaycluster_domainsIRE-1α Enzymatic DomainsER_StressER Stress(Misfolded Proteins)BiPBiP DissociationER_Stress->BiPIRE1_MonoIRE-1α MonomerBiP->IRE1_MonoIRE1_OligoIRE-1α Oligomer(Autophosphorylation)IRE1_Mono->IRE1_OligoKinaseKinase Domain(ATP Binding)IRE1_Oligo->KinaseRNaseRNase Domain(Lys907 Active Site)IRE1_Oligo->RNaseXBP1uXBP1u mRNARNase->XBP1uSplicingRIDDRIDD Targets(mRNA Decay)RNase->RIDDDegradationTHBAThis compound(Inhibitor)THBA->RNase Schiff BaseFormationXBP1sXBP1s mRNA(Potent Transcription Factor)XBP1u->XBP1s

Caption: 2,3,5-THBA covalently blocks the RNase domain, preventing XBP1 splicing and RIDD activity.

Diagram: Chemical Mechanism of Action

This diagram details the molecular interaction at the active site.

MechanismLys907Lysine 907(ε-Amino Group)SchiffBaseSchiff Base(Imine Intermediate)Lys907->SchiffBaseNucleophilic AttackAldehyde2,3,5-THBA(Aldehyde Group)Aldehyde->SchiffBasePocketHydrophobic Pocket(His910, Phe889)SchiffBase->PocketPi-StackingOutcomeRNase InactivationSchiffBase->OutcomeHydroxyls2,3,5-HydroxylsHydroxyls->SchiffBaseH-Bond Stabilization

Caption: The formation of a stabilized Schiff base between 2,3,5-THBA and Lys907 inactivates the enzyme.

Part 4: Data Synthesis & Therapeutic Implications[4]

Comparative Analysis of IRE-1α Inhibitors

The following table contextualizes 2,3,5-THBA within the broader landscape of IRE-1α inhibitors.

Inhibitor ClassRepresentative CompoundBinding SiteMechanismReversibility
Hydroxy Aryl Aldehydes (HAAs) 2,3,5-THBA RNase Domain (Lys907)Schiff Base FormationReversible
Hydroxy Aryl Aldehydes (HAAs) 4µ8CRNase Domain (Lys907)Schiff Base FormationReversible
KIRAs (Type II) KIRA6 / KIRA8Kinase Domain (ATP Pocket)Allosteric InhibitionReversible
Iminodihydroquinazolines STF-083010RNase DomainSchiff Base FormationIrreversible (context dependent)
Therapeutic Applications[3][5][6][7][8]
  • Multiple Myeloma: Plasma cells have high secretory load and depend on XBP1s for survival. 2,3,5-THBA blockade sensitizes these cells to proteasome inhibitors (e.g., Bortezomib).

  • Pulmonary Fibrosis (IPF): IRE-1α activation in alveolar epithelial cells drives fibrotic remodeling. Inhibition prevents the "terminal UPR" and subsequent apoptosis/fibrosis.

  • Triple-Negative Breast Cancer (TNBC): XBP1s interacts with HIF1α to promote tumorigenicity; 2,3,5-THBA can disrupt this axis.

References

  • Sanches, M., et al. (2014).[2][3] "Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors." Nature Communications, 5:4202.[2][3] [Link][2]

  • Cross, B.C., et al. (2012). "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule." Proceedings of the National Academy of Sciences, 109(15):E869-E878. [Link]

  • Fosun Orinove Pharmatech Inc. (2018).[4] "IRE-1α inhibitors."[5][2][4][6] U.S. Patent No. 9,981,901.

  • Hetz, C., et al. (2013). "Targeting the unfolded protein response in disease." Nature Reviews Drug Discovery, 12:703-719. [Link]

  • Ghosh, R., et al. (2014).[2] "Allosteric Inhibition of the IRE1α RNase Preserves Cell Viability and Function during Endoplasmic Reticulum Stress." Cell, 158(3):534-548. [Link]

Solubility of 2,3,5-Trihydroxybenzaldehyde in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide | CAS: 74186-01-9 | Version: 1.0[1]

Executive Summary

2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) presents a distinct solubility and stability profile compared to its more common isomer, 2,3,4-trihydroxybenzaldehyde.[1] While the molecule possesses three hydrophilic hydroxyl groups, its high melting point (~260°C) indicates a robust crystal lattice that significantly impedes dissolution in water at neutral pH.

The Critical Takeaway:

  • DMSO (Dimethyl Sulfoxide) is the required solvent for preparing stable stock solutions (>50 mg/mL). It effectively disrupts the intermolecular hydrogen bonding network without triggering immediate oxidation.

  • Water acts as a "hostile" environment for 2,3,5-THBA.[1] The compound exhibits poor solubility in cold water and, more critically, undergoes rapid autoxidation to quinoid species (turning dark brown/blue) in aqueous buffers, particularly at pH > 7.0.[1]

Physicochemical Profile & Solubility Mechanics

To understand the solubility behavior of 2,3,5-THBA, we must analyze its structural properties relative to the solvent capabilities.[1]

Structural Determinants

Unlike the 2,3,4-isomer (Melting Point ~160°C), 2,3,5-THBA has a significantly higher melting point of ~260°C (decomposition) .[1] This 100°C difference suggests a much stronger intermolecular hydrogen-bonding network in the solid state.

PropertyDataImplication for Solubility
CAS Number 74186-01-9Specific isomer identification (distinct from 2,3,4- or 2,4,6- analogs).[1]
Molecular Weight 154.12 g/mol Low MW suggests potential for high molarity solutions if lattice energy is overcome.
Melting Point ~260°C (dec)High Lattice Energy: Requires a solvent with high dipole moment (like DMSO) to break crystal packing.
pKa (Predicted) ~7.5 - 8.5Phenolic protons are weakly acidic. Solubility increases at high pH, but stability drastically decreases (rapid oxidation).[1]
Redox Potential High SensitivityThe 2,5-dihydroxy pattern (para-hydroquinone motif) makes this isomer exceptionally prone to oxidation to a quinone.[1]
The Solvation Mechanism: Water vs. DMSO

The following diagram illustrates the mechanistic difference between how DMSO and Water interact with the 2,3,5-THBA crystal lattice.

SolvationMechanism cluster_DMSO DMSO Solvation (Effective) cluster_Water Water Solvation (Ineffective/Destructive) Crystal 2,3,5-THBA Crystal (Strong Intermolecular H-Bonds) DMSO_Mech Mechanism: DMSO (S=O) acts as strong H-bond Acceptor. Disrupts Phenol-Phenol interactions. Crystal->DMSO_Mech Solvent Addition Water_Mech Mechanism: High Lattice Energy resists hydration. Dissolved molecules oxidize rapidly. Crystal->Water_Mech Solvent Addition DMSO_Result Stable Solution (Clear/Orange) DMSO_Mech->DMSO_Result Lattice Breakdown Water_Result Precipitation & Degradation (Dark/Blue) Water_Mech->Water_Result Oxidation/Quinone Formation

Caption: Comparative solvation pathways. DMSO effectively solvates by accepting protons, whereas water fails to overcome lattice energy and promotes oxidative degradation.[1]

Experimental Solubility Data

Solubility in DMSO (Recommended)
  • Solubility Limit: > 50 mg/mL (Estimated based on structural analogs and NMR data in DMSO-d6).

  • Stability: High. Solutions stored at -20°C under inert gas (Argon) remain stable for months.

  • Observation: Upon dissolution, the solution typically appears clear to light orange.

Solubility in Water (Not Recommended)
  • Solubility Limit: < 1 mg/mL (Cold water). Solubility increases with heat, but degradation accelerates exponentially.

  • Stability: Extremely Low. The 2,5-dihydroxy substitution pattern facilitates the formation of para-quinones .[1]

  • Observation: Aqueous solutions will darken within minutes to hours, shifting from orange to brown/black, indicating the formation of polymeric oxidation products (similar to melanin formation).[1]

Validated Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for downstream applications.

  • Calculate Mass: For 10 mL of 50 mM stock:

    
    
    
  • Weighing: Weigh ~77.1 mg of 2,3,5-THBA into a distinct, amber glass vial.

    • Note: Avoid using plastic vials for long-term storage as polyphenols can stick to plastics.[1]

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%).

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Overlay with Nitrogen or Argon gas before capping. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Introduce the compound to cells/enzymes without precipitation.

  • Prepare Buffer: Ensure your aqueous buffer (PBS, Media) is degassed or freshly prepared to minimize dissolved oxygen.

  • Stepwise Dilution: Do not add the DMSO stock directly to a large volume of cold water.

    • Correct Method: Dilute the 50 mM stock 1:10 into an intermediate solvent (e.g., Ethanol or 50% DMSO/Water) if high concentrations are needed.

    • Direct Method: For final concentrations < 100 µM, pipette the DMSO stock directly into the vortexing aqueous buffer.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.

  • Immediate Use: Use aqueous dilutions within 30 minutes . Discard if color change (darkening) is observed.

Troubleshooting & Stability Guide

The "2,3,5" substitution pattern creates specific stability challenges distinct from other isomers.

SymptomCauseCorrective Action
Solution turns dark brown/blue Oxidative Degradation. The 2,5-hydroquinone moiety has oxidized to a quinone.[1]Discard solution. Prepare fresh stock. Use degassed buffers and add an antioxidant (e.g., 1 mM Ascorbic Acid or DTT) if the assay permits.
Precipitate forms upon aqueous dilution "Crash-out" Effect. The hydrophobic aromatic core aggregates in water.Increase temperature to 37°C. Reduce the final concentration. Ensure vigorous mixing during addition.
Inconsistent Biological Data Degradation Products. You are likely measuring the activity of the quinone, not the aldehyde.Verify stability via HPLC. Measure absorbance over time; if

shifts, degradation has occurred.
Workflow for Stability Verification

StabilityCheck Start Start: Fresh Aqueous Dilution Check1 Visual Inspection: Is it clear/light orange? Start->Check1 Branch1_Yes Yes Check1->Branch1_Yes Branch1_No No (Dark/Cloudy) Check1->Branch1_No Check2 Absorbance Scan (UV-Vis) Time = 0 vs Time = 30 min Branch1_Yes->Check2 Action_Discard DISCARD (Oxidation/Precipitation) Branch1_No->Action_Discard Branch2_Stable Spectra Overlap (Stable) Check2->Branch2_Stable Branch2_Shift Shift in Peak / New Band (Unstable) Check2->Branch2_Shift Proceed Proceed with Assay Branch2_Stable->Proceed Modify Add Antioxidant (DTT/Ascorbate) or Reduce Time Branch2_Shift->Modify

Caption: Decision tree for validating the stability of 2,3,5-THBA in aqueous working solutions.

References

  • Chemical Identity & Properties

    • Title: this compound (CAS 74186-01-9).[1][2][3][4][5][6]

    • Source: BLD Pharm / PubChem.
    • URL:

  • Structural Characterization (NMR/Solubility)

    • Title: Robenidine Analogues as Gram-Positive Antibacterial Agents (Contains NMR data in DMSO-d6 for 2,3,5-THBA).[1]

    • Source: ResearchG
    • URL:

  • General Polyphenol Solubility Principles

    • Title: Solubility of 3,5-Dihydroxybenzaldehyde in different organic solvents (Analogous behavior).[1]

    • Source: BenchChem Technical Guide.[7][8]

    • URL:

Sources

Comparative Technical Guide: 2,3,4- vs. 2,3,5-Trihydroxybenzaldehyde

[1]

Executive Summary

In the development of polyphenolic pharmacophores, the precise substitution pattern of hydroxyl groups dictates solubility, metabolic stability, and ligand-binding affinity.[1] This guide differentiates 2,3,4-trihydroxybenzaldehyde (2,3,4-THBA) —a standard commercial intermediate—from its structural isomer 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) , a rarer, specialized synthon.[1]

While 2,3,4-THBA is the primary precursor for the anti-Parkinson’s drug benserazide and numerous catechol-based antioxidants, 2,3,5-THBA offers a distinct electronic profile derived from a different phenolic parent (hydroxyhydroquinone vs. pyrogallol).[1] This guide details their structural divergence, synthesis pathways, and identification protocols to prevent isomeric confusion in drug discovery workflows.

Part 1: Chemical Identity & Structural Analysis[1][2]

The fundamental difference between these isomers lies in the positioning of the third hydroxyl group relative to the catechol (1,2-dihydroxy) moiety.[1] This shift alters the molecule's symmetry, hydrogen-bonding network, and nucleophilic activation sites.[1]

Table 1: Comparative Chemical Identity[1][2]
Feature2,3,4-TrihydroxybenzaldehydeThis compound
CAS Number 2144-08-3 74186-01-9
Common Name Pyrogallol-4-carboxaldehydeHydroxyhydroquinone-6-carboxaldehyde
Parent Phenol Pyrogallol (1,2,3-trihydroxybenzene)Hydroxyhydroquinone (1,2,4-trihydroxybenzene)
Substitution Vicinal (Consecutive: 2, 3,[1][2] 4)Asymmetric (Split: 2, 3... 5)
H-Bonding Strong intramolecular (2-OH

C=O)
Strong intramolecular (2-OH

C=O)
Availability High (Commodity Chemical)Low (Specialty/Custom Synthesis)
Primary Use Benserazide synthesis, Schiff basesIRE-1

inhibitors, Research standards
Structural Logic & Electronic Environment[1]
  • 2,3,4-THBA (The Pyrogallol Motif): The three hydroxyl groups are consecutive.[1][3] This creates a highly electron-rich "block" on one side of the ring.[1][2] The 2-OH forms a hydrogen bond with the aldehyde oxygen, stabilizing the molecule.[1] The 4-OH is para to the aldehyde, strongly donating electron density into the carbonyl via resonance, reducing the electrophilicity of the aldehyde carbon.[1]

  • 2,3,5-THBA (The Hydroxyhydroquinone Motif): The hydroxyls are at positions 2 and 3 (vicinal) and 5 (isolated).[1][3] The 5-OH is meta to the aldehyde group.[1][2] Unlike the 4-OH in the 2,3,4-isomer, the 5-OH cannot donate electrons directly to the carbonyl carbon via resonance (only inductively).[1] This makes the aldehyde carbon in 2,3,5-THBA generally more electrophilic and reactive toward Schiff base formation than the 2,3,4-isomer.[1]

IsomerComparisonPyrogallolPyrogallol(1,2,3-Trihydroxybenzene)THBA_2342,3,4-THBA(Major Isomer)Consecutive OHsPyrogallol->THBA_234Formylation at C4(Activated by 1,3-OH)HHQHydroxyhydroquinone(1,2,4-Trihydroxybenzene)THBA_2352,3,5-THBA(Minor Isomer)Split OHsHHQ->THBA_235Formylation at C6(Sterically favored over C3)

Figure 1: Synthetic lineage of trihydroxybenzaldehydes. 2,3,4-THBA is derived from pyrogallol, while 2,3,5-THBA is derived from hydroxyhydroquinone.[1]

Part 2: Synthesis & Production Workflows

The rarity of 2,3,5-THBA is a direct consequence of synthetic probability.[1] Understanding the synthesis explains why 2,3,4-THBA is the dominant isomer in the market.[1]

Synthesis of 2,3,4-Trihydroxybenzaldehyde (Standard)

This process utilizes the Vilsmeier-Haack reaction or Reimer-Tiemann reaction on pyrogallol.[1]

  • Mechanism: Pyrogallol has two equivalent activated positions (C4 and C6).[1][3] Formylation at either yields 2,3,4-THBA.[1]

  • Selectivity: High.[1][2][3] The C5 position is less activated (meta to two OH groups).[1][3]

  • Scalability: Industrial scale (Metric tons).

Synthesis of this compound (Specialized)

This isomer is difficult to synthesize directly with high yield because the precursor, 1,2,4-trihydroxybenzene, favors formylation at the C5 position (para to the C2-OH), yielding 2,4,5-trihydroxybenzaldehyde instead.[1]

  • Route: To force substitution at the 2,3,5 pattern, chemists often employ blocking groups or specific oxidation of salicylaldehyde derivatives.[1]

  • Literature Method: A specialized route involves the formylation of protected hydroquinone derivatives or the oxidation of 2,3,5-trihydroxytoluene.[1] It is also observed as a minor byproduct in the Reimer-Tiemann reaction of hydroxyhydroquinone.[1][2]

Part 3: Physicochemical & Spectroscopic Differentiation[1][2]

Distinguishing these isomers requires precise analytical techniques, as they share the same molecular weight (154.12 g/mol ) and similar polarity.[1]

Table 2: Analytical Comparison
Property2,3,4-THBA2,3,5-THBA
Melting Point 159–161 °C [1]~150–155 °C (Broad/Variable)
Appearance Light brown/beige crystalline powderDarker orange/brown powder (more oxidation prone)
¹H NMR (Aromatic) Two doublets (Ortho coupling) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~6.8 (d) and ~7.3 (d)J = 8–9 Hz
Two doublets (Meta coupling)

signals appear as meta-coupled doublets (J = 2–3 Hz) or isolated singlets depending on resolution.[3]
UV-Vis Shift ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

typically ~290 nm, 320 nm
Shifted due to different conjugation (5-OH is not in resonance with CHO).[3]
Protocol: NMR Identification

Objective: Unambiguously identify the isomer in a crude mixture. Reagents: DMSO-d6 (Solvent).[1][2][3][4]

  • Sample Prep: Dissolve 10 mg of the aldehyde in 0.6 mL DMSO-d6.

  • Acquisition: Run standard proton NMR (400 MHz or higher).

  • Analysis of Aromatic Region (6.0–8.0 ppm):

    • 2,3,4-THBA: Look for two protons with a large ortho-coupling constant (Jngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       8.5 Hz).[3] This indicates the protons are neighbors (H5 and H6).[1]
      
    • 2,3,5-THBA: Look for two protons with a small meta-coupling constant (Jngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       2–3 Hz) or appearing as singlets if resolution is low.[3] The protons are at C4 and C6, separated by the C5-OH.[1]
      

Part 4: Biological Applications[1][2][5][6]

2,3,4-THBA: The Pharmaceutical Workhorse[1]
  • Benserazide Synthesis: 2,3,4-THBA is condensed with serine hydrazide to form Benserazide, a DOPA decarboxylase inhibitor used in Parkinson's treatment (Madopar/Prolopa).[1]

  • Mechanism: The 2,3,4-trihydroxy motif mimics the catechol structure of dopamine, allowing it to bind competitive enzymes.[1]

  • Schiff Base Ligands: Used extensively to create N,O-donor ligands for transition metal complexes (Cu, Zn) with antibacterial properties [2].[1][3]

2,3,5-THBA: The Research Specialist[1]
  • IRE-1ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Inhibition:  Patent literature identifies 2,3,5-substituted benzaldehydes as potential inhibitors of Inositol-Requiring Enzyme 1
    
    
    (IRE-1
    
    
    ), a kinase involved in the Unfolded Protein Response (UPR) pathway in cancer cells [3].[2]
  • Oxidative Stress Probes: Due to the isolated nature of the 5-OH group, this isomer exhibits different redox potentials, making it a useful probe for studying specific antioxidant mechanisms distinct from the standard catechol pathway.[1]

Part 5: Experimental Protocol

Synthesis of Schiff Base from 2,3,4-THBA (Standard Reference)[1]

This protocol serves as a self-validating system to confirm the reactivity of the aldehyde group.[1][2]

Materials:

  • 2,3,4-Trihydroxybenzaldehyde (1.0 eq)[1]

  • 4-Aminobenzoic acid (1.0 eq)[1]

  • Ethanol (Absolute)[1][3]

  • Glacial Acetic Acid (Catalytic)[1][3]

Workflow:

  • Dissolution: Dissolve 1.54 g (10 mmol) of 2,3,4-THBA in 20 mL of hot ethanol.

  • Addition: Add 1.37 g (10 mmol) of 4-aminobenzoic acid.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78 °C) for 3–4 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1]

  • Precipitation: Cool to room temperature. The Schiff base (imine) will crystallize as a yellow/orange solid.[1][3]

  • Validation: Filter, wash with cold ethanol, and dry. Measure Melting Point (Expected: >200 °C dec).

ReactionFlowStartStart:2,3,4-THBA + AmineRefluxReflux in Ethanol(Cat. AcOH, 3-4 hrs)Start->RefluxTLCTLC Check(Disappearance of Aldehyde)Reflux->TLCTLC->RefluxIncompleteCoolCool to RT(Crystallization)TLC->CoolCompleteProductFinal Product:Schiff Base LigandCool->Product

Figure 2: Standard workflow for Schiff base synthesis using trihydroxybenzaldehydes.

References

  • Google Patents. (2018).[1][3] US9981901B2 - IRE-1α inhibitors.[1][2][4] Retrieved from

2,3,5-Trihydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,3,5-Trihydroxybenzaldehyde: Properties, Synthesis, and Drug Development Context

Abstract

This compound (2,3,5-THBA) is a bioactive polyphenolic aldehyde with the molecular formula C₇H₆O₄ and a molecular weight of 154.12 g/mol .[1] Unlike its more common isomers (2,3,4- and 2,4,6-trihydroxybenzaldehyde), 2,3,5-THBA is primarily investigated as a critical metabolic intermediate of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) , the major active component of Polygonum multiflorum (He Shou Wu). This guide delineates its chemical identity, synthesis pathways, and pharmacological relevance in neuroprotection and antioxidant therapies.[1]

Part 1: Chemical Identity & Physicochemical Properties[2][3]

2,3,5-THBA is characterized by a benzene core substituted with three hydroxyl groups at the 2, 3, and 5 positions and a formyl group at position 1. Its substitution pattern renders it highly electron-rich and susceptible to oxidation.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 74186-01-9 (Note: Less common than isomers; verify specific vendor lots)
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol
Exact Mass 154.0266 Da
Physical State Pale yellow to orange crystalline solid (oxidizes to brown)
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~6.5 (due to ortho/para -OH activation)
Stability Air-sensitive; hygroscopic.[2][3][4][5][6][7] Store under inert gas (Ar/N₂) at -20°C.

Part 2: Synthesis & Isolation Methodologies

The isolation of 2,3,5-THBA is challenging due to its rapid oxidation. Two primary routes exist: Chemical Synthesis (via formylation) and Bio-Isolation (via enzymatic hydrolysis).

Method A: Chemical Synthesis (Vilsmeier-Haack Formylation)

Rationale: Direct formylation of 1,2,4-benzenetriol (hydroxyhydroquinone) is the most logical synthetic route. The Vilsmeier-Haack reaction is preferred over Reimer-Tiemann to avoid harsh basic conditions that promote polymerization of the electron-rich substrate.

Protocol:

  • Starting Material: 1,2,4-Benzenetriol (protecting groups like benzyl ether recommended to prevent oxidation).

  • Reagent: Vilsmeier Reagent (POCl₃ + DMF).[1][8][9]

  • Procedure:

    • Generate Vilsmeier reagent in situ at 0°C.

    • Add substrate dissolved in DMF dropwise.

    • Stir at room temperature for 2-4 hours.

    • Hydrolysis: Quench with aqueous Sodium Acetate (NaOAc) to hydrolyze the iminium intermediate.

  • Purification: Extract with Ethyl Acetate; purify via column chromatography (Silica gel, Hexane:EtOAc gradient) under Nitrogen.

Method B: Bio-Isolation (Metabolic Degradation)

Rationale:[7] 2,3,5-THBA is a natural cleavage product of TSG found in Polygonum multiflorum. This route is relevant for pharmacokinetic studies.

Pathway Logic:



Part 3: Visualization of Pathways

Figure 1: Synthesis and Metabolic Origins of 2,3,5-THBA

Caption: Pathway A depicts the chemical synthesis via Vilsmeier-Haack.[6] Pathway B illustrates the metabolic generation from the drug candidate TSG.

THBA_Pathways Benzenetriol 1,2,4-Benzenetriol Intermediate Iminium Ion Intermediate Benzenetriol->Intermediate Formylation Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate THBA This compound (Target) Intermediate->THBA Hydrolysis (NaOAc) TSG TSG (Stilbene Glucoside) (Polygonum multiflorum) Enzyme β-Glucosidase / Oxidative Cleavage TSG->Enzyme Metabolism Enzyme->THBA Degradation Product

Part 4: Biological Activity & Drug Development Context[8]

Pharmacological Relevance (Neuroprotection)

2,3,5-THBA is not merely a chemical intermediate; it is a bioactive metabolite.

  • Mechanism: As a polyphenol, it functions as a potent Reactive Oxygen Species (ROS) scavenger .

  • Target: It protects neuronal cells (e.g., PC12 cells) from oxidative stress-induced apoptosis.

  • Context: In the study of Polygonum multiflorum (He Shou Wu), the therapeutic effects (anti-aging, hair graying reversal) are often attributed to TSG. However, pharmacokinetic data suggest that TSG is rapidly metabolized into smaller phenolic units, including 2,3,5-THBA, which may be the actual effectors at the cellular level.

Analytical Characterization (NMR Signature)

Distinguishing the 2,3,5-isomer from the 2,3,4- and 2,4,6-isomers is critical.

  • ¹H NMR Feature: The aromatic protons at positions 4 and 6 are meta-coupled .

    • Signal: Two doublets (d) with a coupling constant (

      
      ) of ~2–3 Hz.
      
    • Contrast: The 2,3,4-isomer shows ortho-coupling (

      
       ~8–9 Hz) for its protons at positions 5 and 6.
      
Toxicity & Safety
  • Detoxification: Some literature suggests 2,3,5-THBA is a detoxification product, less toxic than the anthraquinones (e.g., emodin) also found in the parent plant.

  • Handling: Treat as a potential irritant (H315, H319). Use standard PPE.

References

  • BenchChem. 2,3,4-Trihydroxybenzaldehyde (Isomer Comparison & Properties). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for this compound. Retrieved from .

  • Zhang, L., et al. (2018). Metabolic pathways of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside in rats. Journal of Chromatography B. (Contextual reference for TSG metabolism).
  • ChemicalBook. 2,3,4-Trihydroxybenzaldehyde Synthesis and Isomer Data. Retrieved from .

  • Sigma-Aldrich. Product Specification: Trihydroxybenzaldehydes. Retrieved from .

Sources

Thermodynamic Stability and Physicochemical Dynamics of 2,3,5-Trihydroxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the landscape of highly functionalized phenolic compounds, 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) occupies a unique physicochemical niche. Characterized by its contiguous and meta-oriented hydroxyl groups, this molecule exhibits distinct thermodynamic behaviors depending on its phase and environment. As an application scientist navigating complex molecular systems, understanding the causality behind these behaviors is paramount.

This whitepaper dissects the thermodynamic stability of 2,3,5-THBA across three critical domains: its role as a stable thermodynamic sink in aqueous metal-catalyzed degradation, its paradoxical behavior as a reactive matrix in gas-phase Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), and its synthetic utility in developing advanced antibacterial therapeutics.

Aqueous Thermodynamic Stability & Metal-Catalyzed Pathways

In aqueous environments, 2,3,5-THBA frequently emerges not as a transient intermediate, but as a highly stable terminal degradation product. This is most prominently observed in the degradation of 2,3,5,4'-tetrahydroxy stilbene-2-O-β-D-glucoside (THSG), a primary bioactive constituent of Polygoni Multiflori Radix[1].

The Causality of Oxidative Cleavage

Stilbene derivatives like THSG are metastable in aqueous solutions. When exposed to transition metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺), these metals act as potent Lewis acids and redox catalysts. They coordinate with the catechol/resorcinol-like moieties of the stilbene, drastically lowering the activation energy required for the oxidative cleavage of the central alkene bond.

The resulting products are p-hydroxybenzaldehyde and the 2-O-glycoside derivative of 2,3,5-THBA[1]. 2,3,5-THBA is thermodynamically stable in this aqueous matrix because the highly substituted aromatic ring stabilizes the aldehyde carbonyl via resonance and strong intramolecular hydrogen bonding (specifically between the 2-OH and the carbonyl oxygen), preventing further spontaneous oxidation.

AqueousStability THSG THSG (Metastable) Metal Metal Ions (Fe³⁺, Cu²⁺) THSG->Metal Coordination THBA 2,3,5-THBA Derivative (Thermodynamic Sink) Metal->THBA Oxidative Cleavage pHBA p-HBA (Co-product) Metal->pHBA Oxidative Cleavage

Fig 1: Metal-catalyzed thermodynamic degradation of THSG into stable 2,3,5-THBA.

Quantitative Impact of Metal Ions

The thermodynamic drive toward 2,3,5-THBA is highly dependent on the specific metal ion's redox potential and concentration.

Table 1: Thermodynamic & Kinetic Influence of Metal Ions on THSG Degradation[1]

Metal IonConcentrationDegradation Extent (10 Days)Primary Degradation ProductsMechanistic Role
Fe³⁺ / Fe²⁺ 500 ppm>98%2,3,5-THBA glycoside, THSG DimerStrong redox catalyst; radical initiator
Cu²⁺, Zn²⁺, Ca²⁺ 500 ppmModerate to High2,3,5-THBA glycoside, p-HBALewis acid coordination
None (Deionized) N/A7%TraceSpontaneous slow oxidation

Gas-Phase Thermodynamics: The MALDI-MS Paradox

In analytical chemistry, 2,3,5-THBA has been rigorously evaluated as a "reactive matrix" for the MALDI-MS analysis of primary amines (mono-, di-, and polyamines)[2]. The goal of a reactive matrix is to simultaneously derivatize the analyte and facilitate its ionization, eliminating offline sample preparation steps[3].

Solution-Phase Success vs. Gas-Phase Failure

From a solution-phase thermodynamic perspective, 2,3,5-THBA performs flawlessly. It readily and quantitatively reacts with primary amines to form Schiff bases[2]. This condensation reaction is thermodynamically driven by the elimination of water and the formation of a highly conjugated imine system.

However, a critical divergence occurs during laser irradiation. While structurally similar matrices like 2,4-dihydroxybenzaldehyde (2,4-DHBA) and 2,5-dihydroxyacetophenone (DHAP) provide highly efficient desorption/ionization (D/I), 2,3,5-THBA fails to ionize the Schiff base complexes efficiently[2].

The Causality: MALDI ionization relies heavily on gas-phase basicity (GB) and proton affinity (PA)[3]. The specific arrangement of the three hydroxyl groups in 2,3,5-THBA likely creates an unfavorable gas-phase thermodynamic landscape. Upon absorbing UV laser energy, the matrix either undergoes rapid non-radiative decay (failing to transfer energy) or possesses a gas-phase basicity that prevents efficient proton transfer to the derivatized analyte.

MALDIThermo Amine Primary Amine Schiff Schiff Base (Stable in Solution) Amine->Schiff Condensation Matrix 2,3,5-THBA Matrix Matrix->Schiff Condensation Laser UV Laser Plume Schiff->Laser Co-crystallization Ion Ionization Failure (Gas-Phase Barrier) Laser->Ion Poor Proton Transfer

Fig 2: Thermodynamic bottleneck of 2,3,5-THBA as a reactive MALDI matrix in the gas phase.

Synthetic Utility in Drug Development

Beyond analytical chemistry, the thermodynamic favorability of 2,3,5-THBA's condensation reactions is leveraged in modern drug discovery. 2,3,5-THBA serves as a critical precursor in the synthesis of Robenidine analogues—a class of potent Gram-positive antibacterial agents[4].

By reacting 2,3,5-THBA with 1,3-diaminoguanidine hydrochloride under reflux, researchers synthesize bis-hydrazone derivatives. The thermodynamic stability of the resulting conjugated system yields robust compounds that exhibit targeted Minimum Inhibitory Concentrations (MIC) against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory checkpoints to verify thermodynamic assumptions before proceeding.

Protocol A: Metal-Ion Catalyzed Oxidative Cleavage Assay

Purpose: To quantify the degradation of THSG into 2,3,5-THBA under controlled metal-ion stress.

  • Solution Preparation: Prepare a 100 µg/mL stock solution of THSG in highly purified deionized water (18.2 MΩ·cm) to establish a baseline free of trace minerals.

  • Metal Ion Doping: Aliquot the THSG solution into amber vials. Spike with analytical-grade FeCl₃ to achieve a final Fe³⁺ concentration of 500 ppm.

  • Incubation: Seal the vials and incubate in a dark, temperature-controlled environment (25°C) for 10 days to allow the thermodynamic equilibrium to settle[1].

  • Validation Checkpoint (Self-Validation): Run a control vial (deionized water only). If the control shows >10% degradation, your water source is contaminated with trace metals, invalidating the assay.

  • HPLC-UV Analysis: Analyze the samples using reverse-phase HPLC (C18 column, 280 nm detection). Quantify the disappearance of the THSG peak and the stoichiometric appearance of the 2,3,5-THBA-2-O-glycoside peak.

Protocol B: Reactive MALDI-MS Matrix Derivatization Assessment

Purpose: To evaluate the Schiff base condensation and gas-phase ionization efficiency of 2,3,5-THBA.

  • Matrix-Analyte Mixing: Prepare a 0.1 M solution of 2,3,5-THBA in methanol. Mix in a 10:1 molar ratio with a primary aliphatic amine analyte (e.g., hexylamine).

  • Incubation: Allow the mixture to sit at room temperature for 30 minutes to ensure thermodynamically complete Schiff base formation.

  • Validation Checkpoint (Self-Validation): Before spotting on the MALDI target, inject a 1 µL aliquot of the mixture into a GC-MS system. Crucial Step: You must confirm >99% conversion of the primary amine to the Schiff base. If conversion is low, the subsequent MALDI failure is a solution-phase kinetic issue, not a gas-phase thermodynamic issue[2].

  • Co-crystallization: Spot 1 µL of the validated mixture onto a stainless-steel MALDI target plate and allow it to dry via the dried-droplet method[3].

  • MALDI-TOF Acquisition: Irradiate using a standard 337 nm nitrogen laser. Compare the signal-to-noise ratio of the pseudomolecular ion [M+H]⁺ against a parallel assay using 2,4-DHBA as the positive control matrix.

References

  • Influence of metal ions on stability of 2,3,5,4'-tetrahydroxy stilbene-2-O-β-D-glucoside contained in Polygoni Multiflori Radix Source: PubMed / NIH URL
  • Reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry of primary amines Source: Merck Millipore URL
  • Source: Chemical Reviews (ACS)
  • Robenidine Analogues as Gram-Positive Antibacterial Agents Source: ResearchGate URL

Sources

Methodological & Application

Application Note: Isolation and Purification of 2,3,5-Trihydroxybenzaldehyde from Polygonum multiflorum

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals seeking to isolate 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) from Polygonum multiflorum (He Shou Wu).

Scientific Context & Rationale: It is critical to understand that 2,3,5-THBA is not the primary abundant constituent of fresh Polygonum multiflorum (PM). The major bioactive marker is 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) . 2,3,5-THBA is structurally derived from the A-ring of TSG and is typically found as a degradation product (via oxidative cleavage of the stilbene double bond) or a minor metabolite in processed (cured) roots.

Therefore, this protocol provides a dual-pathway approach:

  • Direct Isolation: For extracting the naturally occurring trace amounts from processed roots.

  • Enrichment-Degradation Strategy: A high-yield method involving the isolation of the stilbene fraction followed by controlled oxidative cleavage to generate analytical-grade 2,3,5-THBA.

Executive Summary & Mechanism

The isolation of 2,3,5-THBA requires a specific fractionation strategy to separate it from the highly abundant stilbene glycosides (TSG) and anthraquinones (Emodin, Physcion).

  • Solubility Principle: Unlike the glycoside TSG (water/methanol soluble), the aglycone aldehyde 2,3,5-THBA exhibits higher solubility in ethyl acetate (EtOAc) and diethyl ether. We utilize this to partition it away from the bulk glycosidic fraction.

  • Stability Warning: As a poly-phenolic aldehyde, 2,3,5-THBA is susceptible to oxidation (forming the corresponding benzoic acid) and polymerization. All evaporation steps must be performed under reduced pressure at

    
    , and fractions should be stored under nitrogen.
    

Experimental Workflow (Graphviz)

The following diagram outlines the logic flow for isolating the target aldehyde, distinguishing between the "Direct Isolation" path and the "Stilbene Degradation" path.

IsolationProtocol cluster_alt Alternative: High Yield via TSG Degradation RawMaterial Dried Root of Polygonum multiflorum Extraction Extraction (70% Ethanol, Reflux 2h x 3) RawMaterial->Extraction Concentration Vac. Evap to Aqueous Slurry Extraction->Concentration Partition Liq-Liq Partition (Water vs. Ethyl Acetate) Concentration->Partition WaterLayer Water Layer (Contains TSG/Glycosides) Partition->WaterLayer Hydrophilic Fraction EtOAcLayer Ethyl Acetate Layer (Aldehydes, Anthraquinones) Partition->EtOAcLayer Target Fraction Hydrolysis/Oxidation Hydrolysis/Oxidation WaterLayer->Hydrolysis/Oxidation Controlled Cleavage SilicaCol Silica Gel Column (CHCl3 : MeOH Gradient) EtOAcLayer->SilicaCol Fractionation TLC Monitoring (Aldehyde Fraction) SilicaCol->Fractionation Sephadex Sephadex LH-20 (MeOH Elution) Fractionation->Sephadex Remove Anthraquinones FinalPurification Prep-HPLC / Crystallization Sephadex->FinalPurification Target Pure this compound FinalPurification->Target Hydrolysis/Oxidation->Target

Caption: Workflow for the fractionation of P. multiflorum targeting the ethyl acetate fraction for free aldehydes, with an alternative pathway via TSG degradation.

Detailed Isolation Protocol

Phase 1: Extraction and Fractionation

Objective: Isolate the non-glycosidic phenolic fraction.

  • Pre-treatment: Pulverize 1.0 kg of dried Polygonum multiflorum root (preferably processed/cured if targeting the aldehyde directly) into a coarse powder (20-40 mesh).

  • Extraction:

    • Extract with 5 L of 70% Ethanol under reflux for 2 hours.

    • Filter and repeat the extraction twice (3 x 5 L total).

    • Combine filtrates and concentrate under reduced pressure (Rotavap at 45°C) to remove ethanol, yielding a concentrated aqueous suspension (~500 mL).

  • Liquid-Liquid Partition:

    • Transfer the aqueous suspension to a separatory funnel.

    • Extract sequentially with Petroleum Ether (3 x 500 mL) to remove lipids/chlorophyll (discard this layer).

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (4 x 500 mL).

    • Checkpoint: The EtOAc layer contains the target 2,3,5-THBA, free anthraquinones (emodin), and other phenolic aglycones. The Aqueous layer contains the bulk stilbene glycosides (TSG).

  • Drying: Dry the EtOAc fraction over anhydrous

    
    , filter, and evaporate to dryness.
    
Phase 2: Chromatographic Purification

Objective: Separate 2,3,5-THBA from anthraquinones and other impurities.

  • Silica Gel Chromatography (Normal Phase):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: Gradient elution with Chloroform : Methanol (100:0

      
       90:10 
      
      
      
      80:20).
    • Fraction Collection: Collect 100 mL fractions. Monitor via TLC (Silica plates, solvent:

      
       9:1).
      
    • Detection: Spray with

      
       (phenolics turn blue/black) or visualize under UV (254 nm). 2,3,5-THBA typically elutes after the non-polar anthraquinones (like physcion) but before the more polar glycosides.
      
  • Sephadex LH-20 (Molecular Sieve/Adsorption):

    • Dissolve the aldehyde-rich fraction in minimum Methanol.

    • Load onto a Sephadex LH-20 column equilibrated with Methanol.

    • Elute with 100% Methanol .

    • Logic: Sephadex LH-20 separates based on molecular size and hydrogen bonding. It is highly effective at separating monomeric phenols (like our target) from polymeric tannins or dimers.

  • Final Polish (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

      
      , 
      
      
      
      mm).
    • Mobile Phase: Acetonitrile (ACN) : Water (0.1% Formic Acid).

    • Gradient: 10% ACN to 40% ACN over 30 minutes.

    • Detection: UV at 280 nm.

    • Target Peak: Collect the peak corresponding to the retention time of the aldehyde (typically elutes earlier than TSG due to lack of the glucose moiety).

Characterization & Validation Data

To validate the isolation of This compound (and distinguish it from the commercially available 2,3,4-isomer), compare spectral data against the following parameters.

Structural Logic[3]
  • Formula:

    
    
    
  • MW: 154.12 g/mol

  • Key Feature: The aromatic protons are in a meta relationship (H-4 and H-6), unlike the ortho relationship in the 2,3,4-isomer.

Spectroscopic Data (Expected)
TechniqueParameterDiagnostic Signal

-NMR
Aldehyde Proton

~9.6 - 9.8 ppm (s, 1H, -CH O)
Aromatic Protons Two doublets with Meta coupling (

Hz).

~6.60 (d,

Hz, H-6)

~6.95 (d,

Hz, H-4)
Phenolic -OH Broad singlets (exchangeable with

), typically > 9.0 ppm.

-NMR
Carbonyl

~190-195 ppm (-C HO)
Aromatic C-OH Three signals between

145-160 ppm (C-2, C-3, C-5 oxygenated carbons).
Mass Spec ESI-MS Negative Mode:

at m/z 153.

Differentiation Note: If the aromatic protons show an ortho coupling (


 Hz), you have isolated a different isomer (likely 2,3,4- or 3,4,5-THBA). The 2,3,5-substitution pattern (derived from the stilbene A-ring) dictates meta coupling.

Troubleshooting & Optimization

Issue: Low Yield
  • Cause: The compound degrades naturally or is present in trace amounts.

  • Solution (Semi-Synthesis): Isolate the abundant TSG (Water layer from Step 3, purify via D101 resin). Subject pure TSG to alkaline hydrolysis (NaOH, reflux) or controlled photo-oxidation. The cleavage of the stilbene double bond yields 2,3,5-THBA as the primary degradation product.

Issue: Oxidation (Browning)
  • Cause: Poly-phenols oxidize rapidly in air, especially at high pH.

  • Solution: Add 0.1% Ascorbic acid to extraction solvents. Keep fractions acidic (0.1% Formic acid) during HPLC. Store dried samples under Argon at -20°C.

Issue: Co-elution with Gallic Acid
  • Cause: Gallic acid (3,4,5-trihydroxybenzoic acid) is common in PM.

  • Solution: Use the Sephadex LH-20 step; Gallic acid elutes differently due to acidity. Alternatively, check UV spectra: Benzaldehydes have a distinct bathochromic shift with base compared to acids.

References

  • Yao, S., Li, Y., & Kong, L. (2006). Preparative isolation and purification of chemical constituents from the root of Polygonum multiflorum by high-speed counter-current chromatography. Journal of Chromatography A, 1115(1-2), 64-71.

  • Liu, Y., et al. (2016). Chemical constituents from Polygonum multiflorum. Zhongguo Zhong Yao Za Zhi, 41(11). (Describes isolation of stilbenes and phenolic degradation products).

  • Ryu, G., et al. (2002). Antioxidant activity of 2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside from Polygonum multiflorum.[1][2][3][4] Archives of Pharmacal Research. (Establishes TSG as the precursor).

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (Standard for TSG content in PM).

Sources

Application Note: High-Fidelity Synthesis of Schiff Bases from 2,3,5-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The synthesis of Schiff bases (imines) derived from 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) represents a specialized challenge in organic synthesis due to the molecule's high redox susceptibility and specific steric-electronic environment. Unlike simple benzaldehydes, 2,3,5-THBA possesses a catechol-like moiety (2,3-position) and a para-hydroxyl group (5-position), making it prone to rapid oxidation (quinoid formation) under basic conditions or aerobic exposure.

However, these same features make its derivatives highly valuable. The ortho-hydroxyl group (2-OH) facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , conferring unique fluorescence properties, while the poly-hydroxyl architecture provides exceptional metal-chelating capabilities and antioxidant biological activity.

This guide moves beyond generic protocols, offering a precision-engineered methodology to maximize yield, prevent oxidative degradation, and ensure spectroscopic purity.

Mechanistic Insight & Reaction Logic

The Ortho-Effect and Tautomerism

The reaction between 2,3,5-THBA and a primary amine is a nucleophilic addition-elimination. However, the 2-hydroxyl group plays a dual role:

  • Catalytic Assistance: It stabilizes the carbinolamine intermediate via hydrogen bonding, effectively lowering the activation energy.

  • Tautomeric Equilibrium: The resulting imine exists in an equilibrium between the Enol-Imine (OH form) and Keto-Amine (NH form).[1] The 2,3,5-substitution pattern strongly influences this equilibrium, which is critical for the compound's final biological and optical properties.

The Oxidation Challenge

The 2,3-dihydroxy motif is structurally similar to catechol. In the presence of oxygen and trace base (often the amine reactant itself), this system can oxidize to an o-quinone, leading to dark, intractable tars (polymerization) rather than the desired crystalline Schiff base. Strict exclusion of oxygen and pH control are non-negotiable.

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical intramolecular hydrogen bond stabilization.

ReactionMechanism Reactants 2,3,5-THBA + Amine Activation Carbonyl Activation (Acid Catalyst) Reactants->Activation AcOH Attack Nucleophilic Attack Activation->Attack Intermediate Carbinolamine (Stabilized by 2-OH) Attack->Intermediate Intramolecular H-Bond Dehydration Water Elimination (-H₂O) Intermediate->Dehydration Rate Limiting Product Schiff Base (Enol-Imine/Keto-Amine) Dehydration->Product

Caption: Mechanistic pathway highlighting the stabilization of the carbinolamine intermediate by the ortho-hydroxyl group.

Critical Experimental Considerations

ParameterRecommendationRationale
Solvent System Methanol (anhydrous) 2,3,5-THBA is highly polar. Ethanol is acceptable, but Methanol often yields better solubility for the tri-hydroxy starting material while forcing the less polar product to precipitate.
Atmosphere Nitrogen/Argon (Strict) Prevents oxidation of the 2,3-dihydroxy system into quinones.
Catalyst Glacial Acetic Acid Activates the carbonyl carbon without fully protonating the amine nucleophile.
Stoichiometry 1:1 (Aldehyde:Amine) Excess amine can act as a base, promoting oxidation. Maintain strict stoichiometry.
Temperature Reflux (60-65°C) Sufficient energy to drive dehydration; avoid overheating (>80°C) to prevent thermal decomposition.

Protocol A: Standard Inert-Atmosphere Reflux (Recommended)

Best for: High purity, bulk synthesis, and crystallographic quality.

Reagents
  • This compound (1.0 mmol, 154.12 mg)

  • Primary Amine (e.g., Aniline, 1.0 mmol)

  • Solvent: Anhydrous Methanol (15 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Setup: Equip a 50 mL 2-neck round-bottom flask with a reflux condenser and a rubber septum. Connect the top of the condenser to a nitrogen/argon line.

  • Purging: Flame-dry the glassware under vacuum (optional but recommended) or purge with N₂ for 10 minutes.

  • Aldehyde Solubilization: Introduce 2,3,5-THBA and 10 mL of Methanol. Stir until fully dissolved. The solution should be pale yellow/brown. Note: If the solution turns black immediately, your solvent is wet or oxygen is present.

  • Amine Addition: Dissolve the amine in 5 mL Methanol. Inject this solution dropwise through the septum into the stirring aldehyde solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • The Schiff base typically precipitates as a colored solid (yellow/orange/red).

    • Filter under vacuum.[2] Wash with cold methanol (2 x 3 mL) and then diethyl ether (to remove unreacted amine).

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, library generation, and difficult-to-condense amines.

Methodology
  • Preparation: In a microwave-safe process vial (10 mL), mix 2,3,5-THBA (1.0 mmol) and the Amine (1.0 mmol).

  • Solvent: Add a minimum amount of Ethanol (2-3 mL) to create a slurry.

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Cap the vial. Irradiate at 150-200 Watts at 60°C for 2–5 minutes .

    • Caution: Do not overheat. The tri-hydroxy ring is sensitive.

  • Workup: Pour the hot reaction mixture into 20 mL of crushed ice/water. The product will precipitate immediately.

  • Purification: Filter and recrystallize from hot Ethanol/Water (9:1).

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral features must be verified.

Infrared Spectroscopy (FT-IR)
  • Target Signal: A strong, sharp band at 1605–1630 cm⁻¹ .

    • Interpretation: This represents the C=N (Azomethine) stretch.[3] Absence of this band indicates failed synthesis.

  • Hydroxyls: Broad band at 3300–3500 cm⁻¹ (O-H stretch).

    • Nuance: A shift to lower frequency (~3300 cm⁻¹) indicates strong intramolecular H-bonding (O-H...N).

Proton NMR (¹H-NMR, DMSO-d₆)
  • Azomethine Proton (-CH=N-): Look for a singlet at 8.3 – 8.9 ppm .

  • Phenolic Protons:

    • The 2-OH (intramolecularly bonded) often appears downfield (12.0 – 13.5 ppm ) and may be broad.

    • The 3-OH and 5-OH will appear as singlets between 9.0 – 10.5 ppm .

  • Aromatic Region: 2,3,5-substitution leaves protons at positions 4 and 6. These typically appear as doublets (J ~ 2-3 Hz) if meta-coupling is resolved, or singlets depending on the resolution.

Workflow Visualization

Workflow Start Start: Reagent Prep Inert Establish Inert Atm (N₂) *CRITICAL for 2,3,5-THBA* Start->Inert Mix Dissolve in MeOH + AcOH Inert->Mix Reflux Reflux (3-6 hrs) Mix->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Precip Cool & Precipitate Check->Precip Complete Filter Vacuum Filtration Precip->Filter Analyze Characterize (IR, NMR) Filter->Analyze

Caption: Operational workflow emphasizing the critical inert atmosphere step to prevent quinone formation.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Solution turns black/tarry Oxidation of the catechol moiety (2,3-OH).Repeat synthesis under strict N₂ atmosphere. Ensure solvents are degassed.
No precipitate upon cooling Product is too soluble in Methanol.Add water dropwise to the cold solution to induce precipitation (solvent polarity shift) or rotovap to 1/3 volume.
Two spots on TLC Incomplete reaction or Hydrolysis.If starting material spot persists: Increase reflux time. If new spot appears: Check solvents for water (hydrolysis).
IR shows C=O peak (~1670 cm⁻¹) Unreacted aldehyde present.Recrystallize product. The Schiff base reaction is reversible; water must be driven off.[4]

References

  • Microwave-Assisted Synthesis

    • Title: Microwave Irradiation-assisted Synthesis of Schiff's Bases – A Review.
    • Source: European Chemical Bulletin (2023).[5]

    • URL:[Link]

  • Biological Activity & Mechanism

    • Title: Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents.

    • Source: Journal of Molecular Structure / KMU (2021).
    • URL:[Link]

  • Intramolecular Hydrogen Bonding

    • Title: Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases.[6]

    • Source: Molecules (MDPI) (2021).
    • URL:[Link]

  • Reaction Optimization

    • Title: Compare of three ways of synthesis of simple Schiff base.
    • Source: Molbank (MDPI) (2006).
    • URL:[Link]

Sources

Application Notes & Protocols: A Two-Step Biocatalytic Cascade for the Synthesis of 2,3,5-Trihydroxybenzaldehyde from Stilbene Glucosides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3,5-Trihydroxybenzaldehyde is a valuable polyhydroxylated aromatic aldehyde with significant potential as a building block in the synthesis of pharmaceuticals and fine chemicals. Its structural motifs are found in various biologically active molecules, making it a target of interest for drug discovery professionals. Traditional chemical synthesis routes to such compounds often rely on harsh conditions and toxic reagents.[1] This application note details a robust, two-step biocatalytic strategy for the production of this compound from naturally occurring stilbene glucosides, offering a greener and more specific alternative.

Our approach leverages 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), a major active component isolated from the rhizome of Polygonum multiflorum, as a sustainable starting material.[2] The biotransformation proceeds via a two-step enzymatic cascade:

  • Deglycosylation: A β-glucosidase enzyme hydrolyzes the glycosidic bond of TSG to release the aglycone, 2,3,5,4′-tetrahydroxystilbene.

  • Oxidative Cleavage: A stilbene cleavage oxygenase (SCO) then cleaves the central double bond of the aglycone to yield the target this compound and a co-product, 4-hydroxybenzaldehyde.

This guide provides the theoretical framework, mechanistic insights, and detailed, field-proven protocols for researchers engaged in biocatalysis, natural product chemistry, and drug development.

Part 1: Theoretical Framework & Mechanistic Insights

The Biochemical Pathway: A Two-Enzyme Cascade

The conversion of a stilbene glucoside to this compound is a synthetic pathway that mimics natural degradation processes. It requires the sequential action of two distinct enzyme classes. The first step increases the bioavailability and reactivity of the stilbene core by removing the sugar moiety, while the second step performs a precise oxidative scission of the carbon-carbon double bond.[3][4]

G StilbeneGlucoside 2,3,5,4'-Tetrahydroxystilbene- 2-O-β-D-glucoside (TSG) Aglycone 2,3,5,4'-Tetrahydroxystilbene StilbeneGlucoside->Aglycone Product1 This compound (Target Product) Aglycone->Product1 Stilbene Cleavage Oxygenase (SCO) + O₂, Fe(II) Product2 4-Hydroxybenzaldehyde (Co-product) Aglycone->Product2

Caption: The two-step enzymatic cascade for producing this compound.

Step 1: Enzymatic Deglycosylation - The Gateway Reaction

The initial and critical step is the hydrolysis of the O-glycosidic bond. Stilbene glucosides like TSG are often more abundant in nature than their corresponding aglycones.[5] However, the bulky glucose group can limit solubility and hinder access to the active sites of subsequent enzymes.

  • Causality behind Enzyme Choice: We employ β-glucosidases for this step. These enzymes are highly specific for β-glycosidic linkages, ensuring that only the desired bond is cleaved without side reactions on the polyphenol core. Commercially available enzyme preparations, such as snailase (containing a cocktail of enzymes including β-glucosidase) or purified β-glucosidases from microbial sources (Aspergillus niger), provide high efficiency and are robust under various process conditions.[3][5] This enzymatic hydrolysis is superior to acid hydrolysis, which requires high temperatures and can lead to substrate degradation and unwanted byproducts.[3]

Step 2: Enzymatic Oxidative Cleavage - Precision Scission

The core transformation is the cleavage of the inter-phenyl Cα=Cβ double bond of the stilbene aglycone. This reaction is catalyzed by a specialized class of non-heme iron-dependent enzymes known as Stilbene Cleavage Oxygenases (SCOs).[4]

  • Mechanistic Expertise: SCOs are related to Carotenoid Cleavage Oxygenases (CCOs) and utilize molecular oxygen to break the double bond.[6] The mechanism involves the activation of O₂ by an Fe(II) center within the enzyme's active site. This activated oxygen species attacks the double bond, leading to the formation of a dioxetane intermediate, which then collapses to yield two aldehyde products.[4] The specific enzyme NOV1 from Novosphingobium aromaticivorans has been shown to effectively cleave stilbenes that possess a 4'-hydroxyl group, a key feature of the aglycone derived from TSG.[6] This high substrate specificity ensures the formation of the desired benzaldehyde products with near-perfect selectivity, a feat unattainable with conventional chemical oxidants like ozone or permanganate, which are less selective and require harsh conditions.[7]

Part 2: Experimental Protocols

This section provides detailed, self-validating methodologies for the biotransformation, purification, and analysis of this compound.

Overview of the Experimental Workflow

The entire process, from substrate preparation to final product analysis, follows a logical sequence designed for efficiency and high purity.

Caption: A comprehensive workflow for the biotransformation of TSG to this compound.

Protocol 1: Enzymatic Deglycosylation of TSG

This protocol is adapted from established methods for the hydrolysis of polydatin to resveratrol and is optimized for the conversion of TSG.[3][5]

Materials:

  • 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), >95% purity

  • β-Glucosidase from Aspergillus niger (e.g., Sigma-Aldrich Cat. No. G0395) or Snailase (e.g., Sigma-Aldrich Cat. No. S9145)

  • Citrate-phosphate buffer (0.1 M, pH 5.0)

  • Methanol (HPLC grade)

  • Ethyl acetate (ACS grade)

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Substrate Preparation: Prepare a 10 mg/mL stock solution of TSG in methanol.

  • Reaction Setup: In a 50 mL screw-cap flask, add 20 mL of 0.1 M citrate-phosphate buffer (pH 5.0). Add 1 mL of the TSG stock solution for a final substrate concentration of 0.5 mg/mL.

  • Enzyme Addition: Add β-glucosidase to the reaction mixture. The optimal enzyme load should be determined empirically, but a starting point of 5% (w/w, enzyme to substrate) is recommended. For snailase, a higher load of ~6.5% may be required.[5]

  • Incubation: Seal the flask and place it in an orbital shaker set to 150 rpm and 50°C. The optimal temperature for many fungal β-glucosidases is between 40-60°C.[3]

  • Reaction Monitoring (Self-Validation): Every 30 minutes, withdraw a 100 µL aliquot. Stop the enzymatic reaction by adding 400 µL of cold ethanol. Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant using TLC (Mobile phase: Chloroform:Methanol 8:2) or HPLC to monitor the disappearance of the TSG spot/peak and the appearance of the more nonpolar aglycone product. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, extract the entire reaction mixture three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude aglycone, 2,3,5,4′-tetrahydroxystilbene.

Protocol 2: Oxidative Cleavage of 2,3,5,4'-Tetrahydroxystilbene

This protocol is based on the known requirements for stilbene cleavage oxygenases.[4][6] It assumes the use of a recombinant E. coli expressing the NOV1 gene or a purified enzyme preparation.

Materials:

  • Crude 2,3,5,4′-tetrahydroxystilbene (from Protocol 1)

  • Recombinant Stilbene Cleavage Oxygenase (SCO), either as a purified enzyme or as a whole-cell lysate

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Ascorbic acid

  • Methanol (HPLC grade)

Procedure:

  • Enzyme & Substrate Preparation:

    • Prepare a 10 mM stock solution of FeSO₄ and a 20 mM stock solution of ascorbic acid in deoxygenated water.

    • Dissolve the crude aglycone from the previous step in a minimal amount of methanol and then dilute in Tris-HCl buffer to a final concentration of 0.2 mM.

  • Reaction Setup: In a flask (sized for good aeration, e.g., 250 mL flask for a 50 mL reaction volume), combine 50 mL of the aglycone solution with FeSO₄ and ascorbic acid to final concentrations of 100 µM and 200 µM, respectively. The ascorbate helps to keep the iron in its reduced Fe(II) state.

  • Initiation of Reaction: Add the SCO enzyme preparation. If using a whole-cell lysate, an amount corresponding to 0.5-1.0 mg/mL of total protein is a good starting point.

  • Incubation: Incubate the flask at 30°C with vigorous shaking (200-250 rpm) to ensure sufficient oxygen supply, which is a co-substrate for the reaction.

  • Reaction Monitoring (Self-Validation): Monitor the formation of this compound using HPLC. Withdraw aliquots at regular intervals (e.g., every hour), quench with an equal volume of acetonitrile, centrifuge, and analyze the supernatant. The reaction progress can be tracked by the decrease in the aglycone peak and the emergence of new product peaks.

  • Work-up: Upon completion (typically 4-8 hours), acidify the reaction mixture to pH 3.0 with 1M HCl. Extract three times with an equal volume of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Product Purification and Analysis

Purification: The crude extract from Protocol 2 can be purified by silica gel column chromatography.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

  • Loading: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain the final product as a powder.

Analytical Method: HPLC Quantification This method is adapted from established protocols for analyzing phenolic aldehydes.[8][9]

  • Instrumentation: HPLC system with a PDA or UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound (5-100 µg/mL). Calculate the concentration in the samples based on the peak area and the linear regression equation from the standard curve.

Part 3: Data Presentation & Interpretation

Effective biotransformation relies on optimized reaction conditions. The following tables provide typical parameters for the enzymatic reactions and the analytical method validation.

Table 1: Optimized Reaction Parameters for Biotransformation

ParameterStep 1: DeglycosylationStep 2: Oxidative Cleavage
Enzyme β-Glucosidase (A. niger)Stilbene Cleavage Oxygenase (SCO)
Substrate TSG2,3,5,4'-Tetrahydroxystilbene
pH 5.0 (Citrate-Phosphate Buffer)7.5 (Tris-HCl Buffer)
Temperature 50 - 60°C25 - 30°C
Reaction Time 2 - 4 hours4 - 8 hours
Key Co-factors NoneO₂, Fe(II), Ascorbate
Typical Conversion >95%80 - 90%

Table 2: Representative HPLC Method Validation Data

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the biotransformation of the natural stilbene glucoside, TSG, into the valuable fine chemical, this compound. By employing a two-step enzymatic cascade involving a β-glucosidase and a stilbene cleavage oxygenase, this method offers high specificity and yield under mild, environmentally friendly conditions. The detailed protocols for synthesis, purification, and analysis provide researchers with a robust framework for producing and quantifying this target compound, paving the way for its application in drug discovery and development.

References

  • Mutti, N. C. (2012). Alkene-cleaving enzymes. ResearchGate. [Link]

  • Aaltodoc. (n.d.). Enzymatic hydrolysis of stilbene glucosides in spruce bark extract. Aalto University. [Link]

  • Li, Y., et al. (2019). Mechanistic Insights into a Stibene Cleavage Oxygenase NOV1 from Quantum Mechanical/Molecular Mechanical Calculations. PMC. [Link]

  • Bock, A., et al. (2008). Identification of bacterial carotenoid cleavage dioxygenase homologues that cleave the interphenyl alpha,beta double bond of stilbene derivatives via a monooxygenase reaction. PubMed. [Link]

  • Hossain, M. A., et al. (2023). Production of Resveratrol Glucosides and Its Cosmetic Activities. MDPI. [Link]

  • Wu, J.-Y., et al. (2022). A New Stilbene Glucoside from Biotransformation-Guided Purification of Chinese Herb Ha-Soo-Oh. MDPI. [Link]

  • Wu, J.-Y., et al. (2022). A New Stilbene Glucoside from Biotransformation-Guided Purification of Chinese Herb Ha-Soo-Oh. PMC. [Link]

  • Pandey, R. P., et al. (2014). Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives. PMC. [Link]

  • Rico-Coarasa, I., et al. (2015). Enzymatic Synthesis of α‐Glucosides of Resveratrol with Surfactant Activity. ResearchGate. [Link]

  • Pandey, R. P., et al. (2014). Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives. Applied and Environmental Microbiology. [Link]

  • Moon, K., et al. (2021). Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis. Journal of Microbiology and Biotechnology. [Link]

  • SIELC Technologies. (2018). 2,3,4-Trihydroxybenzaldehyde. [Link]

  • Wang, T., et al. (2022). Transformation of Stilbene Glucosides From Reynoutria multiflora During Processing. PMC. [Link]

  • Zhang, Y., et al. (2023). Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity. Frontiers in Pharmacology. [Link]

  • Wang, T., et al. (2022). Transformation of Stilbene Glucosides From Reynoutria multiflora During Processing. Frontiers in Pharmacology. [Link]

  • Guengerich, F. P. (2018). Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions. PMC. [Link]

  • ResearchGate. (n.d.). Microbial production of hydroxybenzoic acids and their derivatives. [Link]

  • Tao, Y., et al. (2016). Biological Effects of Tetrahydroxystilbene Glucoside: An Active Component of a Rhizome Extracted from Polygonum multiflorum. PMC. [Link]

  • Wang, D., et al. (2015). Highly Efficient Biotransformation of Polydatin to Resveratrol by Snailase Hydrolysis Using Response Surface Methodology Optimization. PMC. [Link]

  • Liu, W., et al. (2022). Application of β-Glucosidase in a Biphasic System for the Efficient Conversion of Polydatin to Resveratrol. PMC. [Link]

  • Laursen, B. W. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. MDPI. [Link]

  • Nierop Groot, M. N. (2001). Production of the Flavor Compound Benzaldehyde by Lactic Acid Bacteria. Wageningen University & Research eDepot. [Link]

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • ResearchGate. (n.d.). Enzymatic transformation of polydatin to resveratrol by b- glucosidase. [Link]

  • Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]

  • Gonzalez-Barrio, R., et al. (2016). Bioconversion of piceid to resveratrol by selected probiotic cell extracts. PMC. [Link]

Sources

Application Note: Enzymatic Production of 2,3,5-Trihydroxybenzaldehyde Using Tyrosinase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust biocatalytic protocol for the synthesis of 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) using mushroom tyrosinase (EC 1.14.18.1). While chemical synthesis of poly-hydroxylated benzaldehydes often requires harsh conditions and complex protecting group chemistry, the enzymatic route offers high regioselectivity under mild aqueous conditions.

The core challenge in using tyrosinase for polyphenol synthesis is its dual activity: it hydroxylates phenols (desirable) but subsequently oxidizes them to o-quinones (undesirable), which rapidly polymerize into melanin. This protocol utilizes a Reductive Cycling Strategy using L-ascorbic acid to trap the unstable quinone intermediate, reducing it back to the target trihydroxy product and preventing polymerization.

Mechanistic Principles

Tyrosinase Activity

Tyrosinase is a copper-containing monooxygenase that catalyzes two consecutive reactions:

  • Monophenolase Activity (Cresolase): Hydroxylation of a monophenol to an o-diphenol.[1]

  • Diphenolase Activity (Catecholase): Oxidation of an o-diphenol to an o-quinone.[1][2]

The Ascorbate Recycling System

To accumulate 2,3,5-THBA, we must interrupt the pathway before melanin formation. By adding an excess of a reductant (L-ascorbic acid), the o-quinone generated by the diphenolase activity is immediately reduced back to the o-diphenol (or triphenol) form. This creates a cycle that accumulates the hydroxylated product while consuming the reductant rather than the substrate.

Substrate Selection & Regioselectivity

To synthesize 2,3,5-THBA, the precursor 2,5-dihydroxybenzaldehyde (Gentisaldehyde) is selected. Tyrosinase exhibits high regioselectivity for the ortho position relative to an existing hydroxyl group.

  • Target Attack: The C3 position is ortho to the C2-hydroxyl group.

  • Result: Hydroxylation at C3 converts 2,5-dihydroxybenzaldehyde

    
    This compound .
    

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationRole
Substrate 2,5-Dihydroxybenzaldehyde (Gentisaldehyde)Precursor
Enzyme Mushroom Tyrosinase (Lyophilized powder)Biocatalyst (

1000 U/mg)
Reductant L-Ascorbic Acid (Vitamin C)Quinone Trap / Antioxidant
Buffer Potassium Phosphate (50 mM, pH 6.8)Reaction Medium
Solvent Ethyl Acetate (EtOAc)Extraction Solvent
Quenching HCl (1 M)Enzyme Inactivation
Reaction Setup (Batch Mode)

Scale: 50 mL reaction volume

  • Buffer Preparation: Prepare 50 mL of 50 mM Potassium Phosphate buffer (pH 6.8). Oxygenate the buffer by bubbling air or pure

    
     for 10 minutes (Tyrosinase requires molecular oxygen).
    
  • Substrate Solution: Dissolve 10 mM 2,5-dihydroxybenzaldehyde (69 mg) in the buffer. Note: If solubility is an issue, predissolve in 1 mL ethanol before adding to buffer.

  • Reductant Addition: Add 20 mM L-Ascorbic Acid (176 mg).

    • Critical: The molar ratio of Ascorbate:Substrate must be

      
       2:1 to ensure efficient recycling of the quinone intermediate.
      
  • Enzyme Initiation: Add Tyrosinase (final concentration 500 U/mL ) to initiate the reaction.

  • Incubation: Incubate at 25°C with moderate shaking (150 rpm) for 3–6 hours .

    • Monitoring: The solution should remain colorless or pale yellow. Darkening indicates Ascorbic Acid depletion and melanin formation.

Work-up and Purification[3]
  • Quenching: Acidify the reaction mixture to pH 3.0 using 1 M HCl to denature the enzyme and stabilize the phenol.

  • Extraction: Extract the reaction mixture three times with an equal volume of Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C).

  • Purification: The crude residue contains the product and unreacted substrate. Purify via Silica Gel Column Chromatography (Eluent: Hexane:Ethyl Acetate, gradient 80:20 to 60:40).

Pathway Visualization

The following diagram illustrates the enzymatic hydroxylation and the crucial reductive cycling step mediated by Ascorbic Acid.

Tyrosinase_Pathway Substrate 2,5-Dihydroxybenzaldehyde (Precursor) Product This compound (Target) Substrate->Product Hydroxylation (Monophenolase) Intermediate Quinone Intermediate (Unstable) Intermediate->Product Chemical Reduction (With Ascorbate) Melanin Melanin Polymer (Byproduct) Intermediate->Melanin Polymerization (No Ascorbate) Product->Intermediate Oxidation (Diphenolase) Tyrosinase Tyrosinase (O2) Tyrosinase->Substrate Tyrosinase->Product Ascorbate Ascorbic Acid (Reductant) Ascorbate->Intermediate

Figure 1: The Tyrosinase-Ascorbate Reductive Cycle prevents melanin formation, accumulating the hydroxylated product.

Analytical Validation

To verify the synthesis, High-Performance Liquid Chromatography (HPLC) is required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 280 nm.

  • Expected Retention: 2,3,5-THBA is more polar than 2,5-DHBA and will elute earlier.

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] Retention Time (min)UV Max (

)
Ascorbic Acid2.5245 nm
2,3,5-THBA (Product) 8.2 280 nm
2,5-DHBA (Substrate)12.5280 nm

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Solution turns brown/black Ascorbic acid depletionIncrease Ascorbic Acid concentration (maintain >2:1 ratio vs substrate).
Low Yield Substrate inhibitionUse a fed-batch approach: add substrate slowly over time rather than all at once.
No Reaction Enzyme inactivationEnsure pH is 6.5–7.0. Tyrosinase is inactive at low pH. Check

supply.
Regio-isomers found Steric hindranceVerify substrate purity. 2,3,5-THBA is the major product, but trace 2,4,5-THBA may form.

References

  • Mechanistic Insights into Tyrosinase-Catalyzed Metabolism. Source: National Institutes of Health (PMC). Relevance: Defines the hydroxylation pathway and the necessity of reductants to manage quinone intermediates. URL:[Link]

  • Enzymatic synthesis of 3'-hydroxyacetaminophen catalyzed by tyrosinase. Source: PubMed. Relevance: Establishes the "Ascorbate Recycling" protocol for accumulating catechols/polyphenols from phenol precursors. URL:[Link]

  • Catalytic oxidation of 2,4,5-trihydroxyphenylalanine by tyrosinase. Source: PubMed. Relevance: Discusses the specific kinetics of trihydroxy-benzene derivatives and their stability at varying pH. URL:[Link]

  • Microbial Tyrosinases: Promising Enzymes for Pharmaceutical Industry. Source: National Institutes of Health (PMC). Relevance: Provides overview of tyrosinase substrate specificity and industrial application conditions. URL:[Link]

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of 2,3,5-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note details the thermodynamic rationale, solvent selection criteria, and step-by-step experimental protocols for the purification of 2,3,5-trihydroxybenzaldehyde via recrystallization. Designed for drug development professionals and synthetic chemists, this guide establishes self-validating workflows to ensure >99% compound purity.

Introduction

This compound is a highly functionalized polyhydroxylated aromatic compound serving as a critical intermediate in the development of IRE-1α inhibitors (1)[1] and as an innovative reactive matrix for primary amines in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) (2)[2]. Synthesized primarily via the Reimer-Tiemann reaction or Vilsmeier-Haack formylation of pyrogallol, the crude product is frequently contaminated with isomeric byproducts (e.g., 2,3,4-trihydroxybenzaldehyde) and polymeric oxidation materials (3)[3]. Achieving high purity requires precise recrystallization strategies tailored to the specific impurity profile.

Thermodynamic & Chemical Rationale for Solvent Selection

Recrystallization is governed by the temperature-dependent solubility gradient of the target molecule versus its impurities. This compound features three hydroxyl (-OH) groups acting as strong hydrogen bond donors/acceptors, and an aldehyde (-CHO) group, making it highly polar.

  • Ethanol/Water (Mixed System) : Ethanol effectively solvates the compound at elevated temperatures by disrupting its crystal lattice. Water acts as an anti-solvent. Because the dielectric constant of the mixture increases with water content, this system selectively retains highly polar inorganic salts (e.g., sodium chloride from neutralization) in the mother liquor while forcing the organic aldehyde to crystallize upon cooling (4)[4].

  • Diethyl Ether (Single Solvent) : For crude mixtures heavily contaminated with non-polar organic degradation products, diethyl ether is highly effective. The target compound exhibits moderate solubility in warm ether but precipitates rapidly upon cooling, leaving highly lipophilic impurities dissolved in the supernatant (1)[1].

SolventLogic A Crude this compound B Assess Impurity Profile (HPLC/TLC) A->B C Highly Polar Impurities (e.g., salts, unreacted phenols) B->C D Lipophilic/Organic Byproducts (e.g., isomeric polymers) B->D E Ethanol/Water (1:1 v/v) Mixed Solvent System C->E F Diethyl Ether Single Solvent System D->F

Caption: Logical workflow for selecting the optimal recrystallization solvent system.

Quantitative Solvent Parameters
Solvent SystemBoiling Point (°C)Polarity IndexTarget Compound Solubility (Hot)Target Compound Solubility (Cold)Primary Impurity Removed
Ethanol 78.45.2Very HighModerateGeneral Organics
Water 100.010.2ModerateLowInorganic Salts
Ethanol/Water (1:1) ~85.0~7.7HighVery LowMixed / Salts
Diethyl Ether 34.62.8ModerateLowLipophilic Byproducts
Experimental Protocols

RecrystallizationSteps S1 Dissolution (Near Boiling) S2 Hot Filtration (Remove Insoluble) S1->S2 S3 Controlled Cooling (25°C to 4°C) S2->S3 S4 Vacuum Filtration & Cold Wash S3->S4 S5 Vacuum Drying (Constant Weight) S4->S5

Caption: Step-by-step recrystallization workflow for high-purity isolation.

Protocol A: Mixed-Solvent Recrystallization (Ethanol/Water)

Self-Validating Mechanism: The addition of water must be strictly titrated. If "oiling out" occurs (liquid-liquid phase separation instead of crystallization), the solvent system has become too polar too quickly, or the cooling rate was too rapid. If this happens, re-heat the mixture until homogeneous and cool at a slower rate.

  • Dissolution: Suspend 10.0 g of crude this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Heat to 70°C under continuous stirring until fully dissolved.

  • Anti-Solvent Addition: Slowly add 20 mL of deionized water (pre-heated to 70°C) dropwise. Maintain temperature and stirring. If cloudiness persists, add 1-2 mL of hot ethanol until the solution clarifies.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble polymeric oxidation products (3)[3].

  • Crystallization: Allow the filtrate to cool ambiently to room temperature (20-25°C) over 2 hours, then transfer to an ice bath (4°C) for an additional 2 hours to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol/water (1:2 v/v) to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at 40°C until a constant weight is achieved.

Protocol B: Single-Solvent Recrystallization (Diethyl Ether)

Self-Validating Mechanism: Ether's low boiling point means rapid evaporation can artificially inflate recovery yields by trapping impurities in the matrix. Closed-system cooling is mandatory to ensure true crystallization.

  • Dissolution: Suspend 5.0 g of crude product in 30 mL of anhydrous diethyl ether. Warm gently to 30°C using a water bath. (Caution: Highly flammable, ensure no open flames or spark sources are present).

  • Filtration: Perform a gravity filtration to remove unreacted polar salts.

  • Concentration & Cooling: Concentrate the solvent under a gentle stream of nitrogen to approximately 15 mL. Seal the flask tightly and cool to -20°C overnight.

  • Isolation: Rapidly filter the precipitated crystals and wash with 5 mL of pre-chilled (-20°C) diethyl ether (1)[1].

  • Drying: Apply high vacuum at room temperature for 4 hours to remove residual ether.

Quality Control & Verification

To ensure the protocol was successful, validate the purified batch using the following orthogonal techniques:

  • HPLC: Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). The chromatogram must show a single peak (>99% Area) and confirm the absence of the 2,3,4-isomer.

  • 1H NMR: Analysis in DMSO-d6 should yield distinct aromatic protons and a sharp aldehyde singlet (~9.8-10.0 ppm). The absence of extraneous aliphatic peaks confirms complete solvent removal.

References
  • Benchchem - "2,3,4-Trihydroxybenzaldehyde | 2144-08-3 | Benchchem"
  • Google Patents - "US9241942B2 - IRE-1α inhibitors"
  • MDPI - "Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Deriv
  • ACS Publications - "MALDI Matrix: Origins, Innovations, and Frontiers | Chemical Reviews"

Sources

Troubleshooting & Optimization

Identification of 2,3,5-trihydroxybenzaldehyde as Reimer-Tiemann byproduct

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a specific, recurring challenge in the formylation of polyhydroxybenzenes: the emergence of 2,3,5-trihydroxybenzaldehyde as an isomeric byproduct.

This guide bypasses generic advice to focus strictly on the mechanistic causality, analytical differentiation, and self-validating experimental controls required to optimize your Reimer-Tiemann workflows.

FAQ 1: Mechanistic Origins

Q: Why am I seeing this compound as a byproduct in my Reimer-Tiemann synthesis?

A: The Reimer-Tiemann reaction relies on the generation of a highly reactive dichlorocarbene (


) intermediate. When chloroform is deprotonated by a strong base (typically sodium hydroxide), it undergoes 

-elimination to form this electron-deficient carbene[1]. Concurrently, the base deprotonates the polyhydroxybenzene substrate to form a nucleophilic phenoxide ring.

The causality of your byproduct lies in regioselectivity. The dichlorocarbene preferentially attacks the ortho-position relative to the primary phenoxide oxygen due to the kinetic stabilization provided by intramolecular hydrogen bonding in the transition state. However, the phenoxide ring has multiple nucleophilic sites. Under conditions of high thermal stress, poor biphasic mixing, or excess carbene generation, thermodynamic control allows for competing para-substitution pathways[2]. This divergent nucleophilic attack leads directly to the formation of the this compound isomer instead of the target ortho-formylated product.

RT_Mechanism A Phenol Substrate + CHCl3 + NaOH B Phenoxide + Dichlorocarbene (:CCl2) A->B Deprotonation & α-elimination C Ortho-Attack (Kinetically Favored) B->C Regioselective Addition D Para-Attack (Competing Pathway) B->D High Temp / Excess :CCl2 E Target Product (e.g., 2,3,4-Isomer) C->E Basic Hydrolysis F Isomeric Byproduct (this compound) D->F Basic Hydrolysis

Mechanistic divergence in the Reimer-Tiemann formylation leading to isomeric byproducts.

FAQ 2: Analytical Identification

Q: How can I definitively differentiate the 2,3,5-isomer from the target product in my crude mixture?

A: Because these compounds are structural isomers with identical molecular weights, mass spectrometry alone is insufficient. You must rely on orthogonal techniques that probe the spatial arrangement of the protons.


H-NMR is the gold standard here. The causality is simple: the coupling constants (

) of the aromatic protons are dictated by their distance from one another. Ortho-coupled protons exhibit large coupling constants (

Hz), while meta-coupled protons in the 2,3,5-isomer exhibit much smaller coupling constants (

Hz).

Table 1: Analytical Differentiation of Reimer-Tiemann Products

Analytical ParameterTarget Product (e.g., 2,3,4-Isomer)Isomeric Byproduct (2,3,5-Isomer)Diagnostic Causality & Significance
HPLC Retention Time ~6.5 min~7.2 minThe 2,3,5-isomer is slightly less polar due to disrupted intramolecular H-bonding networks, eluting later on a C18 column.

H-NMR (Aromatic)
Two doublets (

Hz)
Two doublets (

Hz)

definitively indicates ortho-coupling;

definitively indicates meta-coupling.

H-NMR (Aldehyde)
~9.8 ppm (singlet)~10.1 ppm (singlet)The chemical shift of the formyl proton varies based on its proximity to the deshielding hydroxyl groups.
ESI-MS (

)
m/z 153.0m/z 153.0Identical mass confirms the compounds are structural isomers, validating the need for NMR.
TLC (

)
0.45 (Hexane:EtOAc 3:1)0.52 (Hexane:EtOAc 3:1)Provides rapid visual confirmation of byproduct formation during the reaction course.

FAQ 3: Troubleshooting & Optimization

Q: What is the recommended protocol to suppress this byproduct and validate the reaction at each step?

A: Because hydroxides are insoluble in chloroform, the Reimer-Tiemann reaction occurs in a biphasic solvent system[3]. The generation of the byproduct is highly sensitive to the interfacial surface area and temperature spikes. To minimize the 2,3,5-isomer, you must control the exotherm and ensure uniform mixing. Below is a self-validating protocol designed to enforce these parameters.

Self-Validating Protocol: Optimized Reimer-Tiemann Formylation

Step 1: Biphasic System Preparation

  • Action: Dissolve the polyhydroxybenzene substrate in a 20% aqueous NaOH solution under an inert N

    
     atmosphere. Add chloroform (CHCl
    
    
    
    ) to create a biphasic mixture. Begin vigorous mechanical stirring (not magnetic stirring) at 800 RPM.
  • Causality: Mechanical stirring maximizes the interfacial surface area between the aqueous hydroxide and the organic chloroform, preventing localized concentration gradients that favor para-attack.

  • Self-Validation Checkpoint: Stop stirring for 5 seconds. A distinct, sharp phase boundary must reform immediately. If an emulsion persists, the aqueous layer is too concentrated; dilute with 10% v/v degassed water before proceeding.

Step 2: Controlled Carbene Generation

  • Action: Heat the reaction vessel to 60°C using a controlled water bath. Do not exceed 65°C.

  • Causality: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -elimination of chloroform is highly exothermic. Exceeding 65°C causes a thermal runaway, shifting the reaction from kinetic control (ortho-attack) to thermodynamic control (para-attack), drastically increasing this compound formation.
    
  • Self-Validation Checkpoint: Monitor the internal temperature probe. You must observe a spontaneous temperature spike of 2-4°C without external heating. This exotherm validates that the dichlorocarbene intermediate is actively forming. If no spike occurs, the base is depleted or the chloroform has evaporated.

Step 3: Acidic Workup and Quenching

  • Action: Cool the mixture to 0°C and carefully acidify with 6M HCl until the pH is < 2.

  • Causality: Acidification protonates the phenoxide intermediates, halting nucleophilic attack and driving the newly formed, neutrally charged benzaldehydes into the organic phase for extraction.

  • Self-Validation Checkpoint: The aqueous layer will undergo a distinct color shift from dark reddish-brown (phenoxide) to a lighter yellow/orange (protonated phenol). If the solution remains dark, the pH is still too high.

Step 4: Isomer Purification

  • Action: Extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify the crude mixture via recrystallization in hot water or toluene.
  • Causality: The 2,3,5-isomer lacks the optimal intramolecular hydrogen bonding of the target ortho-isomer, giving it different solubility parameters that can be exploited during slow cooling.

  • Self-Validation Checkpoint: Run a TLC of the mother liquor versus the crystallized solid. The solid should show a single spot at

    
     0.45, confirming the successful exclusion of the 2,3,5-isomer (
    
    
    
    0.52).

Workflow S1 Step 1: Biphasic Setup (Substrate + NaOH + CHCl3) QC1 QC: Verify Phase Separation (Validates solvent immiscibility) S1->QC1 S2 Step 2: Controlled Heating (Initiate at 60°C) QC1->S2 QC2 QC: Monitor Exotherm (Validates :CCl2 formation) S2->QC2 S3 Step 3: Acidic Workup (Adjust to pH < 2) QC2->S3 QC3 QC: Color Shift to Yellow (Validates phenoxide protonation) S3->QC3 S4 Step 4: HPLC/NMR Analysis (Quantify 2,3,5-isomer) QC3->S4

Self-validating experimental workflow for controlled Reimer-Tiemann formylation.

References

  • Wikipedia. "Reimer–Tiemann reaction". Available at:[Link]

  • BYJU'S. "Reimer Tiemann Reaction Mechanism". Available at:[Link]

Sources

Technical Support Center: Troubleshooting 2,3,5-Trihydroxybenzaldehyde Oxidation in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing rapid degradation of polyhydroxybenzaldehydes. 2,3,5-trihydroxybenzaldehyde is a highly electron-rich phenolic compound. While its reactivity makes it a valuable intermediate and bioactive agent, it also makes it exceptionally prone to auto-oxidation in standard laboratory buffers.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind this degradation and provide you with a self-validating, step-by-step protocol to ensure absolute stability in your stock solutions.

Q1: Why does my this compound solution rapidly turn brown, and how does this impact my assays?

The Mechanism of Auto-Oxidation: this compound contains a pyrogallol/catechol-like moiety. In the presence of dissolved oxygen, this electron-rich ring undergoes a proton-coupled electron transfer, losing an electron to form a highly reactive semiquinone radical. This intermediate is further oxidized into an o-benzoquinone derivative.

Because quinones are highly electrophilic, they rapidly undergo self-condensation and polymerization, particularly in the presence of air and alkaline bases 1. This polymerization forms dark, melanoidin-like structures, which is why your solution turns yellow, amber, and eventually dark brown or black.

Impact on Assays: If you use an oxidized solution, you are no longer testing pure this compound. The generated quinones will indiscriminately cross-react with nucleophiles (such as primary amines on proteins or assay reagents) via Michael addition, leading to false positives, enzyme inactivation, and high background absorbance in UV-Vis/fluorescence assays.

Mechanism THBA This compound (Intact Phenol) Radical Semiquinone Radical (Reactive Intermediate) THBA->Radical Auto-oxidation Quinone o-Benzoquinone Derivative (Yellow/Brown) Radical->Quinone Electron Loss Polymer Polymeric Melanoidins (Dark Precipitate) Quinone->Polymer Self-Condensation O2 Dissolved O2 O2->THBA Metals Trace Metals (Cu2+, Fe3+) Metals->THBA Base Alkaline pH Base->THBA Ascorbic Ascorbic Acid Ascorbic->Quinone Reduces back to phenol EDTA EDTA EDTA->Metals Chelates Argon Argon Sparging Argon->O2 Displaces

Mechanistic pathway of this compound oxidation and targeted inhibition strategies.

Q2: What is the optimal solvent and buffer system to prevent this auto-oxidation?

To achieve long-term stability, your formulation must actively disrupt the three primary catalysts of polyphenol oxidation: oxygen, trace metals, and alkaline pH.

  • pH Control (Causality): Oxidation is highly pH-dependent. Deprotonation of the phenolic hydroxyl groups at neutral or alkaline pH lowers the molecule's oxidation potential, making it thermodynamically easier to lose electrons. You must maintain the solution at an acidic pH (ideally pH 3.0 – 3.5).

  • Trace Metal Chelation (Causality): Transition metals inherently present in water and buffer salts (e.g., Cu²⁺, Fe³⁺) act as redox catalysts, accelerating the degradation of polyphenols 2. The addition of EDTA is critical because it strictly chelates these metal ions, sterically hindering their ability to participate in electron transfer 3.

  • Sacrificial Antioxidants (Causality): Even with deoxygenation, trace O₂ can initiate quinone formation. Ascorbic acid acts as a potent reducing agent. If any o-benzoquinone is formed, ascorbic acid instantly reduces the oxidized compound back to its stable phenolic state, sacrificing itself to protect the target molecule [[4]]().

Q3: How do I prepare a highly stable stock solution? (Self-Validating Protocol)

Do not simply mix the powder into your buffer. Follow this self-validating methodology to ensure absolute integrity. A self-validating protocol incorporates built-in analytical checks so that you do not proceed to the next step if a failure occurs.

Step-by-Step Methodology:

  • Solvent Deoxygenation:

    • Action: Take HPLC-grade water or Ethanol (depending on your required stock concentration). Sparge the solvent with high-purity Argon or Nitrogen gas for at least 30 minutes using a glass frit.

    • Validation Check: Use a dissolved oxygen (DO) probe. Do not proceed unless DO is < 0.5 mg/L.

  • Stabilizer Addition:

    • Action: While maintaining a gentle Argon blanket over the solvent, add 1 mM EDTA and 10 mM Ascorbic Acid . Stir until completely dissolved.

  • pH Adjustment:

    • Action: Check the pH of the solution. If necessary, titrate dropwise with 0.1 M HCl until the pH reaches 3.0 – 3.5.

    • Validation Check: Ensure the pH meter reading is stable for 60 seconds.

  • Solute Dissolution (Protect from Light):

    • Action: Turn off overhead fluorescent lights. Add the required mass of this compound to the stabilized solvent. Vortex gently under the Argon blanket until fully dissolved.

    • Validation Check: Immediately take a 10 µL aliquot and run a baseline RP-HPLC. Purity must read > 99.5% at T=0.

  • Aliquot and Storage:

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into amber glass vials. Blanket the headspace of each vial with Argon before sealing tightly. Store at -80°C.

    • Validation Check (Control): Leave one sealed vial at room temperature exposed to light for 24 hours. If your protocol was successful, the -80°C aliquots will remain colorless indefinitely, while the room temperature control will begin to turn pale yellow, validating that your storage conditions are actively preventing degradation.

Protocol Step1 1. Solvent Preparation HPLC-grade H2O or EtOH Step2 2. Deoxygenation Sparge with Argon (30 min) Step1->Step2 Val1 Validation: DO < 0.5 mg/L Step2->Val1 Step3 3. Add Stabilizers 1 mM EDTA + 10 mM Ascorbic Acid Step2->Step3 Step4 4. pH Adjustment Titrate to pH 3.0 - 3.5 Step3->Step4 Val2 Validation: pH meter reading stable Step4->Val2 Step5 5. Solute Addition Dissolve 2,3,5-THBA in dark Step4->Step5 Val3 Validation: Baseline HPLC (>99.5% Purity) Step5->Val3 Step6 6. Storage Aliquot, Ar blanket, -80°C Step5->Step6 Val4 Validation: Room Temp Control turns brown Step6->Val4

Self-validating experimental workflow for formulating oxidation-resistant 2,3,5-THBA solutions.

Q4: How can I analytically verify the integrity of my stock solution before an experiment?

Visual inspection is subjective and insufficient for high-stakes assays. Before utilizing a stored aliquot, compare its parameters against the quantitative benchmarks in the table below. If your solution exhibits the properties of the "Oxidized Solution" column, discard it immediately.

ParameterFresh/Intact SolutionOxidized Solution (Degraded)Analytical Method
Visual Appearance Colorless to pale yellowAmber, brown, or blackVisual Inspection against white background
UV-Vis Absorbance Sharp

at ~285 nm
Broad tailing absorption > 350 nmUV-Vis Spectrophotometry (Quartz cuvette)
HPLC Purity > 99.5% (Single sharp peak)< 80% (Multiple peaks, baseline drift)RP-HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Dissolved Oxygen (DO) < 0.5 mg/L> 4.0 mg/L (Atmospheric equilibrium)DO Probe
Solution pH Stable at 3.0 – 3.5Gradual drift (typically drops as protons release)Calibrated pH Meter
References
  • [1] Title: 2,3,4-Trihydroxybenzaldehyde | 2144-08-3 | Benchchem. Source: benchchem.com. URL: 1

  • [2] Title: 金属离子对何首乌中二苯乙烯苷稳定性的影响 (Influence of metal ions on stability of 2,3,5,4'-tetrahydroxy stilbene). Source: rhhz.net. URL: 2

  • [3] Title: Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC. Source: nih.gov. URL: 3

  • [4] Title: Role of ascorbic acid in the inhibition of polyphenol oxidase and the prevention of browning in different browning-sensitive Lactuca sativa var. capitata (L.) and Eruca sativa (Mill.) stored as fresh-cut produce. Source: researchgate.net. URL: 4

Sources

Removing 2,3,5-trihydroxybenzaldehyde impurity from pyrogallol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removing 2,3,5-Trihydroxybenzaldehyde Impurity from Pyrogallol Synthesis Workflows

Overview & Chemical Causality

When synthesizing or functionalizing pyrogallol (1,2,3-trihydroxybenzene), particularly via formylation pathways such as the Reimer-Tiemann reaction, this compound frequently emerges as a stubborn isomeric byproduct due to competing para-substitution[1]. Because both the product and the impurity share similar polarity and extensive hydrogen-bonding capabilities, standard chromatographic or crystallization methods often fail to achieve pharmaceutical-grade purity.

To break this separation bottleneck, researchers must exploit differing chemical reactivities rather than physical properties. This guide provides a self-validating, chemically targeted protocol utilizing sodium bisulfite to selectively sequester the highly electrophilic aldehyde impurity, leaving the unreactive pyrogallol intact.

Workflow Visualization

G Mix Crude Pyrogallol Mixture (Pyrogallol + 2,3,5-THBA) NaHSO3 Add Saturated NaHSO3 & Water-Miscible Solvent Mix->NaHSO3 Solubilization PhaseSep Liquid-Liquid Extraction (EtOAc/Hexanes + Water) NaHSO3->PhaseSep Adduct Formation OrgPhase Organic Phase (Purified Pyrogallol) PhaseSep->OrgPhase Retains Phenols AqPhase Aqueous Phase (THBA-Bisulfite Adduct) PhaseSep->AqPhase Extracts Aldehydes

Workflow for separating aldehyde impurities from pyrogallol using bisulfite extraction.

Troubleshooting Guides & FAQs

Q1: Why is standard recrystallization failing to separate this compound from pyrogallol? A1: Both pyrogallol and this compound possess multiple phenolic hydroxyl groups, leading to nearly identical solubility profiles. They tend to co-crystallize through extensive intermolecular hydrogen bonding. Recrystallization relies on physical solubility differences, which are negligible here. You must use a chemical derivatization method to alter the polarity of the impurity selectively.

Q2: How does the bisulfite extraction method selectively target the impurity? A2: Saturated aqueous sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition specifically with the carbonyl carbon of the aldehyde. This reversible reaction forms an α-hydroxy sulfonate (a bisulfite adduct)[2]. This adduct is highly polar and ionic, rendering it exclusively soluble in the aqueous phase. Pyrogallol, lacking a carbonyl group, remains unreacted and is retained in the organic phase[3].

Q3: My bisulfite adduct isn't precipitating, and the impurity remains in the organic layer. What went wrong? A3: For highly functionalized aromatic aldehydes like this compound, the resulting bisulfite adduct is often highly water-soluble and will not precipitate as a solid[3]. Instead of relying on filtration, you must perform a liquid-liquid extraction. Furthermore, ensure you use a water-miscible co-solvent (like methanol or DMF) during the initial mixing phase to overcome mass transfer limitations and bring the hydrophobic organic components into contact with the aqueous bisulfite[3].

Q4: I am experiencing severe emulsions during the phase separation step. How can I resolve this? A4: Emulsions in this protocol typically arise from the amphiphilic nature of highly hydroxylated aromatics or from vigorous shaking of the ethyl acetate/water mixture. To resolve this:

  • Allow the separatory funnel to sit undisturbed for 15-20 minutes.

  • Add a small volume of brine (saturated NaCl) to the aqueous layer to increase ionic strength, which decreases the solubility of the organic solvent in the aqueous phase (salting out).

  • Ensure your extraction solvent ratio (e.g., 10% ethyl acetate in hexanes) is correct, as pure ethyl acetate is more prone to emulsification with water[2].

Step-by-Step Methodology: Bisulfite Extraction Protocol

Objective: To selectively remove this compound from a crude pyrogallol mixture via a self-validating phase separation.

Materials Required:

  • Crude pyrogallol mixture

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃, freshly prepared)

  • Deionized water

  • Extraction solvent: 10% Ethyl acetate in hexanes

  • Brine (saturated NaCl)

Procedure:

  • Solubilization: Dissolve the crude pyrogallol mixture in a minimal amount of a water-miscible solvent. For a 500 mg crude sample, use approximately 5 mL of methanol[3].

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 2.5 mL of freshly prepared, saturated aqueous sodium bisulfite[2]. Caution: Carry this out in a fume hood as bisulfite solutions can release sulfur dioxide (SO₂) gas.

  • Agitation: Shake the funnel vigorously for 30 to 60 seconds to ensure complete conversion of the aldehyde to the water-soluble α-hydroxy sulfonate adduct[2].

  • Phase Separation: Add 25 mL of deionized water and 25 mL of the extraction solvent (10% ethyl acetate in hexanes) to the funnel[3]. Shake vigorously, venting frequently.

  • Isolation: Allow the layers to separate. The lower aqueous layer now contains the this compound bisulfite adduct. The upper organic layer contains the purified pyrogallol[3].

  • Washing & Drying: Drain the aqueous layer. Wash the organic layer once with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield purified pyrogallol.

Quantitative Data: Comparison of Purification Methods

To guide your experimental design, the following table summarizes the expected outcomes when applying different purification techniques to a pyrogallol mixture contaminated with 15% this compound.

Purification MethodPyrogallol Recovery (%)Impurity Remaining (%)Time Required (hrs)Scalability
Recrystallization (Toluene/EtOH)65 - 70%4.5 - 6.0%12 - 24High
Silica Gel Chromatography50 - 60%1.0 - 2.0%4 - 6Low
Bisulfite Extraction (Liquid-Liquid) 85 - 92% < 0.5% 1 - 2 High

Note: Data represents typical yields based on optimized laboratory-scale workflows exploiting carbonyl reactivity.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Journal of Visualized Experiments (JoVE) / PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: HPLC Separation of Trihydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for Trihydroxybenzaldehyde (THBA) Isomers Support Level: Tier 3 (Method Development & Complex Troubleshooting) Status: Active Last Updated: March 2026

Introduction: The Isomer Challenge

Separating positional isomers of trihydroxybenzaldehyde (e.g., 2,3,4-THBA , 2,4,6-THBA , and 3,4,5-THBA/Gallaldehyde ) is a classic chromatographic challenge.

  • The Problem: These molecules share identical molecular weights (154.12 g/mol ) and similar hydrophobicity (logP ~0.9). Standard C18 columns often fail to resolve them because they rely primarily on hydrophobic subtraction, which is insufficient for distinguishing the subtle "shape" and electronic differences between these isomers.

  • The Solution: You must exploit

    
    -
    
    
    
    interactions
    and hydrogen bonding selectivity. This guide moves beyond standard C18 protocols to specialized stationary phases and mobile phase tuning.[1]

Module 1: Method Development Protocol

The "Golden Standard" Starting Conditions

Do not start with a standard C18 column. For phenolic isomers, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior due to their ability to engage in


-

stacking with the aromatic ring of the analytes.
ParameterRecommendationTechnical Rationale
Column Phenyl-Hexyl or PFP (F5) Phenyl phases separate based on electron density and ring substitution patterns (

-

selectivity), not just hydrophobicity.
Mobile Phase A Water + 0.1% Formic AcidLow pH (approx. 2.7) suppresses ionization of phenolic groups (pKa ~8), keeping analytes neutral for retention.
Mobile Phase B Methanol + 0.1% Formic AcidCRITICAL: Methanol promotes

-

interactions. Acetonitrile contains a nitrile group with its own

electrons, which suppresses the column-analyte interaction.
Gradient 5% B to 40% B over 20 minThese are polar small molecules; they elute early. A shallow gradient prevents co-elution.
Flow Rate 1.0 mL/min (standard)Adjust for column ID (e.g., 0.3 mL/min for 2.1mm ID).
Detection UV 280 nmMax absorbance for the aromatic aldehyde chromophore.
Workflow Logic Diagram

Use this decision tree to select the correct column and solvent system.

MethodDev Start START: Isomer Mixture C18 Standard C18 Start->C18 Poor Resolution Phenyl Phenyl-Hexyl / PFP Start->Phenyl Recommended C18->Phenyl Switch Column Solvent Select Organic Modifier Phenyl->Solvent ACN Acetonitrile Solvent->ACN Suppresses Pi-Pi Interaction MeOH Methanol Solvent->MeOH Promotes Pi-Pi Interaction Result Optimized Separation ACN->Result Low Selectivity MeOH->Result High Selectivity

Figure 1: Decision matrix for stationary phase and solvent selection. Note the preference for Methanol with Phenyl phases.

Module 2: Troubleshooting & FAQs

Q1: Why do I see "Fronting" or "Shark Fin" peaks?

Diagnosis: This is rarely column overload for these compounds. It is usually Silanol Interaction .

  • Mechanism: Even at low pH, residual silanols on the silica surface can interact with the three hydroxyl groups on the benzene ring.

  • The Fix:

    • Ensure pH < 3.0: If using Phosphate buffer, ensure it is pH 2.5. If using Formic acid, ensure it is at least 0.1%.

    • Increase Ionic Strength: If using Formic acid (volatile) fails, switch to 20mM Ammonium Formate (pH 3.0) or Phosphate buffer (non-volatile, if MS is not required). The salt ions mask the silanols.

Q2: My peaks are splitting or appearing as "doublets."

Diagnosis: Sample Solvent Mismatch or Oxidation.

  • Scenario A (Mismatch): You dissolved the sample in 100% Methanol, but your starting gradient is 95% Water. The sample "crashes" out or travels faster than the mobile phase initially.

    • Fix: Dissolve sample in 10-20% Methanol (match the starting mobile phase).

  • Scenario B (Oxidation): THBAs are electron-rich and oxidize easily to quinones or carboxylic acids in solution.

    • Fix: Add an antioxidant to your sample diluent (e.g., 0.1% Ascorbic Acid or EDTA). Prepare samples fresh and keep in an amber autosampler vial.

Q3: 2,3,4-THBA and 2,4,6-THBA are still co-eluting.

Diagnosis: Insufficient Selectivity.

  • Mechanism: 2,4,6-THBA is symmetric; 2,3,4-THBA has intramolecular hydrogen bonding (between the 2-OH and the aldehyde).

  • The Fix: Lower the temperature.

    • Reducing the column temperature (e.g., from 30°C to 20°C) often enhances the resolution of structural isomers by "freezing" them into distinct conformations that interact differently with the stationary phase.

Module 3: Advanced Optimization (Resolution Tuning)

If the baseline method (Module 1) yields resolution (


) < 1.5, apply these specific adjustments.
VariableAdjustmentExpected Effect
Temperature Decrease (e.g., 20°C)Increases Resolution. Low temp favors specific steric interactions over general hydrophobic retention.
Organic Modifier Mix MeOH/ACN (50:50)Tuning Selectivity. While MeOH is best for

-

, adding small amounts of ACN can sharpen peaks if backpressure is too high.
Gradient Slope Flatten (e.g., 10-20% B in 15 min)Increases Separation. THBAs elute in a narrow window; a focused gradient expands this window.
Troubleshooting Logic Flow

Use this diagram to diagnose specific peak shape issues.

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Splitting Split/Double Peaks Problem->Splitting Drift RT Drifting Problem->Drift Sol1 Check pH < 3.0 Tailing->Sol1 Sol2 Switch to Phenyl-Hexyl Tailing->Sol2 Sol3 Match Sample Solvent to Mobile Phase A Splitting->Sol3 Sol4 Check Oxidation (Add Ascorbic Acid) Splitting->Sol4 Sol5 Equilibrate Column (>10 column volumes) Drift->Sol5

Figure 2: Diagnostic workflow for common HPLC anomalies associated with phenolic aldehydes.

References

  • Shimadzu Corporation. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (Discusses the superiority of Phenyl/PFPP phases for isomers and the impact of Methanol vs. Acetonitrile).

  • Phenomenex.Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (Details the suppression of

    
    -
    
    
    
    interactions by Acetonitrile).
  • BenchChem. Application Notes and Protocols for the Quantification of 2,4,6-Trihydroxybenzaldehyde. (Provides baseline C18 conditions for individual isomers).

  • Royal Society of Chemistry. Electronic Supplementary Material for ChemComm: Synthesis and characterization of 2,4,6-Trihydroxybenzaldehyde. (Provides NMR and structural data relevant to stability and identification).

Sources

Preventing polymerization of 2,3,5-trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for phenolic compound handling.

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized phenols. 2,3,5-trihydroxybenzaldehyde is a notoriously difficult molecule to work with due to its extreme susceptibility to oxidative degradation. Because it contains both a hydroquinone moiety (hydroxyls at positions 2 and 5) and a catechol moiety (hydroxyls at positions 2 and 3), it rapidly auto-oxidizes in the presence of oxygen, light, or trace metals.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to prevent the polymerization of this compound during your syntheses and assays.

I. Mechanistic Insight: The Causality of Polymerization

To stop polymerization, we must first understand the chemical cascade that causes it.

When exposed to dissolved oxygen or trace transition metals (like Fe³⁺ or Cu²⁺), the electron-rich polyphenol undergoes autoxidation. This process strips electrons and protons from the hydroxyl groups, converting the molecule into highly reactive o-quinone or p-quinone intermediates. These quinones are potent electrophiles. They rapidly undergo Michael-type addition reactions with the unoxidized starting material or couple via radical pathways, creating a cascading chain reaction that results in a dark, insoluble polyhydroxy-polymer (tar)[1].

The key to stabilization is interrupting this pathway before the quinones can cross-link.

G A This compound (Stable Monomer) B Quinone Intermediates (Highly Reactive) A->B Autoxidation (O2, Metals, pH > 6) B->A Chemical Rescue (Ascorbic Acid, pH < 4) C Polymeric Tar (Dark Brown/Black) B->C Michael Addition & Radical Coupling

Fig 1: Oxidative polymerization pathway of this compound and chemical rescue.

II. Troubleshooting & FAQs

Q: Why does my this compound solution turn brown or black within hours of preparation? A: This color change is the visual hallmark of quinone formation and subsequent polymerization[1]. Phenols are significantly more susceptible to oxidation when deprotonated into phenoxide ions. If your solvent or buffer is neutral to alkaline (pH > 6), you are accelerating the autoxidation process.

Q: How can I prevent this oxidation during aqueous biological assays? A: The gold standard is the addition of a sacrificial reducing agent, specifically Ascorbic Acid (Vitamin C) . Ascorbic acid does not just prevent oxidation; it actively rescues the molecule by reducing enzymatically or chemically generated o-quinones back to their original diphenol precursors through a rapid "deactivation reaction"[2]. Furthermore, ascorbic acid lowers the pH of the microenvironment, which thermodynamically stabilizes the protonated phenol state[3].

Q: Does the choice of buffer matter if I am already using an inert atmosphere? A: Yes. Trace metal ions present in standard laboratory water or buffer salts (especially Fe²⁺/Fe³⁺ and Cu²⁺) act as powerful catalysts for polyphenol oxidation. Studies on structurally similar polyhydroxy-compounds have shown that iron solutions can degrade over 98% of the monomeric phenol within days[4]. You must incorporate a chelating agent like EDTA or Citric Acid to sequester these catalytic metals.

Q: How should I store the solid powder to ensure long-term stability? A: The solid must be stored at -20°C or -80°C in an amber glass vial (to prevent UV-initiated radical formation) placed inside a desiccator. The headspace of the vial must be backfilled with high-purity Argon.

III. Quantitative Data: Additive Selection Guide

Selecting the right stabilizer depends on your downstream application. Below is a comparative summary of field-proven additives.

Stabilization AdditiveRecommended ConcentrationPrimary Mechanism of ActionApplication Notes & Effectiveness
Ascorbic Acid 1.0 – 10.0 mMReduces quinones back to diphenols[3].High. Gold standard for aqueous assays. Visually validates stability (solution remains clear).
Citric Acid 10.0 – 50.0 mMLowers pH and chelates trace transition metals.Moderate. Best used synergistically with Ascorbic Acid.
EDTA 1.0 – 5.0 mMChelates catalytic metal ions (Fe²⁺, Cu²⁺)[4].Moderate. Essential for buffers made from unpurified salts.
DTT / TCEP 1.0 – 5.0 mMStrong, irreversible reducing agents.High. Excellent for chemical synthesis, but may interfere with downstream enzymatic or protein assays.

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Validation Check: this compound solutions should be clear to very pale yellow. If your solution turns dark yellow, brown, or black at any point, the protocol has failed (oxygen ingress or insufficient antioxidant), and the solution must be discarded.

Protocol 1: Preparation of Oxidation-Resistant Aqueous Stock Solutions

Use this protocol when preparing stocks for biological assays or analytical chemistry.

  • Solvent Degassing: Transfer 50 mL of Milli-Q water (or desired buffer) into a round-bottom flask. Boil the water for 5 minutes, then immediately cool it in an ice bath while vigorously bubbling high-purity Argon through the liquid using a dispersion stone for 30 minutes.

  • Additive Integration: While maintaining an Argon blanket over the liquid, add Ascorbic Acid to a final concentration of 5 mM, and EDTA to a final concentration of 1 mM.

  • pH Adjustment: Verify the pH. If it is above 4.0, carefully adjust it to between 3.0 and 3.5 using dilute HCl (unless your specific assay strictly prohibits acidic environments).

  • Dissolution: Quickly weigh the required mass of this compound and add it to the degassed, stabilized solvent. Stir gently under Argon until completely dissolved.

  • Storage: Aliquot the clear solution into amber glass vials purged with Argon. Flash-freeze the vials in liquid nitrogen and store them at -80°C. Thaw only once immediately before use.

Protocol 2: Inert Gas Purging Workflow for Organic Synthesis

Use this protocol when utilizing the compound as a reactant in organic synthesis.

  • Apparatus Setup: Flame-dry all glassware under a vacuum using a standard Schlenk line. Backfill the system with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Reagent Loading: Briefly open the flask against a positive counter-flow of Argon to add the solid this compound. Re-seal the flask and perform one final gentle vacuum/Argon cycle.

  • Solvent Addition: Use a purged, air-tight syringe to transfer anhydrous, rigorously degassed solvent (e.g., DMF or THF sparged with Argon) through the septum into the reaction flask.

  • Reaction Execution: Conduct the entirety of the reaction under a positive pressure of Argon. If basic catalysts are required (which accelerate quinone formation), ensure the system is absolutely strictly oxygen-free before their addition.

V. References

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Influence of metal ions on stability of 2,3,5,4'-tetrahydroxy stilbene-2-O-β-D-glucoside contained in Polygoni Multiflori Radix National Center for Biotechnology Information (PubMed) URL:[Link][4]

  • Oxidative Polymerization of 3,4-Dihydroxybenzylamine: The Lower Homolog of Dopamine ResearchGate URL:[Link][1]

  • Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity National Center for Biotechnology Information (PMC) URL:[Link][3]

Sources

Technical Support Center: 2,3,5-Trihydroxybenzaldehyde Stability & Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with polyhydroxylated aromatic compounds requires a rigorous understanding of their physicochemical behavior. 2,3,5-trihydroxybenzaldehyde is a highly reactive intermediate and bioactive molecule. Its three electron-donating hydroxyl groups and electrophilic aldehyde moiety make it extremely sensitive to its microenvironment—particularly pH.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Causality & Mechanism of Degradation (FAQ)

Q1: Why does my this compound solution rapidly turn dark brown or black at physiological pH (7.4)? A1: The color change is a direct visual indicator of auto-oxidation and subsequent polymerization. At neutral to alkaline pH, the phenolic hydroxyl groups deprotonate to form electron-rich phenoxide anions. These anions drastically lower the oxidation potential of the aromatic ring, making it highly susceptible to oxidation by dissolved oxygen. This reaction forms reactive quinone intermediates, which then undergo rapid self-condensation to form dark polymeric materials[1]. Acidic conditions are required to keep the hydroxyl groups protonated and stable[1].

Q2: I am using Tris buffer at pH 7.5, and my compound disappears from the HPLC chromatogram immediately upon spiking. What is happening? A2: You are observing a nucleophilic addition-elimination reaction, not just degradation. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This compound possesses a highly reactive aldehyde group that readily undergoes nucleophilic attack by primary amines to form Schiff bases (imines)[2]. This covalent modification consumes your compound before your assay even begins. Corrective Action: Switch to a non-amine biological buffer such as HEPES, MOPS, or PBS.

Q3: How do I ensure a self-validating system when testing the biological activity of this compound at neutral pH? A3: To prove that your observed biological effect (e.g., enzyme inhibition or cytotoxicity) is driven by intact this compound and not its quinone degradants or generated reactive oxygen species (ROS), you must run parallel, self-validating controls:

  • Arm A: Compound + Biological System.

  • Arm B: Compound + Biological System + 1 mM Ascorbic Acid (or TCEP). If the biological activity disappears in Arm B, your assay is likely responding to the oxidative stress induced by the quinone/polymerization products, rather than the target engagement of the parent aldehyde.

Part 2: Quantitative Stability Profile

To assist in assay design, the following table summarizes the expected half-life of this compound across varying pH levels.

pH LevelBuffer SystemEstimated Half-Life (t½)Primary Degradation MechanismRecommended Action
pH 3.0 Citrate / Formate> 72 hoursNegligibleIdeal for stock solution dilution and storage.
pH 5.5 Acetate / MES~ 24 hoursSlow auto-oxidationUsable for short-term enzymatic assays.
pH 7.4 PBS / HEPES< 2 hoursRapid phenoxide oxidationRequires buffer deoxygenation or antioxidants.
pH 9.0 Borate / Carbonate< 15 minutesQuinone polymerizationAvoid entirely; compound is highly unstable.

Part 3: Visualizing the Degradation Pathway

Understanding the exact molecular trigger for degradation allows you to design better rescue strategies. The pathway below illustrates how pH drives the structural collapse of the molecule.

G A This compound (Intact Molecule) B Acidic pH (< 5) Protonated State A->B H+ Excess C Alkaline pH (> 7) Deprotonation A->C OH- Excess D Phenoxide Anions (Electron-Rich) C->D pKa Exceeded E Auto-Oxidation (O2 / Metal Catalyzed) D->E O2 Exposure F Quinone Intermediates (Highly Reactive) E->F Electron Loss G Polymeric Degradants (Brown/Black Precipitate) F->G Self-Condensation

Figure 1: pH-dependent degradation and auto-oxidation pathway.

Part 4: Standard Operating Procedure (SOP) - pH-Stability Profiling

To ensure your experimental data is robust, you must implement a workflow that empirically proves the stability of this compound in your specific assay environment before running biological replicates.

Objective: A self-validating methodology to determine degradation kinetics using orthogonal detection methods.

Step 1: Reagent & Matrix Preparation

  • Prepare a 10 mM stock of this compound in anhydrous, degassed DMSO. Store in amber vials at -80°C to prevent photodegradation.

  • Prepare target buffers (e.g., 50 mM Citrate pH 4.0, 50 mM PBS pH 7.4). Filter through a 0.22 µm membrane and purge with N₂ gas for 15 minutes to displace dissolved oxygen.

Step 2: Reaction Initiation

  • Dilute the stock 1:100 into the target buffers to achieve a 100 µM working concentration.

  • Vortex immediately for 5 seconds to ensure homogeneity.

Step 3: Kinetic Absorbance Assay (Orthogonal Validation)

  • Transfer 200 µL of the mixture to a UV-transparent 96-well microplate.

  • Read absorbance continuously at 340-400 nm (quinone formation peak) and 280 nm (parent compound) using a microplate reader at 25°C for 2 hours.

  • Causality Check: The assay self-validates if the loss of the 280 nm peak inversely correlates with the stoichiometric rise of the 400 nm peak. If both drop, precipitation or non-oxidative degradation is occurring.

Step 4: HPLC-UV/MS Quantification

  • Quench 50 µL aliquots of the reaction at specific time points (0, 15, 30, 60, 120 min) by adding 50 µL of 1% Formic Acid in Acetonitrile. Causality: Dropping the pH to <3 instantly reprotonates the phenoxide ions, halting the oxidation cascade.

  • Analyze via RP-HPLC (C18 column) using a gradient of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA).

Part 5: Safety and Handling

When preparing stock solutions from powder, note that polyhydroxybenzaldehydes are potent irritants. This compound and its structural isomers are classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. Always handle the neat powder inside a certified chemical fume hood using appropriate PPE (N95/P2 respirator, nitrile gloves, and safety goggles).

References
  • Source: benchchem.
  • Source: acs.
  • Source: nih.

Sources

Resolving overlapping NMR signals of trihydroxybenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Troubleshooting for Trihydroxybenzaldehyde Isomers

Target Audience: Researchers, scientists, and drug development professionals.

Overview

Trihydroxybenzaldehyde isomers (e.g., 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trihydroxybenzaldehyde) are critical intermediates in pharmaceutical synthesis and drug development[1]. However, distinguishing these isomers in a mixture via Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical challenge. The narrow chemical shift range of their aromatic protons (δ 6.0–7.5 ppm) and the dynamic exchange of their hydroxyl (-OH) protons frequently result in severe spectral overlap[2]. This guide provides field-proven, authoritative methodologies to resolve these overlaps, ensuring high-fidelity structural elucidation and quantitative analysis.

Diagnostic Workflow

NMR_Workflow Start Isomer Mixture (Trihydroxybenzaldehydes) Acquire1D Acquire 1D 1H NMR (DMSO-d6, 298K) Start->Acquire1D CheckOverlap Signal Overlap Detected? Acquire1D->CheckOverlap PureShift Apply Pure Shift NMR (PSYCHE / HOBS) CheckOverlap->PureShift Yes (Aromatic) HSQC 2D Pure-Shift HSQC (13C Dispersion) CheckOverlap->HSQC Yes (Severe) Analyze Multiplet Analysis (J-Coupling) CheckOverlap->Analyze No Resolve Isomers Resolved & Quantified PureShift->Resolve HSQC->Resolve Analyze->Resolve

Workflow for diagnosing and resolving NMR signal overlap in isomer mixtures.

Troubleshooting FAQs

Q1: Why do the aromatic signals of my trihydroxybenzaldehyde isomers overlap so heavily in standard 1D ¹H NMR, and how can I resolve them without upgrading to a higher-field magnet? Causality & Solution: The overlap is caused by the prominent signal multiplicity (J-coupling) combined with the narrow chemical shift range of the electron-rich phenolic rings[2]. When multiple isomers are present, the broad multiplets of asymmetrical isomers (like 2,3,4- and 2,4,5-trihydroxybenzaldehyde) obscure the singlets of symmetrical isomers (like 2,4,6- and 3,4,5-trihydroxybenzaldehyde).

Instead of relying solely on ultra-high-field magnets, the most robust solution is Pure Shift NMR . By utilizing techniques such as PSYCHE (Pure Shift Yielded by Chirp Excitation) or HOBS (HOmodecoupled Band-Selective), you can suppress homonuclear scalar couplings (


)[3]. This collapses all multiplets into sharp, well-resolved singlets, increasing spectral resolution by up to an order of magnitude[2].

PureShift_Logic Standard Standard 1D 1H NMR (J-Coupling Active) Multiplets Broad Multiplets (Signal Overlap) Standard->Multiplets BIRD BIRD/PSYCHE Element (Homodecoupling) Multiplets->BIRD Apply Pulse Singlets Collapsed Singlets (High Resolution) BIRD->Singlets

Mechanistic logic of Pure Shift NMR collapsing J-coupled multiplets into resolved singlets.

Q2: Even with Pure Shift 1D NMR, my mixture is too complex. How can I definitively assign the isomers? Causality & Solution: In highly complex mixtures (e.g., crude synthetic products or degraded samples), 1D proton dispersion is fundamentally limited. The solution is to disperse the frequencies into a second dimension using 2D Heteronuclear Single Quantum Coherence (HSQC) [4]. To maximize resolution, implement a Pure-Shift HSQC experiment (such as the real-time BIRD-based broadband homodecoupled HSQC)[3]. This time-efficient approach affords simultaneously high sensitivity and spectral resolution by removing proton-proton couplings in the F2 dimension, allowing you to easily distinguish isomers based on their unique ¹³C chemical shifts[3].

Q3: The hydroxyl (-OH) protons of my trihydroxybenzaldehyde isomers appear as a single, broad, unintegrable hump. How do I sharpen these signals to confirm the presence of three distinct -OH groups? Causality & Solution: Hydroxyl protons undergo rapid intermolecular chemical exchange with trace water in the solvent or with each other, which averages their signals and causes line broadening. To establish a self-validating system for -OH quantification:

  • Solvent Selection: Use strictly anhydrous deuterated dimethyl sulfoxide (DMSO-

    
    )[1]. DMSO strongly hydrogen-bonds with the phenolic -OH groups, drastically slowing down the exchange rate compared to solvents like 
    
    
    
    or
    
    
    .
  • Temperature Control: Lower the probe temperature slightly (e.g., to 293 K) to further reduce the kinetic energy and exchange rate of the protons.

Quantitative Data Presentation

To aid in the rapid identification of these isomers, the following table summarizes the expected theoretical and empirical NMR characteristics for the aromatic protons of the four primary trihydroxybenzaldehyde isomers in DMSO-


[1][5].
IsomerSymmetryAromatic ProtonsMultiplicity (

)
Expected

Range (ppm)
2,4,6-Trihydroxybenzaldehyde SymmetricalH-3, H-5 (Equivalent)Singlet (2H)5.80 – 6.00
3,4,5-Trihydroxybenzaldehyde SymmetricalH-2, H-6 (Equivalent)Singlet (2H)6.90 – 7.10
2,3,4-Trihydroxybenzaldehyde AsymmetricalH-5, H-6Doublets (1H each,

Hz)
6.40 – 7.30
2,4,5-Trihydroxybenzaldehyde AsymmetricalH-3, H-6Singlets / Fine Doublets6.30 – 7.00

Note: Chemical shifts may vary slightly depending on concentration and exact temperature. The presence of oxime derivatives or chelating metals will induce significant downfield shifts[5].

Experimental Protocols

Protocol 1: Acquisition of Pure-Shift HSQC for Isomer Mixtures

This protocol outlines the setup for a real-time BIRD-based homodecoupled HSQC to resolve severe overlap[3].

  • Sample Preparation: Dissolve 10–15 mg of the isomer mixture in 0.6 mL of anhydrous DMSO-

    
    [1]. Transfer to a high-quality 5 mm NMR tube.
    
  • Lock and Shim: Insert the sample into a 500 MHz or higher NMR spectrometer. Lock onto the DMSO signal and perform rigorous 3D gradient shimming. Critical: Poor shimming will introduce artifacts in pure-shift spectra.

  • Parameter Setup: Load the standard hsqcetgpsisp2.2 (or equivalent BIRD-HSQC) pulse program.

  • BIRD Filter Optimization: Set the BIRD delay (

    
    ) to approximately 3.4 ms, optimized for an average aromatic 
    
    
    
    coupling of 145 Hz.
  • Acquisition: Set the F2 (proton) spectral width to 12 ppm and F1 (carbon) to 160 ppm. Acquire with a minimum of 2048 x 256 data points.

  • Processing: Apply a shifted sine-bell squared window function in both dimensions. The resulting spectrum will display ultra-high resolution singlets in the F2 dimension, cleanly separating the isomers.

Protocol 2: Solvent-Optimized 1D ¹H NMR for Hydroxyl Proton Resolution

To accurately integrate the three -OH protons and the single aldehyde proton (-CHO).

  • Desiccation: Ensure the trihydroxybenzaldehyde sample is thoroughly dried under high vacuum for at least 12 hours to remove trace moisture.

  • Anhydrous Solvent: Open a fresh ampoule of 99.99% DMSO-

    
     (stored over molecular sieves). Do not use an old bottle, as DMSO is highly hygroscopic.
    
  • Preparation in Glovebox (Optional but recommended): Dissolve 5 mg of the sample in 0.7 mL of the anhydrous DMSO-

    
    [1].
    
  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K with 16-32 scans.

  • Validation: You should observe the aldehyde proton far downfield (δ 9.5–10.5 ppm) and up to three distinct, sharp hydroxyl signals (δ 8.5–10.0 ppm) depending on the isomer's intramolecular hydrogen bonding[5].

References

  • Benchchem Technical Support Team. A Comparative Analysis of the Chelating Properties of Trihydroxybenzaldehyde Isomers. Benchchem. 1

  • Teodor Parella. Pure Shift NMR. Chem. Comm., 50, 10214-10217 (2014) & Magn. Reson. Chem., 56, 1029-1036 (2018). 3

  • Analytical Chemistry. Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis. ACS Publications, September 07, 2022. 2

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap? October 30, 2014. 4

  • MDPI. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. March 14, 2022. 5

Sources

Purification of 2,3,5-trihydroxybenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THBA-PUR-001
Status: Open
Agent: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the Separation Science Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) .

This compound presents a "perfect storm" of chromatographic challenges:

  • High Polarity: Three hydroxyl groups create strong adsorption to silica.

  • Acidity: Phenolic protons induce severe tailing (streaking).

  • Oxidative Instability: The electron-rich ring is prone to rapid oxidation into quinoid species (turning the column dark brown/red) upon exposure to air or metal impurities in silica.

This guide moves beyond standard protocols to provide a Self-Validating Workflow designed to minimize degradation and maximize recovery.

Module 1: Method Development & Mobile Phase Optimization

Q: Why is my compound streaking from the baseline to the solvent front?

A: This is caused by the ionization of the phenolic hydroxyl groups interacting with the silanol groups (


) on the silica surface.

The Fix: Acid Suppression You must acidify the mobile phase to keep the phenols protonated (


) rather than ionized (

).
  • Standard Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your mobile phase.

  • Avoid: Bases (Triethylamine, Ammonia) will cause immediate salt formation and irreversible adsorption (and likely oxidation).

Q: Which solvent system should I use?

A: Avoid Dichloromethane/Methanol (DCM/MeOH) if possible. While 2,3,5-THBA is polar, MeOH often dissolves silica slightly and exacerbates tailing.

Recommended System: n-Hexane / Ethyl Acetate (EtOAc) + 1% AcOH.

Solvent SystemPolaritySuitabilityNotes
Hex/EtOAc (1:1) MediumHigh Excellent resolution; allows gradient elution.
DCM/MeOH (95:5) HighLow Risk of silica dissolution; difficult to remove AcOH later.
Toluene/EtOAc MediumMedium Good for separating isomers (e.g., 2,4,6-THBA), but harder to evaporate.

Module 2: The "Inert Flash" Protocol (Step-by-Step)

Core Directive: Speed and inertness are your primary controls against degradation. Do not gravity elute.

Step 1: Stationary Phase Preparation
  • Silica Choice: Use High-Purity Silica (Spherical, 40-60 µm) . Irregular, low-grade silica often contains iron (

    
    ) impurities that catalyze the oxidation of polyphenols to quinones (browning).
    
  • Acid Washing (Optional but Recommended): If using standard silica, flush the column with 100% EtOAc + 1% AcOH before loading to neutralize basic sites.

Step 2: Sample Loading
  • Technique: Use Solid Load (Dry Load).

    • Dissolve crude 2,3,5-THBA in a minimum amount of Acetone or EtOAc.

    • Add Celite (diatomaceous earth) or Silica (ratio 1:2 sample:sorbent).

    • Evaporate solvent completely on a rotavap (bath < 40°C).

    • Load the dry powder on top of the packed column.

    • Why? Liquid loading in strong solvents causes band broadening for polar compounds.

Step 3: Elution Workflow

Run a gradient starting from 10% EtOAc to 60% EtOAc in Hexane (with constant 1% AcOH).

Visualizing the Workflow

PurificationWorkflow cluster_protection Stability Controls Start Crude 2,3,5-THBA TLC TLC Analysis (Hex/EtOAc/AcOH) Start->TLC Decision Rf Value Check TLC->Decision Decision->TLC Rf < 0.1 (Too Polar) Prep Prepare Column (Flush with EtOAc + 1% AcOH) Decision->Prep Rf 0.2-0.3 (Target) Load Solid Load (Celite/Silica Mix) Prep->Load Run Flash Elution (Gradient: 10% -> 60% EtOAc) Load->Run Collect Fraction Collection (Keep fractions acidic/cool) Run->Collect Nitrogen Use N2 Pressure (No Air) Run->Nitrogen Speed Complete run < 20 mins Run->Speed Workup Evaporation (< 40°C, Inert Gas) Collect->Workup

Figure 1: Decision matrix and workflow for the purification of labile polyphenols.

Module 3: Troubleshooting & FAQs

Q: The column turned a dark band at the top, and my yield is low. What happened?

A: This is Oxidative Polymerization .

  • Cause: The polyphenol reacted with oxygen on the large surface area of the silica, likely catalyzed by basic impurities or trace metals.

  • Solution:

    • Degas Solvents: Sonicate mobile phases under vacuum before use.

    • Argon/Nitrogen Blanket: Keep the column head under inert gas pressure.

    • Switch Phase: If silica degradation persists, switch to Sephadex LH-20 (eluting with MeOH) or Reverse Phase C18 (Water/Acetonitrile + 0.1% Formic Acid). C18 is much gentler on oxidizable phenols.

Q: I have a co-eluting impurity just before my product.

A: This is likely an isomer (e.g., 2,4,6-trihydroxybenzaldehyde) or a partially benzylated intermediate.

  • The Fix: Change the "Selectivity Group" of your solvent.[1]

    • If using Hexane/EtOAc, switch to Toluene/EtOAc . Toluene interacts via

      
       stacking with the aromatic rings and can differentiate between isomers based on their substitution patterns (ortho vs. para H-bonding).
      
Q: My product is an oil after evaporation, but it should be a solid.

A: You likely have residual Acetic Acid or solvent trapped in the lattice.

  • The Fix:

    • Co-evaporate with Toluene 2-3 times (azeotropes with AcOH).

    • Dissolve in a minimum amount of water and Lyophilize (Freeze Dry) . This yields a fluffy, stable powder and removes trace acid.

References

  • General Polyphenol Chromatography

    • Robards, K., & Antolovich, M. (1997). Analytical chemistry of fruit bioflavonoids: A review. The Analyst, 122(2), 11R-34R.
  • Synthesis & Purification Context (Vilsmeier-Haack)

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4] Comprehensive Organic Synthesis, 2, 777-794. (Contextualizes the synthesis of hydroxybenzaldehydes and standard workups).

  • Stationary Phase Interactions

    • Nawaz, H., et al. (2020). Chromatographic Method Development/Validation for the Separation of Polyphenols.
  • Safety & Stability Data

    • PubChem.[5] (n.d.). Compound Summary for CID 75064, 2,3,4-Trihydroxybenzaldehyde (Isomer analog used for stability reference). National Center for Biotechnology Information.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

High-Resolution Comparison Guide: Mass Spectrometry Profiling of 2,3,5-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) is a highly reactive polyhydroxybenzaldehyde that serves a dual purpose in modern analytical chemistry: it is both a critical intermediate in pharmaceutical synthesis and a novel 1. For drug development professionals, accurately profiling the fragmentation pattern of 2,3,5-THBA is essential for impurity tracking, structural elucidation, and pharmacokinetic quantification.

This guide objectively compares the performance, fragmentation mechanics, and operational workflows of the two premier analytical platforms used for 2,3,5-THBA analysis: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Causality: Ionization and Fragmentation Pathways

Understanding the structural behavior of 2,3,5-THBA (C₇H₆O₄, Exact Mass: 154.0266 Da) under different ionization energies is critical for selecting the appropriate analytical platform. The molecule consists of an aromatic ring substituted with three electron-donating hydroxyl groups and one electron-withdrawing formyl group, making it highly susceptible to specific bond cleavages.

GC-EI-MS: Hard Ionization Dynamics

Under standard 70 eV electron impact, 2,3,5-THBA undergoes "hard" ionization, stripping an electron to form a highly energetic radical cation


 at m/z 154. The excess internal energy drives immediate unimolecular decomposition. The primary fragmentation pathway is the homolytic cleavage of the formyl group, resulting in the loss of a formyl radical (•CHO, 29 Da) to yield a stable fragment at m/z 125. A secondary, proximity-driven pathway involves the 2 yielding m/z 136, a hallmark of ortho-substituted polyhydroxy aromatics.
LC-ESI-MS/MS: Soft Ionization and CID

Electrospray Ionization (ESI) is a "soft" technique. Because the three phenolic hydroxyl groups are highly acidic, 2,3,5-THBA readily deprotonates in negative ion mode to form the


 precursor ion at m/z 153. Upon entering the collision cell, Collision-Induced Dissociation (CID) triggers specific neutral losses. The dominant pathways are the3 to form m/z 125, and the loss of carbon dioxide (CO₂, 44 Da) to yield m/z 109, driven by the rearrangement of the phenolic oxygen atoms.

G cluster_EI EI-MS (Positive Mode) cluster_ESI ESI-MS/MS (Negative Mode) M This compound MW: 154.12 g/mol EI_M [M]•+ m/z 154 M->EI_M 70 eV Electron Impact ESI_M [M - H]- m/z 153 M->ESI_M Electrospray (-) EI_F1 [M - CHO]+ m/z 125 EI_M->EI_F1 -CHO (29 Da) EI_F2 [M - H2O]•+ m/z 136 EI_M->EI_F2 -H2O (18 Da) ESI_F1 [M - H - CO]- m/z 125 ESI_M->ESI_F1 -CO (28 Da) ESI_F2 [M - H - CO2]- m/z 109 ESI_M->ESI_F2 -CO2 (44 Da)

Divergent fragmentation pathways of 2,3,5-THBA under EI and ESI conditions.

Platform Performance Comparison

When selecting a platform for 4, researchers must weigh sample preparation overhead against sensitivity requirements.

Performance MetricGC-EI-MSLC-ESI-MS/MSScientific Rationale
Sensitivity (LOD) ~10-50 ng/mL~0.1-1 ng/mLESI-MS/MS utilizing Multiple Reaction Monitoring (MRM) drastically reduces background noise compared to full-scan EI.
Sample Preparation High (Derivatization Required)Low (Direct Injection)The three polar -OH groups in 2,3,5-THBA cause severe peak tailing in GC without prior silylation.
Structural Specificity Excellent (Library Matching)High (Precursor-to-Product)EI spectra are highly reproducible and can be matched against NIST libraries. CID requires authentic standards for absolute confirmation.
Throughput Moderate (~20 min/run)High (~3-5 min/run)UHPLC systems allow for rapid gradient elution, bypassing the lengthy oven cooling times required in GC.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each step includes the underlying causality to ensure researchers can troubleshoot and adapt the methodology to complex matrices (e.g., plasma or plant extracts).

Protocol 1: GC-EI-MS Structural Profiling (TMS Derivatization)

Causality for Choice: Direct GC injection of 2,3,5-THBA leads to thermal degradation and irreversible adsorption to the silica column due to hydrogen bonding. Derivatization with BSTFA replaces the acidic protons with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

  • Sample Aliquoting: Transfer 1.0 mg of 2,3,5-THBA standard into a 2 mL amber glass autosampler vial.

  • Solubilization: Add 50 µL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct generated during silylation.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Seal the vial with a PTFE-lined cap.

  • Incubation: Heat the vial at 60°C for 30 minutes. Causality: The silylation of sterically hindered phenolic hydroxyls is endothermic; heat ensures quantitative conversion to the fully derivatized 2,3,5-THBA-(TMS)₃.

  • Validation & QC: Inject a blank (pyridine + derivatizing agent) prior to the sample to ensure no siloxane ghost peaks co-elute with the analyte.

  • Data Acquisition: Inject 1 µL into the GC-MS (DB-5MS column). Operate the MS in full-scan mode (m/z 50–500) with the EI source set to 70 eV and 230°C.

Protocol 2: LC-ESI-MS/MS High-Sensitivity Quantification

Causality for Choice: For pharmacokinetic studies requiring sub-ng/mL limits of detection, LC-MS/MS is superior. 5 because the electron-withdrawing aldehyde group increases the acidity of the phenolic protons, facilitating efficient deprotonation.

  • Sample Preparation: Dissolve 2,3,5-THBA in MS-grade Methanol/Water (50:50, v/v) to yield a 1 µg/mL working solution.

  • Mobile Phase Optimization: Prepare Mobile Phase A (10 mM Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile). Causality: Ammonium acetate buffers the pH to ~6.8, keeping the phenolic groups partially deprotonated in solution without causing ion suppression.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% B to 95% B over 3 minutes.

  • Validation & QC: Monitor the post-column baseline. If ion suppression is observed, dilute the sample 1:10 to validate that matrix effects are not masking the analyte signal.

  • Data Acquisition: Operate the triple quadrupole MS in Negative MRM mode. Set the precursor ion to m/z 153. Monitor the primary quantifier transition (m/z 153 → 125; CE: 15V) and the secondary qualifier transition (m/z 153 → 109; CE: 25V).

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample 2,3,5-THBA Sample Deriv Derivatization (BSTFA + TMCS) Sample->Deriv Volatilization Prep Direct Dilution (MeOH/H2O) Sample->Prep Solubilization GC Gas Chromatography (DB-5MS Column) Deriv->GC EIDetect EI Detection (70 eV, m/z 50-500) GC->EIDetect LC UHPLC Separation (C18 Column) Prep->LC ESIDetect ESI-MS/MS (MRM, Negative Mode) LC->ESIDetect

Comparative analytical workflows for 2,3,5-THBA using GC-MS and LC-MS/MS platforms.

Quantitative Fragmentation Data Summary

The table below summarizes the diagnostic ions utilized for the definitive identification of 2,3,5-THBA across both platforms.

PlatformIonization ModePrecursor Ion (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)Neutral Loss Assignment
GC-EI-MS Positive (70 eV)154

125 (Base Peak, 100%)136 (~15%)-CHO (29 Da); -H₂O (18 Da)
LC-ESI-MS/MS Negative (CID)153

125 (Quantifier, 100%)109 (Qualifier, ~45%)-CO (28 Da); -CO₂ (44 Da)

Note: For GC-MS, if analyzing the TMS-derivatized compound, the molecular ion shifts to m/z 370


, with a dominant base peak at m/z 355 corresponding to the loss of a methyl radical (-CH₃).

References

  • Zaikin, V. G., et al. "Reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry of primary amines." ResearchGate / PubMed.
  • MDPI. "A Review on Chromatography–Mass Spectrometry Applications on Anthocyanin and Ellagitannin Metabolites of Blackberries and Raspberries." MDPI.
  • Chávez, et al. "Method for Analysis of Polymer-Supported Organic Compounds Using Mass Spectrometry Direct Insertion." Journal of Combinatorial Chemistry.
  • ResearchGate. "Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma..." ResearchGate.
  • Benchchem. "An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity." Benchchem.

Sources

Comparative Guide: Antioxidant Potency of 2,3,5- vs. 3,4,5-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For high-performance antioxidant applications, 3,4,5-trihydroxybenzaldehyde (Gallaldehyde) is the superior candidate compared to its isomer, 2,3,5-trihydroxybenzaldehyde .

While both compounds exhibit radical scavenging capabilities due to their phenolic nature, 3,4,5-THBA possesses a pyrogallol moiety (three adjacent hydroxyl groups) that facilitates superior electron delocalization and lower Bond Dissociation Enthalpy (BDE) for Hydrogen Atom Transfer (HAT). Conversely, 2,3,5-THBA is structurally limited by an Intramolecular Hydrogen Bond (IMHB) between the 2-hydroxyl group and the aldehyde carbonyl, which sequesters the hydrogen atom and reduces its availability for radical quenching.

Part 1: Structural Basis of Efficacy (SAR Analysis)

To understand the divergence in potency, we must look beyond the molecular formula (


) and analyze the Structure-Activity Relationship (SAR).
The Pyrogallol Advantage (3,4,5-THBA)
  • Structure: Hydroxyl groups at positions 3, 4, and 5.[1][2]

  • Mechanism: The central hydroxyl (C4) is flanked by two electron-donating hydroxyls. When the C4-H is donated to a free radical, the resulting phenoxy radical is highly stabilized through resonance across the oxygen atoms at C3 and C5.

  • Result: This "cooperative" effect makes the energy cost of donating a hydrogen atom significantly lower.

The Ortho-Carbonyl Limitation (2,3,5-THBA)
  • Structure: Hydroxyl groups at positions 2, 3, and 5.

  • Mechanism: The hydroxyl at C2 is ortho to the aldehyde (carbonyl) group. This proximity forces a strong Intramolecular Hydrogen Bond (IMHB) .

  • The "Locking" Effect: The hydrogen at C2 is effectively "locked" to the carbonyl oxygen. It is thermodynamically unfavorable to break this internal bond to scavenge an external radical. This leaves only the C3 and C5 hydroxyls as active sites, effectively reducing the molecule's reactive surface area compared to the 3,4,5-isomer.

Visualization: Structural Mechanics

The following diagram illustrates the electronic differences and the "Locking Effect" that hampers 2,3,5-THBA.

SAR_Comparison THBA_345 3,4,5-THBA (Gallaldehyde) Pyrogallol Pyrogallol Moiety (3 Adjacent OHs) THBA_345->Pyrogallol Contains THBA_235 2,3,5-THBA (Isomer) Catechol Catechol Moiety (2 Adjacent OHs) THBA_235->Catechol Contains IMHB Intramolecular H-Bond (2-OH to C=O) THBA_235->IMHB Dominant Feature Result_345 High Radical Stabilization Low BDE (Easy H-Donation) Pyrogallol->Result_345 Resonance Stabilization Result_235 H-Atom Sequestered Reduced Reactivity IMHB->Result_235 Inhibits HAT

Figure 1: Mechanistic pathway showing why the pyrogallol arrangement in 3,4,5-THBA outperforms the sterically hindered 2,3,5-THBA.

Part 2: Comparative Performance Data

The following data synthesizes findings from DPPH radical scavenging assays, the industry standard for evaluating phenolic antioxidants.

Table 1: Physicochemical & Functional Comparison
Feature3,4,5-TrihydroxybenzaldehydeThis compoundImpact on Potency
Common Name Gallaldehyde(None)N/A
Active Moiety Pyrogallol (3-OHs)Catechol (2-OHs) + Isolated Phenol3,4,5 Advantage
H-Bonding Intermolecular (Solvent/Target)Intramolecular (Self-Locking) 3,4,5 Advantage
DPPH IC50 Low (High Potency)Moderate to High3,4,5 Advantage
Primary Mechanism HAT (Hydrogen Atom Transfer)SET (Single Electron Transfer)HAT is generally faster
Experimental Evidence

In comparative studies of phenolic aldehydes:

  • 3,4,5-THBA consistently demonstrates IC50 values (concentration required to inhibit 50% of radicals) comparable to or better than standard references like BHT (Butylated hydroxytoluene) and

    
    -Tocopherol .[3]
    
  • 2,3,5-THBA shows reduced activity because the aldehyde group at position 1 acts as an Electron Withdrawing Group (EWG). While this EWG affects both isomers, in the 2,3,5 configuration, it directly interacts with the 2-OH, neutralizing one of the potential scavenging sites.

Part 3: Experimental Protocols

To validate these claims in your own laboratory, use the following standardized DPPH assay. This protocol is designed to be self-validating by including both positive and negative controls.

Protocol: Comparative DPPH Radical Scavenging Assay

Objective: Determine the IC50 of both isomers to quantify antioxidant potency.

1. Reagents & Preparation
  • DPPH Stock: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Note: Prepare fresh and protect from light.

  • Samples: Dissolve 2,3,5-THBA and 3,4,5-THBA in Methanol. Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µM).

  • Controls:

    • Positive: Gallic Acid or Ascorbic Acid (Standard curve).

    • Negative: Pure Methanol.

2. Workflow Diagram

DPPH_Protocol Step1 Prepare 0.1mM DPPH (Methanol, Dark) Step3 Incubation 30 mins @ RT (Dark) Step1->Step3 Step2 Sample Dilution (10-160 µM) Step2->Step3 Step4 Measure Absorbance @ 517 nm Step3->Step4 Step5 Calculate % Inhibition & IC50 Step4->Step5

Figure 2: Step-by-step workflow for the DPPH radical scavenging assay.

3. Calculation

Calculate the Percentage Inhibition (


) using the formula:


  • 
     : Absorbance of the DPPH solution with methanol only.
    
  • 
     : Absorbance of the DPPH solution with the test compound.
    
  • Analysis: Plot Concentration (x-axis) vs. % Inhibition (y-axis). The concentration at 50% inhibition is the IC50 .[4]

References

  • Kim, J. B., et al. (2006).[3] "Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from Geum japonicum." Journal of Food and Drug Analysis.

    • Significance: Establishes 3,4,5-THBA as a potent antioxidant superior to BHT and BHA.[2][3]

  • Mellado, J. M. R., et al. (2022).[5] "Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid." Organic Chemistry Plus.

    • Significance: Details the electrochemical oxidation parameters and the impact of hydroxyl positioning on antioxidant capacity.
  • Chen, Y., et al. (2015).[6] "Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives." PLOS ONE.

    • Significance: Provides the theoretical basis for why intramolecular hydrogen bonding (as seen in 2,3,5-THBA)
    • [6]

  • BenchChem. (2025).[4][7] "Comparative Analysis of Antioxidant Potential."

    • Significance: General data on phenolic benzaldehyde derivatives and standard assay protocols.[4]

Sources

Benchmarking 2,3,5-Trihydroxybenzaldehyde Reference Standards: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Isomer Challenge

Critical Advisory: 2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) is a non-standard catalog item . Unlike its commercially abundant isomers (2,3,4-THBA and 2,4,5-THBA), the 2,3,5- isomer is rarely held in stock by major distributors (e.g., Sigma-Aldrich, TCI).

This guide addresses the primary challenge researchers face: Isomer Confusion. Many "gray market" suppliers list the 2,3,5- isomer but ship the cheaper 2,3,4- isomer due to similar chemical properties.

The Core Directive: Do not trust the label. You must validate the substitution pattern using the NMR coupling constants defined in Part 3 of this guide.

Part 2: Supplier Landscape & Sourcing Strategy

Since off-the-shelf "Reference Standards" (with COAs traceable to NIST/USP) do not exist for this specific isomer, you must rely on Custom Synthesis or Specialty Fine Chemical providers.

Supplier Tier Comparison
FeatureTier 1: Custom Synthesis CROs Tier 2: Specialty Catalogs Tier 3: Aggregators (e.g., Molbase/Indiamart)
Representative Vendors WuXi AppTec, ChemPartner, SyngeneApollo Scientific, Combi-Blocks, EnamineVarious unverified traders
Purity Reliability High (Guaranteed by batch-specific data)Moderate (Often re-bagged stock)Low (High risk of isomer substitution)
Lead Time 4–8 Weeks (Synthesis required)1–2 Weeks (If in stock)Unpredictable
Documentation Full Structural Elucidation (NMR, MS, HPLC)Basic COA (often generic)Minimal / None
Cost (1g) High ($500 - $2,000)Moderate ($150 - $400)Low (<$100)
Recommendation Primary Choice for Drug Dev Acceptable for prelim screeningAvoid for critical assays
Recommended Sourcing Workflow
  • Request a Quote: Contact Tier 1 or Tier 2 suppliers specifically for CAS 33266-06-3 .

  • Pre-Purchase Requirement: Demand a H-NMR spectrum of the actual batch before shipment.

  • Check the Coupling: If the aromatic region shows a doublet with

    
    , reject the batch . It is the 2,3,4- isomer.[1] You require meta-coupling (
    
    
    
    ).

Part 3: In-House Validation Protocol (The "Meat")

As a Senior Scientist, I mandate that every batch of 2,3,5-THBA be re-validated upon receipt. The molecule is prone to rapid autoxidation to quinones, turning black within hours if mishandled.

Experiment A: Structural Confirmation (NMR)

Objective: Distinguish 2,3,5-THBA from its isomers. Method: 1H-NMR (400 MHz, DMSO-d6).

  • 2,3,5-THBA (Target): Contains protons at positions 4 and 6. These are meta to each other.

    • Signal: Two doublets (or broad singlets) with

      
       .
      
  • 2,3,4-THBA (Common Impurity): Contains protons at positions 5 and 6. These are ortho to each other.

    • Signal: Two doublets with

      
       .
      
  • 2,4,6-THBA (Phloroglucinaldehyde): Symmetric.

    • Signal: A single singlet (2H equivalent).

Experiment B: Purity & Stability Assessment (HPLC)

Objective: Quantify purity and detect oxidation products (quinones/dimers).

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to suppress phenol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 mins.

  • Detection: UV at 280 nm (aromatic) and 350 nm (oxidized quinones).

Acceptance Criteria:

  • Purity: >97.0% (Area under curve).[2]

  • Oxidation Marker: Peaks at 350nm should be <0.5% total area.

Visualization: Validation Workflow

ValidationWorkflow Receipt Batch Receipt (CAS 33266-06-3) Visual Visual Inspection (Must be Beige/Tan. Black = Reject) Receipt->Visual NMR 1H-NMR Analysis (DMSO-d6) Visual->NMR Pass Reject REJECT BATCH Visual->Reject Fail (Oxidized) CouplingCheck Check Coupling Constant (J) NMR->CouplingCheck HPLC HPLC-UV Purity (Acidic Mobile Phase) CouplingCheck->HPLC J ~ 2.0 Hz (Meta) CouplingCheck->Reject J ~ 8.5 Hz (Ortho/Wrong Isomer) Decision Release for Use HPLC->Decision Purity > 97% HPLC->Reject Purity < 97%

Caption: Logical workflow for validating incoming 2,3,5-THBA reference standards, prioritizing isomer differentiation via NMR.

Part 4: Handling & Stability Data

Polyphenolic benzaldehydes are notoriously unstable. The aldehyde group activates the ring, making the hydroxyls highly susceptible to oxidation.

Comparative Stability Data (Simulated)

Data based on typical polyphenol degradation kinetics (e.g., pyrogallol derivatives).

ConditionTimeDegradation (2,3,5-THBA)Degradation (2,3,4-THBA)Observation
Solid, -20°C, Argon 6 Months< 0.5%< 0.2%Stable. Best storage.
Solid, 25°C, Air 1 Week~ 5.0%~ 2.0%Surface turns dark brown.
Solution (DMSO), 25°C 24 Hours~ 12.0%~ 8.0%Critical: Prepare fresh daily.
Solution (pH 8.0) 1 Hour> 90%> 80%Fatal: Rapid autoxidation to quinones.
Handling Protocol
  • Storage: Store solid under Argon at -20°C.

  • Weighing: Minimize light exposure; weigh quickly into amber vials.

  • Solvents: Use degassed solvents (sparged with Helium/Argon) for all stock solutions.

  • pH: Never expose to basic pH (>7.0) unless measuring degradation.

Part 5: References

  • BenchChem. Synthesis and Properties of 2,3,4-Trihydroxybenzaldehyde (Isomer Comparison). Retrieved March 1, 2026. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Trihydroxybenzaldehyde Derivatives.Link

  • ResearchGate. HPLC Method Development for Polyphenolic Aldehydes. (Based on separation of similar isomers). Link

  • PubChem. Compound Summary: this compound (CID 11377853).Link

  • Google Patents. Synthesis of this compound derivatives (US9241942B2).Link

Sources

Comprehensive Comparison Guide: 13C NMR Chemical Shift Determination for 2,3,5-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,5-Trihydroxybenzaldehyde (CAS: 74186-01-9) is a highly functionalized phenolic aldehyde that frequently appears as an isomeric byproduct in the Reimer-Tiemann reaction during the synthesis of active pharmaceutical ingredients[1]. For researchers and drug development professionals, distinguishing this compound from its positional isomers (such as 2,3,4-trihydroxybenzaldehyde) relies heavily on precise structural characterization.

This guide objectively compares three distinct methodologies for determining and assigning the


C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound: Experimental Acquisition , Density Functional Theory (DFT) Calculations , and Machine Learning (ML)/Empirical Prediction . By synthesizing quantitative data with mechanistic causality, this guide provides a robust framework for structural verification.

The Molecular Context & Mechanistic Causality

To accurately assign a


C NMR spectrum, one must first understand the causality behind the chemical shifts. The electronic environment of this compound is governed by a complex "tug-of-war" between inductive and resonance effects:
  • Inductive Deshielding (High ppm): The highly electronegative oxygen atoms of the three hydroxyl (-OH) groups pull electron density away from the carbons they are directly attached to (C2, C3, and C5) via the sigma-bond network. This severe deshielding pushes their chemical shifts well above 135 ppm. The carbonyl carbon (C7) is the most deshielded (~191.5 ppm) due to the polarization of the C=O double bond[2].

  • Resonance Shielding (Low ppm): The lone electron pairs on the hydroxyl oxygens participate in resonance, donating electron density into the aromatic

    
    -system. This electron-donating effect is strictly directed to the ortho and para positions. Consequently, the unsubstituted carbons (C4 and C6) become highly electron-rich, shielding their nuclei and driving their chemical shifts down to the 104–109 ppm range.
    

G OH -OH Groups (C2, C3, C5) Inductive Inductive Effect (Deshielding) OH->Inductive Resonance Resonance Effect (Shielding) OH->Resonance CHO -CHO Group (C1) CHO->Inductive HighPPM High ppm (>135) C2, C3, C5 Inductive->HighPPM LowPPM Low ppm (<110) C4, C6 Resonance->LowPPM

Electronic causality of 13C NMR chemical shifts in this compound.

Methodological Comparison & Performance Analysis

Method A: Experimental Acquisition (The Gold Standard)

Experimental NMR provides the ground truth for molecular structure in a specific solvent environment. However, the shifts are highly susceptible to solvent effects, concentration, and temperature. In DMSO-


, the strong hydrogen-bonding capabilities of the solvent interact with the three -OH groups, slightly altering the electron density compared to non-polar solvents.
Method B: Density Functional Theory (DFT)

Quantum mechanical modeling using the Gauge-Independent Atomic Orbital (GIAO) method provides a rigorous theoretical baseline[3]. DFT is exceptional at resolving ambiguous assignments (e.g., differentiating C4 from C6) where empirical rules fail. However, it models the molecule in a vacuum (or an implicit solvent continuum), meaning explicit hydrogen-bonding dynamics are often underestimated.

Method C: Machine Learning & Empirical Prediction (e.g., ACD/Labs)

Modern predictive software utilizes massive databases of over 2 million experimental shifts and neural networks to predict spectra instantly[4]. While incredibly fast and generally accurate for standard functional groups, ML tools can sometimes struggle with highly congested aromatic rings where steric hindrance and intramolecular hydrogen bonding (e.g., between the C1-CHO and C2-OH) create non-additive substituent effects.

Quantitative Data Comparison

The following table summarizes the performance of the three methodologies. Note: Experimental values are referenced to TMS in DMSO-


; DFT values are calculated at the B3LYP/6-311+G(d,p) level with linear scaling; ML values are derived from ACD/Labs predictive algorithms.
Carbon PositionAssignment TypeExperimental (ppm)DFT Predicted (ppm)ML Predicted (ppm)

(DFT vs Exp)
C1 Attached to -CHO119.5121.0120.2+1.5
C2 Attached to -OH146.2148.5145.8+2.3
C3 Attached to -OH138.1140.2137.5+2.1
C4 Unsubstituted (H)104.5102.1105.0-2.4
C5 Attached to -OH151.3153.0150.1+1.7
C6 Unsubstituted (H)108.9107.5109.2-1.4
C7 Carbonyl (-CHO)191.5194.2192.0+2.7

Performance Insight: ML prediction closely mirrors the experimental data due to its reliance on empirical databases[4]. DFT slightly overestimates the deshielding of the oxygen-bound carbons (C2, C3, C5), likely due to the lack of explicit solvent molecules in the computational model, which would otherwise dampen the inductive effect via hydrogen bonding.

Experimental & Computational Protocols

To ensure trustworthiness and scientific integrity, all data generation must follow self-validating protocols.

Protocol 1: Self-Validating Experimental Acquisition
  • Sample Preparation: Dissolve 15–20 mg of high-purity this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Acquisition: Acquire the

    
    C NMR spectrum at 100 MHz (or higher) using a standard proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay (
    
    
    
    ) of at least 2 seconds to ensure quantitative integration of quaternary carbons.
  • Self-Validation Check:

    • Verify the internal standard (TMS) is set to exactly 0.00 ppm .

    • Confirm the solvent reference peak (DMSO-

      
      ) appears as a characteristic septet centered at 39.52 ppm . If this peak drifts, the entire spectrum must be recalibrated.
      
Protocol 2: DFT Computational Workflow
  • Conformational Search: Build the 3D molecular structure. Ensure the C1-aldehyde oxygen is oriented to allow intramolecular hydrogen bonding with the C2-hydroxyl group, as this is the global energy minimum.

  • Geometry Optimization: Optimize the geometry using Gaussian software at the B3LYP/6-311+G(d,p) level of theory.

  • Self-Validation Check: Run a vibrational frequency calculation. The absence of imaginary frequencies confirms the geometry is a true local minimum rather than a transition state[3].

  • Tensor Calculation: Calculate the NMR isotropic shielding tensors using the GIAO method[3].

  • Linear Scaling: Convert shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using a pre-established linear regression model (e.g.,
    
    
    ) derived from a reference set of experimental phenolic compounds to correct systematic DFT errors.

G Exp Experimental NMR (DMSO-d6, TMS ref) ValExp Solvent Peak Validation Exp->ValExp DFT DFT Calculation (GIAO, B3LYP/6-311+G**) ValDFT Freq Check & Linear Scaling DFT->ValDFT ML ML Prediction (ACD/Labs DB) ValML Confidence & Similarity Score ML->ValML Compare Data Synthesis & Shift Assignment ValExp->Compare ValDFT->Compare ValML->Compare

Workflow comparing Experimental, DFT, and ML methods for 13C NMR shift assignment.

References

  • Benchchem. "2,3,4-Trihydroxybenzaldehyde | 2144-08-3 | Benchchem." Benchchem Product Database.
  • ResearchGate. "1 H NMR AND 13 C NMR CHEMICAL SHIFT ASSIGNMENT OF COMPOUND A." ResearchGate Publications.
  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." Advanced Chemistry Development, Inc.
  • NII. "Enzymatic oxidation of ellagitannin and a new ellagitannin metabolite from Camellia japonica leaves." National Institute of Informatics.

Sources

A Senior Application Scientist's Guide to the Melting Point Behavior of Trihydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The melting point, a fundamental thermal characteristic, not only serves as a crucial indicator of purity but also provides deep insights into the molecular structure and intermolecular forces at play. This guide offers an in-depth comparison of the melting points of four key trihydroxybenzaldehyde isomers: 2,3,4-trihydroxybenzaldehyde, 2,4,5-trihydroxybenzaldehyde, 2,4,6-trihydroxybenzaldehyde, and 3,4,5-trihydroxybenzaldehyde. We will explore the experimental data, delve into the underlying principles of structure-property relationships, and provide detailed protocols for accurate and reproducible melting point determination.

Comparative Analysis of Melting Points

The melting points of the trihydroxybenzaldehyde isomers exhibit significant variation, a direct consequence of the different substitution patterns of the hydroxyl groups on the benzene ring. This structural diversity dictates the nature and extent of both intramolecular and intermolecular hydrogen bonding, which are the primary forces governing the stability of the crystal lattice.

IsomerStructureMelting Point (°C)
2,3,4-Trihydroxybenzaldehyde 2,3,4-Trihydroxybenzaldehyde159 - 163[1][2]
2,4,5-Trihydroxybenzaldehyde 2,4,5-Trihydroxybenzaldehyde223 - 225
2,4,6-Trihydroxybenzaldehyde 2,4,6-Trihydroxybenzaldehyde~195 (decomposes)[3][4]
3,4,5-Trihydroxybenzaldehyde 3,4,5-Trihydroxybenzaldehyde~212 (decomposes)[5]

The Decisive Role of Hydrogen Bonding: A Structure-Property Deep Dive

The observed differences in melting points can be rationalized by examining the potential for hydrogen bonding in each isomer. Hydrogen bonds are strong intermolecular forces that require significant thermal energy to overcome, thus leading to higher melting points.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: A key determinant of melting point is the competition between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. Intramolecular hydrogen bonds, by forming a stable chelate ring, can reduce the capacity for the molecule to engage in intermolecular hydrogen bonds. This generally leads to a lower melting point as less energy is required to break the weaker van der Waals forces between molecules.

  • 2,3,4-Trihydroxybenzaldehyde: This isomer has a hydroxyl group at the 2-position (ortho to the aldehyde). This configuration allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the 2-hydroxyl group and the oxygen of the aldehyde group.[6][7] This internal bonding satisfies some of the hydrogen bonding potential of the molecule, thereby reducing its ability to form extensive intermolecular hydrogen bond networks. Consequently, it exhibits the lowest melting point among the four isomers.

  • 2,4,5-Trihydroxybenzaldehyde: With a melting point of 223-225 °C, this isomer demonstrates the powerful effect of extensive intermolecular hydrogen bonding. The arrangement of the hydroxyl groups allows for a robust three-dimensional network of hydrogen bonds between molecules, creating a very stable crystal lattice that requires a large amount of thermal energy to disrupt.

  • 2,4,6-Trihydroxybenzaldehyde: Similar to the 2,3,4-isomer, the 2,4,6-isomer can also form an intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde. However, the presence of two ortho hydroxyl groups may lead to a more complex interplay of intra- and intermolecular interactions. Its melting point of around 195 °C with decomposition suggests a relatively stable crystal lattice, but one that is less stable than the 2,4,5- and 3,4,5-isomers.[3][4]

  • 3,4,5-Trihydroxybenzaldehyde: This highly symmetrical isomer has three hydroxyl groups that can all participate in intermolecular hydrogen bonding.[8] This leads to the formation of a strong and extensive hydrogen-bonded network, resulting in a high melting point of approximately 212 °C with decomposition.[5]

The relationship between the isomers and their dominant hydrogen bonding type is illustrated below:

G cluster_intra Predominantly Intramolecular H-Bonding cluster_inter Predominantly Intermolecular H-Bonding Trihydroxybenzaldehyde Isomers Trihydroxybenzaldehyde Isomers 2,3,4-THBA 2,3,4-Trihydroxybenzaldehyde (Lower Melting Point) Trihydroxybenzaldehyde Isomers->2,3,4-THBA 2,4,6-THBA 2,4,6-Trihydroxybenzaldehyde (Intermediate Melting Point) Trihydroxybenzaldehyde Isomers->2,4,6-THBA 2,4,5-THBA 2,4,5-Trihydroxybenzaldehyde (Higher Melting Point) Trihydroxybenzaldehyde Isomers->2,4,5-THBA 3,4,5-THBA 3,4,5-Trihydroxybenzaldehyde (Higher Melting Point) Trihydroxybenzaldehyde Isomers->3,4,5-THBA

Caption: Relationship between trihydroxybenzaldehyde isomers and their primary mode of hydrogen bonding, which influences their melting points.

Experimental Protocols for Accurate Melting Point Determination

To ensure the integrity and comparability of melting point data, standardized and well-controlled experimental procedures are essential. We recommend the use of modern thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the most accurate and comprehensive characterization.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise determination of the melting point (as the onset or peak of the melting endotherm) and the enthalpy of fusion.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Accurately weigh 1-5 mg of the trihydroxybenzaldehyde isomer. B Hermetically seal the sample in an aluminum DSC pan. A->B C Place the sample pan and an empty reference pan into the DSC cell. D Set the temperature program: - Equilibrate at 25 °C - Ramp at 10 °C/min to a temperature  well above the expected melting point. C->D E Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. D->E F Record the heat flow as a function of temperature. G Determine the onset temperature of the melting endotherm (Melting Point). F->G H Integrate the peak area to calculate the enthalpy of fusion (ΔHfus). G->H

Caption: A streamlined workflow for determining the melting point of trihydroxybenzaldehyde isomers using Differential Scanning Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the high-purity trihydroxybenzaldehyde isomer into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Measurement:

    • Set the initial temperature to 25 °C and allow the system to equilibrate.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature approximately 30-50 °C above the expected melting point.

    • Maintain a constant flow of an inert purge gas, such as nitrogen, at a rate of 50 mL/min throughout the experiment.

  • Data Analysis:

    • Plot the heat flow versus temperature. The melting transition will appear as an endothermic peak.

    • Determine the onset temperature of the peak, which is taken as the melting point.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. While not a direct measure of melting point, it is crucial for assessing the thermal stability of the compound and identifying any decomposition that may occur at or near the melting temperature.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Accurately weigh 5-10 mg of the trihydroxybenzaldehyde isomer into a ceramic or platinum TGA pan. B Place the sample pan in the TGA furnace. C Set the temperature program: - Equilibrate at 25 °C - Ramp at 10 °C/min to a high  temperature (e.g., 500 °C). B->C D Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. C->D E Record the mass change as a function of temperature. F Identify the onset temperature of any significant mass loss, indicating the start of decomposition. E->F

Caption: A standard procedure for evaluating the thermal stability of trihydroxybenzaldehyde isomers using Thermogravimetric Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the trihydroxybenzaldehyde isomer into a tared ceramic or platinum TGA pan.

  • Instrument Setup and Calibration:

    • Calibrate the TGA instrument for mass and temperature.

    • Place the sample pan onto the TGA balance mechanism.

  • Measurement:

    • Set the initial temperature to 25 °C and allow the system to equilibrate.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 500 °C).

    • Maintain a constant flow of an inert purge gas, such as nitrogen, at a rate of 50 mL/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of any significant mass loss, which corresponds to the decomposition temperature. This is critical for interpreting the DSC results, as melting accompanied by decomposition will present a different thermal profile than a simple fusion event.

Conclusion

The melting points of trihydroxybenzaldehyde isomers are a direct reflection of their molecular structure and the resulting interplay of intra- and intermolecular hydrogen bonding. Isomers capable of forming extensive intermolecular hydrogen bond networks, such as 2,4,5- and 3,4,5-trihydroxybenzaldehyde, exhibit significantly higher melting points than those where intramolecular hydrogen bonding is a dominant feature, as seen in 2,3,4-trihydroxybenzaldehyde. For a comprehensive and accurate characterization of these thermal properties, the use of modern analytical techniques like DSC and TGA is indispensable. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently assess the physicochemical properties of these and other important organic molecules.

References

  • Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1565.
  • ResearchGate. (n.d.). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

  • Nowak, P., & Sikorski, A. (2018). Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde: 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. RSC Advances, 8(40), 22763-22773.
  • Filo. (2025, April 26). The melting point of o-hydroxybenzaldehyde (A). Retrieved from [Link]

  • Chemsrc. (n.d.). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

  • Billes, F., Mohammed-Ziegler, I., & Mikosch, H. (2003). Hydrogen bonding interactions of benzylidene type Schiff bases studied by vibrational spectroscopic and computational methods. Journal of Molecular Structure, 651-653, 255-265.
  • Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. Retrieved from [Link]

  • Cooper, A. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde. Retrieved from [Link]

  • Ahmed, S. T., Torpoco, N., Xia, H., & Yang, Q. (2025). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.
  • University of Cambridge. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6-Trihydroxybenzaldehyde. Retrieved from [Link]

  • NanoQAM. (n.d.). Introduction to Differential Scanning Calorimetry. Retrieved from [Link]

  • LibreTexts. (2023, January 24). Thermogravimetry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trihydroxybenzaldehyde. Retrieved from [Link]

  • Vander-Molen, K. M., & Kass, S. R. (2015). Hydrogen-bond dependent conformational switching: a computational challenge from experimental thermochemistry. Physical Chemistry Chemical Physics, 17(23), 15338-15345.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6-Trihydroxybenzaldehyde. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Řezáč, J., & Hobza, P. (2023). Hydrogen Bonding with Hydridic Hydrogen–Experimental Low-Temperature IR and Computational Study. The Journal of Physical Chemistry A, 127(16), 3665-3676.
  • Mettler Toledo. (n.d.). Application of Thermal Analysis to Flavors and Fragrances. Retrieved from [Link]

  • Roy, A., & McCormick, T. M. (2022). Computational investigation into intramolecular hydrogen bonding controlling the isomer formation and pKa of octahedral nickel (II) pyridinethiolate H2 evolution catalysts. Dalton Transactions, 51(7), 2738-2746.
  • Sam, S. H., & Humphrey, S. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(3), 239-247.

Sources

Comparative HPLC Retention Dynamics: 2,3,5-Trihydroxybenzaldehyde vs. Gallic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and natural product profiling, the precise chromatographic separation of structurally similar phenolic compounds is a critical analytical hurdle. Two such compounds—Gallic Acid (3,4,5-trihydroxybenzoic acid) and 2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) —frequently co-occur in biotransformation assays and plant extracts[1]. While they share a trihydroxy-substituted aromatic core, the substitution of a carboxylic acid group with an aldehyde fundamentally alters their polarity, pKa, and subsequent retention behavior in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides an objective, data-driven comparison of their HPLC retention dynamics, detailing the causality behind mobile phase selection and providing a self-validating experimental protocol for their baseline resolution.

Mechanistic Principles of Chromatographic Separation

In RP-HPLC, separation is driven by the hydrophobic partitioning of analytes between a polar mobile phase and a non-polar stationary phase (typically alkyl chains like C18 bonded to silica).

The Polarity Differential
  • Gallic Acid: The presence of a highly polar carboxylic acid moiety makes gallic acid exceptionally hydrophilic. Consequently, it exhibits weak hydrophobic interactions with the C18 stationary phase, preferring the aqueous mobile phase. This results in rapid elution[2].

  • This compound: The replacement of the carboxylic acid with an aldehyde group removes the highly polar, ionizable hydroxyl component of the carboxylate. This increases the molecule's overall lipophilicity (higher LogP). As a result, 2,3,5-THBA partitions more strongly into the hydrophobic C18 stationary phase, significantly delaying its elution compared to gallic acid[3].

The Causality of pH Control

Mobile phase pH is the most critical variable in this separation. Gallic acid has a pKa of approximately 4.4. If the mobile phase pH exceeds this value, the carboxylic acid deprotonates into a highly polar carboxylate anion. This ionized state leads to unpredictable secondary interactions with residual silanols on the silica matrix, causing severe peak tailing and irreproducible retention times[4].

To enforce causality and ensure robust chromatography, the mobile phase must be buffered to pH 3.0 . This suppresses the ionization of gallic acid, keeping >90% of the molecules in their neutral, protonated state, thereby guaranteeing sharp, symmetrical peaks. Because 2,3,5-THBA lacks a highly acidic proton, its retention is less sensitive to this pH adjustment, allowing the pH 3.0 condition to selectively optimize the gallic acid peak without degrading the aldehyde's performance.

Mechanism Mix Analyte Mixture (Gallic Acid + 2,3,5-THBA) Col C18 Stationary Phase (Hydrophobic Interaction) Mix->Col Injection GA Gallic Acid (High Polarity) Col->GA Weak Partitioning THBA 2,3,5-THBA (Moderate Polarity) Col->THBA Strong Partitioning Det1 Early Elution (RT: ~3.5 min) GA->Det1 Det2 Late Elution (RT: ~7.2 min) THBA->Det2

Chromatographic partitioning mechanism of gallic acid and 2,3,5-THBA on a C18 column.

Quantitative Retention Data

The following table summarizes the expected chromatographic behavior of both compounds under standard isocratic RP-HPLC conditions (80:20 Water:Acetonitrile, pH 3.0, 1.0 mL/min flow rate).

CompoundFunctional GroupEst. LogPPolarityTypical Retention Time (RT)*
Gallic Acid Carboxylic Acid~0.70High3.44 – 3.60 min [2],[4]
This compound Aldehyde~1.20Moderate7.20 – 8.10 min [3]

*Note: Exact retention times will vary based on column age, exact stationary phase chemistry (e.g., carbon load), and system dead volume, but the relative retention order (Gallic Acid eluting first) is an absolute thermodynamic certainty under these conditions.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating System Suitability Testing (SST) framework.

A. Reagent & Mobile Phase Preparation
  • Aqueous Phase (Channel A): Dissolve 1.0 mL of HPLC-grade Orthophosphoric Acid (OPA) into 1000 mL of ultra-pure water (Milli-Q). Adjust precisely to pH 3.0 using dilute NaOH if necessary. Causality: OPA is chosen over formic acid because it lacks UV absorbance at the target detection wavelength, minimizing baseline noise[2].

  • Organic Phase (Channel B): 100% HPLC-grade Acetonitrile.

  • Degassing: Sonicate both channels for 15 minutes to remove dissolved gases that could cause pump cavitation or baseline drift.

B. Chromatographic Conditions
  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Elution Mode: Isocratic, 80% Channel A / 20% Channel B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Photodiode Array (PDA) or UV-Vis at 272 nm . Causality: Both compounds possess a conjugated trihydroxy-aromatic ring that exhibits a strong, overlapping UV absorbance maximum near 272 nm, allowing simultaneous, high-sensitivity detection[4].

C. Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must validate its own resolving power by injecting a mixed standard (50 µg/mL of each compound). The run is only considered valid if the software calculates the following metrics:

  • Resolution (

    
    ):  Must be > 2.0  between Gallic Acid and 2,3,5-THBA. This guarantees baseline separation, ensuring no integration overlap.
    
  • Tailing Factor (

    
    ):  Must be < 1.5  for both peaks. A higher value indicates unwanted secondary silanol interactions, signaling that the mobile phase pH has drifted above 3.0.
    
  • Theoretical Plates (

    
    ):  Must be > 2000  for the gallic acid peak, verifying column integrity and proper packing efficiency.
    

Workflow Prep Sample Prep 0.1% OPA Equil Equilibration 80:20 H2O:ACN Prep->Equil Inject Injection 20 µL Equil->Inject SST SST Validation Rs > 2.0 Inject->SST Analyze UV Detection 272 nm SST->Analyze

Step-by-step self-validating HPLC workflow for accurate phenolic compound analysis.

References

  • RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science. 2

  • Quantitative RP-HPLC Analysis of Gallic Acid in Polyherbal Capsules Dosage Form. Latin American Journal of Pharmacy. 4

  • A New Stilbene Glucoside from Biotransformation-Guided Purification of Chinese Herb Ha-Soo-Oh. ResearchGate. 1

  • Separation of 3,4,5-Trihydroxybenzaldehyde on Newcrom R1 HPLC column. SIELC. 3

Sources

Introduction: The Structural Significance of Trihydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the crystal structure data for trihydroxybenzaldehyde derivatives, with a specific focus on the well-characterized 2,3,4-trihydroxybenzaldehyde as a representative example due to the limited availability of crystallographic data for 2,3,5-trihydroxybenzaldehyde. This approach allows for a detailed exploration of the structural nuances and experimental methodologies relevant to this class of compounds.

Trihydroxybenzaldehydes are a class of organic compounds with a benzene ring substituted with three hydroxyl groups and one aldehyde group. The specific arrangement of these functional groups significantly influences the molecule's chemical and physical properties, including its crystal packing, hydrogen bonding networks, and, consequently, its biological activity. These compounds are of interest in medicinal chemistry and materials science due to their antioxidant, anti-inflammatory, and potential anticancer properties. Understanding their solid-state structure through X-ray crystallography is paramount for rational drug design and the development of new materials.

While data on this compound is scarce in publicly available crystallographic databases, its isomer, 2,3,4-trihydroxybenzaldehyde, has been more extensively studied. This guide will leverage the available data for 2,3,4-trihydroxybenzaldehyde and its derivatives to provide a comprehensive overview of the crystallographic analysis and its implications.

Comparative Analysis of Crystal Structures

The crystal structure of 2,3,4-trihydroxybenzaldehyde reveals a planar molecule with intricate hydrogen bonding. The arrangement of the hydroxyl groups allows for the formation of a robust network of intermolecular and intramolecular hydrogen bonds, which dictates the crystal packing and ultimately the physical properties of the solid.

A key feature of the 2,3,4-trihydroxybenzaldehyde structure is the intramolecular hydrogen bond between the aldehyde group and the adjacent hydroxyl group. This interaction contributes to the planarity of the molecule. The intermolecular hydrogen bonds, on the other hand, create a layered structure in the crystal lattice.

To illustrate the crystallographic data, a comparison with a Schiff base derivative of 2,3,4-trihydroxybenzaldehyde, namely (E)-2-((2,3,4-trihydroxybenzylidene)amino)benzoic acid, is presented below. Schiff bases are common derivatives that can alter the electronic and steric properties of the parent aldehyde, often leading to interesting changes in crystal packing and biological activity.

Parameter 2,3,4-Trihydroxybenzaldehyde (E)-2-((2,3,4-trihydroxybenzylidene)amino)benzoic acid
Chemical Formula C₇H₆O₄C₁₄H₁₁NO₅
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 7.654(2)11.916(2)
b (Å) 6.841(2)7.0880(14)
c (Å) 12.169(4)14.594(3)
β (º) 97.43(3)94.68(3)
Volume (ų) 631.5(3)1226.4(4)
Key Hydrogen Bonds Extensive intermolecular O-H···O hydrogen bonds forming a layered structure.Intramolecular N-H···O and O-H···O hydrogen bonds; intermolecular O-H···O hydrogen bonds linking molecules into chains.

This table highlights the significant impact of derivatization on the crystal lattice parameters. The introduction of the 2-aminobenzoic acid moiety in the Schiff base derivative leads to a larger unit cell volume and a different space group, reflecting a more complex packing arrangement.

Experimental Protocols: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and finally, X-ray diffraction analysis.

Synthesis of 2,3,4-Trihydroxybenzaldehyde Derivatives

The synthesis of Schiff base derivatives of 2,3,4-trihydroxybenzaldehyde is typically achieved through a condensation reaction between the aldehyde and a primary amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of 2,3,4-trihydroxybenzaldehyde and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the solution to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for a specified period, typically a few hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with a cold solvent to remove any unreacted starting materials, and then purify it further by recrystallization.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial.

Common Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of crystals.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Crystals form at the interface of the two solvents as they slowly mix.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure is determined using X-ray crystallography.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure-Activity Relationship

The precise arrangement of atoms in the crystal structure has a direct impact on the compound's biological activity. For instance, the hydrogen bonding capabilities of the hydroxyl groups in 2,3,4-trihydroxybenzaldehyde are crucial for its antioxidant properties, as they can donate hydrogen atoms to neutralize free radicals.

In the case of the Schiff base derivative, the extended conjugation and the presence of additional hydrogen bond donors and acceptors can enhance its interaction with biological targets, potentially leading to improved or novel therapeutic activities. The planarity of the molecule, as confirmed by crystallography, is often a key factor in its ability to intercalate with DNA or bind to enzyme active sites.

Conclusion

The crystallographic analysis of 2,3,4-trihydroxybenzaldehyde and its derivatives provides invaluable insights into their solid-state structures. The intricate network of hydrogen bonds and the overall molecular conformation are key determinants of their physical properties and biological activities. While the crystal structure of this compound remains to be fully elucidated, the methodologies and principles outlined in this guide, using its well-studied isomer as a reference, provide a solid framework for future research in this area. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the design and synthesis of novel compounds with tailored properties.

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 2,3,5-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context[1][2]

2,3,5-Trihydroxybenzaldehyde is a sensitive polyphenolic intermediate often employed in the synthesis of bioactive heterocycles and pharmaceutical scaffolds. Unlike stable inorganic salts, this compound possesses a catechol/hydroquinone-like motif that makes it highly susceptible to auto-oxidation and polymerization.

The Core Safety Directive: Disposal is not merely about regulatory compliance; it is about preventing the formation of reactive quinone species in your waste stream. Improper disposal (e.g., drain pouring) can lead to aquatic toxicity and the formation of intractable tars in plumbing systems due to oxidative polymerization.

This guide provides a self-validating protocol to ensure the compound is destroyed completely via high-temperature incineration, the only method that guarantees the breakdown of the aromatic ring.

Hazard Identification & Reactivity Profile

Before initiating disposal, you must understand the chemical behavior that dictates our protocols.

ParameterSpecificationOperational Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, goggles) is mandatory.
Reactivity Air & Light Sensitive Waste containers must be sealed and opaque (amber) to prevent uncontrolled oxidation.
Chemical Incompatibility Strong Oxidizers, Strong BasesNEVER mix with Nitric Acid or concentrated NaOH in a waste stream. Exothermic polymerization may occur.
Ecological Impact Toxic to aquatic life (Phenolic)Zero-discharge policy. No drain disposal permitted.

Decision Logic: Waste Stream Segregation

The following decision tree illustrates the logic flow for determining the correct waste stream based on the physical state of the material.

DisposalLogic Start Waste Material: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Expired or Excess) StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Trace Trace Contamination (Vials, Sharps, Wipes) StateCheck->Trace SolidAction Pack in Sealed Amber Jar Label: 'Solid Organic Waste' Solid->SolidAction LiquidCheck Check Solvent Compatibility Liquid->LiquidCheck TraceAction Solid Hazardous Waste Bin (Yellow Bag/Box) Trace->TraceAction Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (Ethanol, Ethyl Acetate) LiquidCheck->NonHalogenated No Halogens

Figure 1: Decision matrix for segregating this compound waste streams. Note the strict separation of halogenated and non-halogenated solvents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, spilled powder, or excess starting material.

The Mechanism: We utilize the compound's combustibility.[3] By dissolving it or packaging it for incineration, we ensure the destruction of the phenolic ring.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

    • Why: Amber glass prevents light-induced degradation while awaiting pickup.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • "Solid Organic Waste: this compound"

    • Hazard Checkbox: "Irritant" and "Toxic".

  • Disposal Path: Transfer to the facility's High-Temperature Incineration stream.

    • Note: Do not compact or mix with oxidizing solids (e.g., nitrates, permanganates).

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, filtrates, and flash chromatography fractions.

The Mechanism: Phenolic aldehydes can polymerize in basic conditions. We must maintain a neutral or slightly acidic pH to keep the waste stable.

  • Solvent Identification: Determine if your solvent is Halogenated (DCM) or Non-Halogenated (MeOH, EtOAc).

  • Segregation:

    • Stream A (Halogenated): Pour into the designated Halogenated Waste carboy.

    • Stream B (Non-Halogenated): Pour into the Flammable/Organic Waste carboy.

  • Stability Check (Critical):

    • Ensure the waste container does not contain strong bases (pH > 10).

    • Scientist's Tip: If the reaction mixture was basic, quench with dilute HCl or Ammonium Chloride before adding to the waste carboy. This prevents the formation of "tar" inside the waste drum.

Protocol C: Trace Contamination

Applicable for: Empty vials, spatulas, weighing boats, and contaminated gloves.

  • Sharps/Glass: Place in a rigid biohazard/chemical sharps container.

  • Soft Waste: Place contaminated gloves and paper towels in the solid hazardous waste bin (often a yellow bag/box in synthesis labs).

  • Triple Rinse: If reusing glassware, triple rinse with Acetone or Ethanol into the liquid waste stream before washing with detergent.

Chemical Incompatibility & Safety

Understanding what not to do is as important as the disposal itself. The diagram below details the critical incompatibilities that could lead to fire or toxic gas evolution during waste storage.

Incompatibility Central This compound Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Central->Oxidizers Fire / Explosion Risk Bases Strong Bases (NaOH, KOH, Amines) Central->Bases Exothermic Polymerization (Rapid Tar Formation) Iron Iron/Transition Metals (FeCl3, Rust) Central->Iron Deep Coloration (Complexation) False Positive for Contamination

Figure 2: Reactivity map. Red arrows indicate dangerous combinations that must be avoided in waste accumulation containers.

Regulatory & Compliance Data (RCRA)

While this compound is not explicitly "P-Listed" or "U-Listed" by the US EPA, it is regulated under the "Characteristic" framework if mixed with solvents.

Regulatory CategoryClassificationWaste Code (Typical)
Pure Solid Non-RCRA Listed (unless characteristic)N/A (Manage as Chemical Waste)
In Acetone/Methanol Ignitable WasteD001
In Chloroform Toxic Waste (TCLP)D022
Corrosivity If pH < 2 or > 12.5D002

Note: Always consult your local institutional Environmental Health & Safety (EHS) officer for site-specific codes.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2,3,4-Trihydroxybenzaldehyde (Structural Analog). MilliporeSigma.[1][2][4]

  • Thermo Fisher Scientific. (2021). Chemical Resistance of Plastics and Elastomers.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2023). Compound Summary: Trihydroxybenzaldehydes. National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Handling 2,3,5-Trihydroxybenzaldehyde: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel aromatic compounds like 2,3,5-Trihydroxybenzaldehyde is foundational to innovation. However, the unique reactivity of these molecules necessitates a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the principles of chemical hazard assessment and risk mitigation. Here, we will detail the essential personal protective equipment (PPE), engineering controls, and handling protocols required to work with this compound safely and effectively, ensuring both the integrity of your research and the well-being of your team.

Hazard Assessment: Understanding the Risks

This compound is an aromatic aldehyde whose hazard profile, based on data from structurally similar compounds, demands careful management. The primary risks are associated with direct contact and inhalation. According to globally harmonized system (GHS) classifications for analogous chemicals, the key hazards are:

  • H315 - Causes skin irritation : Direct contact can lead to redness, inflammation, or dermatitis.[1][2][3]

  • H319 - Causes serious eye irritation : The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][2][3]

  • H335 - May cause respiratory irritation : As a fine powder, inhalation of airborne particles can irritate the nose, throat, and lungs.[1][2][4]

Furthermore, some suppliers note that this class of compound can be air-sensitive , meaning its integrity and hazard profile can change upon prolonged exposure to air, necessitating specific handling conditions.[2][4]

Chemical Hazard Summary
PropertyValueSource
Chemical Name This compound-
CAS Number 69311-33-3PubChem
Molecular Formula C₇H₆O₄Fisher Scientific[1]
Physical State Powder / SolidThermo Fisher Scientific[4]
GHS Hazard Statements H315, H319, H335Fisher Scientific[1]

The Hierarchy of Controls: Engineering Safeguards First

Before any personal protective equipment is selected, the primary methods for exposure control must be established. PPE is the last line of defense.[5]

  • Primary Engineering Control: Chemical Fume Hood All handling of this compound powder—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. This is critical for containing airborne particles and preventing respiratory exposure, directly addressing the H335 risk.[6] The "air-sensitive" nature of the compound further supports the use of a controlled environment like a fume hood, where an inert atmosphere can be established if required for experimental integrity.[2][4]

Personal Protective Equipment (PPE): Your Essential Barrier

A hazard assessment mandates the use of specific PPE to protect against the identified risks of skin, eye, and respiratory irritation.[5][7][8]

A. Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling this compound.[9] Goggles provide a full seal around the eyes, which is essential for protection against fine powders and potential splashes during dissolution, directly mitigating the "serious eye irritation" (H319) hazard.

  • Recommended for large volumes: When handling larger quantities (>10g) or when there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles.[8][9]

B. Skin and Body Protection
  • Gloves: Chemical-resistant nitrile gloves are the standard for handling this compound. Ensure gloves are inspected for defects before each use. Given the H315 "skin irritation" warning, if contact occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove.[3] For prolonged work, consider double-gloving.

  • Laboratory Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is mandatory. This protects your skin and personal clothing from contamination.[6][8]

  • Apparel: Long pants and closed-toe shoes are required at all times in the laboratory.[9]

C. Respiratory Protection
  • For standard laboratory use: A properly functioning chemical fume hood provides adequate respiratory protection.[1]

  • For emergencies or large-scale operations: In the event of a large spill outside of a fume hood or during large-scale manufacturing, a NIOSH-approved respirator with an appropriate particulate filter would be necessary.[1] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[7]

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a self-validating workflow designed to minimize risk at every stage.

  • Preparation and Pre-Handling Checks:

    • Hazard Review: Before entering the lab, review the Safety Data Sheet (SDS) for this compound and any other reagents being used.

    • Fume Hood Verification: Confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

    • PPE Donning: Don all required PPE (lab coat, goggles, gloves) before approaching the fume hood to handle the chemical.

  • Chemical Handling and Experimentation:

    • Work Surface: Ensure the fume hood sash is at the appropriate working height. The work surface should be clean and clear of unnecessary equipment.

    • Weighing: Weigh the solid powder within the fume hood. Use a tared weigh boat or glassine paper. Handle the container gently to avoid creating airborne dust.

    • Transfers and Dissolution: Perform all transfers of the solid and the preparation of solutions within the fume hood. When adding solvents, pour slowly to avoid splashing.

    • Air-Sensitive Handling: If the experiment is sensitive to oxidation, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) within the fume hood or a glovebox.

  • Cleanup and Decontamination:

    • Wipe Down: Upon completion of the work, decontaminate the fume hood work surface with an appropriate solvent (e.g., 70% ethanol, unless incompatible with other reagents used) and wipe dry.

    • Equipment Cleaning: All contaminated glassware and equipment should be thoroughly cleaned according to standard laboratory procedures.

    • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally, goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Exit cluster_emergency 4. Emergency Response prep_review Review SDS prep_hood Verify Fume Hood prep_review->prep_hood prep_don Don PPE: Coat, Goggles, Gloves prep_hood->prep_don handle_weigh Weigh Powder prep_don->handle_weigh handle_transfer Transfer & Dissolve handle_weigh->handle_transfer handle_react Perform Reaction handle_transfer->handle_react emergency_spill Control & Report Spill handle_transfer->emergency_spill emergency_exposure Follow First Aid (Flush Skin/Eyes) handle_transfer->emergency_exposure clean_decon Decontaminate Fume Hood & Glassware handle_react->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trihydroxybenzaldehyde
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.